Z-1-Nal-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQEAGTPQSPLT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-1-Nal-OH chemical properties and structure
An In-Depth Technical Guide to Z-L-1-Naphthylalanine (Z-1-Nal-OH) for Advanced Research
Authored by: A Senior Application Scientist
Foreword: The Strategic Role of Non-Canonical Amino Acids in Modern Drug Discovery
In the landscape of contemporary peptide science and therapeutic development, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. These unique building blocks offer chemists and pharmacologists a sophisticated toolkit to transcend the limitations of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel conformations, and tailored biological activities. Among these, L-1-Naphthylalanine (1-Nal) stands out for its distinctive structural and photophysical properties.[1] Its bulky, hydrophobic naphthalene side chain provides a powerful probe for investigating protein-protein interactions, modulating receptor-ligand binding, and engineering peptides with improved enzymatic resistance and membrane permeability.[1][2]
This guide focuses on N-α-Benzyloxycarbonyl-L-1-naphthylalanine (this compound), the Z-protected form of this versatile amino acid. The benzyloxycarbonyl (Z or Cbz) group is a classic and highly effective amine protecting group, crucial for the controlled, stepwise assembly of peptide chains. Understanding the core chemical properties, synthesis, and application of this compound is fundamental for any researcher aiming to leverage its potential in creating next-generation peptide therapeutics and biochemical tools.
Core Chemical Identity and Physicochemical Profile
This compound is a synthetic derivative of the amino acid L-alanine, where a hydrogen on the β-carbon is replaced by a naphthalen-1-ylmethyl group, and the α-amino group is protected by a benzyloxycarbonyl moiety. This structure combines the chirality of the natural L-amino acid backbone with the bulky, aromatic, and hydrophobic characteristics of the naphthalene ring system.
Molecular Structure
-
IUPAC Name: (2S)-2-(phenylmethoxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid
-
Common Synonyms: Z-L-1-Nal-OH, N-Benzyloxycarbonyl-L-1-naphthylalanine, Cbthis compound
-
Stereochemistry: The "(S)" configuration at the α-carbon is derived from the L-alanine precursor, which is critical for its use in synthesizing biologically active peptides that mimic or interact with natural systems.
Physicochemical Data
The properties of this compound are summarized below. For context, comparative data for the unprotected parent amino acid, L-1-Naphthylalanine (H-1-Nal-OH), is also provided. The addition of the Z-group significantly alters properties such as molecular weight, solubility, and melting point.
| Property | This compound | H-1-Nal-OH (L-1-Naphthylalanine) |
| CAS Number | 65365-15-3[3] | 55516-54-6[4][5] |
| Molecular Formula | C₂₁H₁₉NO₄[3] | C₁₃H₁₃NO₂[4][6] |
| Molecular Weight | 349.38 g/mol [3] | 215.25 g/mol [4][6] |
| Appearance | White to off-white solid/powder | White to very slightly beige powder[4] |
| Melting Point | Data not consistently reported; expected to be lower than the unprotected form due to the disruption of zwitterionic crystal packing. | 254-257 °C[4][5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate)[1]; Insoluble in water. | Slightly soluble in water; Soluble in various organic solvents like DMSO, Acetone, Chloroform.[1][4][7] |
| Optical Rotation (α) | Not specified, but will exhibit levorotation. | -13.5° (c=0.8%, 0.3N HCl)[4][5] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a standard N-protection reaction. The protocol described here is a self-validating system based on the Schotten-Baumann reaction conditions, a robust method for acylating amines.
Principle of the Reaction
The synthesis involves the reaction of the free amino group of L-1-Naphthylalanine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. The base (sodium hydroxide) serves two critical functions: it deprotonates the amino group to form the more nucleophilic free amine, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Experimental Protocol
Materials:
-
L-1-Naphthylalanine (H-1-Nal-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane or Acetone (reaction solvent)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Ethyl acetate (extraction solvent)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-1-Naphthylalanine (1.0 eq) in 2M sodium hydroxide solution (2.5 eq) and a co-solvent like dioxane or acetone to aid solubility. Cool the mixture to 0-5 °C in an ice bath. Causality Note: Cooling is crucial to control the exothermicity of the reaction and to minimize the hydrolysis of the reactive benzyl chloroformate.
-
Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (1.1 eq) and additional 2M NaOH solution (1.2 eq) dropwise and simultaneously from two separate dropping funnels over 30-45 minutes. Maintain the temperature at 0-5 °C and ensure the pH remains alkaline (pH 9-10). Self-Validation Check: The pH must be kept alkaline to ensure the amino group remains deprotonated and to neutralize the HCl byproduct. A stable pH indicates the reaction is proceeding as intended.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with a nonpolar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol (from hydrolysis).
-
Acidification and Precipitation: Cool the aqueous layer again in an ice bath and carefully acidify with concentrated HCl until the pH reaches ~2. A white precipitate of this compound will form. Causality Note: At the isoelectric point (low pH), the carboxylate is protonated, rendering the molecule neutral and significantly less soluble in water, causing it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification and Drying: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, to achieve high purity. Dry the purified crystals under vacuum.
Application in Peptide Synthesis and Drug Discovery
This compound is a key intermediate for incorporating the 1-naphthylalanine moiety into peptides, a strategy used to enhance biological activity and metabolic stability.[2][4]
Role in Solid-Phase Peptide Synthesis (SPPS)
While the Z-group is more traditionally associated with solution-phase synthesis, Z-protected amino acids can be used in SPPS, although Fmoc and Boc chemistries are more common.[1][8] The primary function of the Z-group is to prevent the α-amino group from forming an unwanted peptide bond during the activation and coupling of its carboxyl group. The Z-group is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C), which is orthogonal to the acid-labile protecting groups used for the peptide-resin linkage and many side chains in Boc-SPPS.
Below is a conceptual workflow illustrating the incorporation of this compound into a growing peptide chain.
Caption: Workflow for incorporating this compound in peptide synthesis.
Probing Molecular Interactions and Enhancing Bioactivity
The introduction of 1-Nal into a peptide sequence serves several critical functions in drug design:
-
Steric Hindrance: The bulky naphthalene group can act as a "molecular bumper," preventing proteases from accessing and cleaving the peptide backbone, thus increasing the peptide's in vivo half-life.[1]
-
Hydrophobicity: The aromatic side chain significantly increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes or improve its binding affinity within hydrophobic pockets of target receptors.[1]
-
Conformational Constraint: The size of the naphthyl group restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation that may lead to higher receptor affinity and selectivity.
-
Fluorescence Probe: The naphthalene moiety is intrinsically fluorescent, allowing the peptide to be used as a probe in fluorescence-based binding assays without the need for an external fluorescent label.[1]
A notable application is in the design of antagonists for hormones like the luteinizing hormone-releasing hormone (LH-RH), where Nal residues are used to create potent inhibitors for therapeutic use.[2]
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with standard safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[7]
-
Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container to prevent degradation.[4][5]
-
Safety Statements: Avoid contact with skin and eyes. Do not breathe dust.[7]
This guide provides a comprehensive technical overview of this compound, grounding its chemical properties and synthesis in the practical context of modern peptide research and drug development. By understanding the causality behind its synthesis and the strategic value of its structural features, researchers can effectively harness this powerful non-canonical amino acid to advance their scientific objectives.
References
- 1. lifetein.com [lifetein.com]
- 2. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]
- 5. L-1-Naphthylalanine | 55516-54-6 [amp.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. chembk.com [chembk.com]
- 8. Fmoc-1-Nal-OH = 98.0 96402-49-2 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Synthesis of Z-1-Naphthylalanine-OH
An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthetic pathways leading to Z-1-Naphthylalanine-OH, a valuable chiral building block in medicinal chemistry and peptide science. The methodologies presented herein are curated to offer both theoretical understanding and practical, actionable protocols for laboratory execution. We will delve into the chemical principles underpinning these syntheses, emphasizing stereochemical control and the logic behind procedural choices.
Introduction: The Significance of Z-1-Naphthylalanine-OH
Z-1-Naphthylalanine-OH, systematically named (S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic amino acid derivative.[1][2][3] Its structure incorporates a bulky, hydrophobic naphthyl group, which imparts unique conformational constraints and potential for π-π stacking interactions when incorporated into peptides. The benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function is crucial for its application in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions.[4] The stereospecific synthesis of the L-enantiomer (the (S)-configuration) is of paramount importance, as biological activity is often highly dependent on chirality.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of Z-1-Naphthylalanine-OH can be approached through several strategic routes. The choice of a particular method often depends on the available starting materials, desired scale, and the need for high enantiopurity.
Asymmetric Hydrogenation of a Prochiral Precursor
A highly efficient and industrially scalable approach for the synthesis of chiral amino acids is the asymmetric hydrogenation of prochiral dehydroamino acid derivatives.[5] This method involves the use of a chiral catalyst to stereoselectively add hydrogen across the double bond of an achiral substrate, thereby establishing the desired stereocenter.
The general workflow for this approach is as follows:
Caption: Workflow for Asymmetric Hydrogenation.
For the synthesis of 1-Naphthylalanine, a suitable precursor would be the corresponding dehydroamino acid. The use of rhodium complexes with chiral phosphine ligands, such as BoPhoz, has been shown to be highly effective for similar transformations, achieving high enantioselectivities.[5]
Enzymatic and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids.[6][7] Enzymes can operate under mild reaction conditions and often exhibit exquisite stereoselectivity, obviating the need for chiral auxiliaries or catalysts based on rare metals.
One such strategy is the deracemization of a racemic mixture of the amino acid. This can be achieved using a combination of an oxidase and a transaminase in a multi-enzyme cascade.[7] For instance, a D-amino acid oxidase (DAAO) can selectively oxidize the D-enantiomer to the corresponding α-keto acid, which is then reaminated by a transaminase to furnish the desired L-amino acid with high enantiomeric excess.[7]
Caption: Enzymatic Deracemization Cascade.
Alkylation of Chiral Glycine Equivalents
Another established method involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[8] In this approach, a chiral auxiliary is attached to the glycine scaffold to direct the incoming electrophile (in this case, a 1-naphthylmethyl halide) to one face of the enolate, thereby inducing the desired stereochemistry. Subsequent removal of the chiral auxiliary yields the target amino acid.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of Z-1-Naphthylalanine-OH, based on the protection of commercially available L-1-Naphthylalanine. This method is often preferred for its reliability and straightforward execution in a standard laboratory setting.
Synthesis of Z-L-1-Naphthylalanine-OH from L-1-Naphthylalanine
This procedure details the N-protection of L-1-Naphthylalanine using benzyl chloroformate (Cbz-Cl or Z-Cl).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-1-Naphthylalanine | 215.25 | 5.0 g | 23.2 mmol |
| Sodium Bicarbonate | 84.01 | 5.85 g | 69.6 mmol |
| Dioxane | - | 50 mL | - |
| Water | - | 50 mL | - |
| Benzyl Chloroformate | 170.59 | 4.38 g (3.7 mL) | 25.7 mmol |
| Diethyl Ether | - | As needed | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (23.2 mmol) of L-1-Naphthylalanine and 5.85 g (69.6 mmol) of sodium bicarbonate in a mixture of 50 mL of dioxane and 50 mL of water.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Agent: While stirring vigorously, add 3.7 mL (25.7 mmol) of benzyl chloroformate dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid while cooling in an ice bath. A white precipitate should form.
-
Extract the product with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to afford Z-L-1-Naphthylalanine-OH as a white solid.
Caption: Workflow for Z-protection of L-1-Naphthylalanine.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through in-process controls and final product characterization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Cbz group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
-
Melting Point Analysis: To compare with literature values for the pure compound.
Conclusion
The synthesis of Z-1-Naphthylalanine-OH is a critical process for the advancement of peptide-based therapeutics and research. The methodologies outlined in this guide, from asymmetric catalysis to straightforward protection strategies, provide a robust framework for its preparation. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and purity specifications. Adherence to rigorous analytical validation at each stage is paramount to ensuring the quality and reliability of the final product.
References
- 1. 65365-15-3|(S)-2-(((Benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid - [sigmaaldrich.com]
- 3. (S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role and Mechanism of Z-1-Nal-OH in Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of amino acid protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the prevention of undesirable side reactions. Among the arsenal of N-α-protecting groups, the Benzyloxycarbonyl (Z or Cbz) group holds a significant position, particularly for its stability and resistance to racemization. When coupled with non-canonical amino acids like 1-Naphthylalanine (1-Nal), it forms Z-1-Nal-OH, a versatile building block for designing peptides with enhanced structural and pharmacological properties. This guide provides a comprehensive examination of the mechanism of action of this compound, detailing the chemistry of N-terminal protection, peptide coupling, and deprotection. We will explore the causality behind experimental choices, provide validated protocols, and discuss the unique contributions of the 1-Naphthylalanine moiety to modern peptide and drug development.
Introduction: The Strategic Importance of N-α-Protection
In peptide synthesis, the controlled, sequential assembly of a peptide chain is paramount. The primary challenge arises from the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. Without intervention, uncontrolled polymerization would occur. The core strategy to prevent this is the temporary masking of the N-terminal amino group, allowing for the selective activation of the C-terminal carboxyl group for amide bond formation.[1][2]
The Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas, is a foundational N-α-protecting group in peptide chemistry.[3][4] Its utility stems from several key advantages:
-
Ease of Introduction: It is readily introduced via reaction with benzyl chloroformate.[1][5]
-
Crystallinity of Derivatives: Z-protected amino acids are often stable, crystalline solids, which simplifies their purification and handling.[1][6]
-
Racemization Resistance: The urethane linkage formed by the Z-group is known to suppress racemization at the α-carbon during the coupling step, a critical factor for maintaining the chiral integrity of the final peptide.[1][6]
-
Orthogonal Stability: The Z-group is stable to the mildly basic conditions used to cleave Fmoc groups and the acidic conditions used for Boc group removal, making it a valuable component of orthogonal protection strategies.[4][6]
When combined with 1-Naphthylalanine (1-Nal), a non-proteinogenic amino acid featuring a bulky, hydrophobic naphthalene side chain, the resulting this compound becomes a powerful tool for modulating peptide structure and function. The 1-Nal residue is often incorporated to enhance enzymatic stability, probe receptor-ligand interactions, and improve pharmacokinetic profiles due to its increased hydrophobicity and steric hindrance.[7][8][9]
Core Mechanism of Action: A Three-Phase Process
The utility of this compound in peptide synthesis can be understood as a three-part mechanism: 1) N-α-protection to mask the amine nucleophile, 2) activation and coupling of the carboxyl group, and 3) selective deprotection to reveal the amine for the next coupling cycle.
Phase I: N-α-Protection - Formation of the Carbamate Linkage
The primary mechanistic step is the protection of the amino group of 1-Naphthylalanine. This is typically achieved by reacting 1-Nal-OH with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[5] The lone pair of the nitrogen atom on the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a stable carbamate (or urethane) linkage, effectively masking the nucleophilicity of the amine.
Caption: N-α-protection of 1-Naphthylalanine.
Phase II: Peptide Bond Formation - Coupling
With the N-terminus protected, the free carboxyl group of this compound can be activated for coupling with the free N-terminus of the growing peptide chain (which is often anchored to a solid support in SPPS). This activation is crucial as the carboxylate itself is not electrophilic enough to react. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium/aminium salts (HBTU, HATU) are used to convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea or an active ester.[10][11] This intermediate is then readily attacked by the nucleophilic amine of the peptide chain, forming the new peptide bond. The Z-group remains stable throughout this process.
Caption: Workflow for coupling this compound in peptide synthesis.
Phase III: Deprotection - Unmasking the N-terminus
After the coupling is complete, the Z-group must be removed to allow for the next amino acid to be added. The choice of deprotection method is what defines the utility and orthogonality of the Z-group. The two most common methods are:
-
Catalytic Hydrogenolysis: This is the most prevalent and mildest method. The Z-protected peptide is treated with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C).[5][6] The benzyl C-O bond is cleaved, releasing toluene and forming an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[12] This method is highly efficient but is incompatible with peptides containing other reducible functional groups, such as the indole ring of tryptophan or sulfur-containing residues like methionine and cysteine if not properly managed.
-
Strong Acidolysis: The Z-group can also be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF).[4][5] This method is harsher and is typically reserved for final cleavage in solution-phase synthesis or when hydrogenolysis is not feasible.
Caption: Z-group deprotection via catalytic hydrogenolysis.
Quantitative Data and Comparative Analysis
The selection of a protecting group is a critical decision in synthesis strategy. The Z-group's properties make it suitable for specific applications, particularly in solution-phase synthesis and for the preparation of peptide fragments.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages |
| Z (Cbz) | Benzyl Carbamate | Benzyl Chloroformate | H₂/Pd (Hydrogenolysis); HBr/AcOH | Crystalline derivatives, suppresses racemization, stable to mild acid/base.[1][4][6] |
| Boc | t-Butyl Carbamate | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Widely used in SPPS, acid labile.[6] |
| Fmoc | Fluorenylmethyloxy-carbonyl | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., 20% Piperidine/DMF) | Base labile, ideal for orthogonal strategies with acid-labile side-chain groups.[6][13] |
Field-Proven Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should optimize concentrations, reaction times, and purification methods based on the specific peptide sequence and scale.
Protocol 1: N-α-Protection of 1-Naphthylalanine with Z-Cl
-
Dissolution: Dissolve 1-Naphthylalanine (1.0 eq) in a 2:1 mixture of dioxane and 1M aq. NaHCO₃ solution. Cool the mixture to 0°C in an ice bath with stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold, stirring solution, ensuring the pH remains between 8 and 10.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.
-
Workup: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Isolation: The this compound product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation: Confirm product identity and purity via ¹H NMR, Mass Spectrometry, and melting point analysis.
Protocol 2: Deprotection of Z-Group via Catalytic Hydrogenolysis
-
Setup: Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol, ethanol, or DMF.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus. Purge the flask with H₂ gas.
-
Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-16 hours). The reaction is complete when CO₂ evolution ceases.
-
Filtration: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Validation: Confirm complete deprotection via Mass Spectrometry (observing the expected mass shift) and HPLC.
Potential Side Reactions and Mitigation Strategies
While robust, the use of this compound is not without potential challenges. Awareness of these can prevent loss of yield and purity.
-
Incomplete Hydrogenolysis: If the peptide contains sulfur (Met, Cys) or other catalyst poisons, the hydrogenation may be slow or incomplete. Using specialized catalysts or alternative deprotection methods may be necessary.[14]
-
Side-Chain Reactions during Acidolysis: When using strong acids like HBr/AcOH for deprotection, acid-sensitive side chains (e.g., t-butyl esters) may also be cleaved. This highlights the importance of an orthogonal protection strategy.[15]
-
Guanidinylation with Coupling Reagents: Uronium/aminium coupling reagents can sometimes react with an unprotected N-terminus to form a guanidine moiety, which terminates the chain. This can be avoided by pre-activating the protected amino acid before adding it to the peptide-resin.[16]
Conclusion
This compound serves as a highly effective and specialized building block in modern peptide synthesis. Its mechanism of action is centered on the robust and racemization-resistant nature of the benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the functionally significant 1-Naphthylalanine residue. By understanding the core principles of its protection, coupling, and deprotection chemistry, and by employing validated protocols, researchers can leverage this compound to construct complex peptides with tailored properties for advanced therapeutic and scientific applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Modified Carbobenzyloxy Groups in Peptide Synthesis | Nature [preview-nature.com]
- 4. bachem.com [bachem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. peptide.com [peptide.com]
An In-Depth Technical Guide to Z-1-Nal-OH: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(benzyloxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid, commonly known in the scientific community as Z-1-Nal-OH, is a non-canonical, N-terminally protected amino acid derivative. Its unique structure, featuring a bulky and hydrophobic naphthyl group, makes it a valuable building block in peptide and peptidomimetic synthesis. The incorporation of this compound can induce specific conformational constraints, enhance binding affinity to biological targets through increased hydrophobic interactions, and serve as a fluorescent probe. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, quality control, and strategic application of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis and analysis. These properties dictate its solubility, reactivity, and analytical behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₁₉NO₄ | [] |
| Molecular Weight | 349.38 g/mol | [] |
| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid | |
| CAS Number | 65365-15-3 | [] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at 2-8°C | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol. Sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a standard Schotten-Baumann reaction. This involves the protection of the α-amino group of the parent amino acid, L-1-Naphthylalanine, using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The causality behind this choice is the high stability of the resulting Z-group to various peptide coupling conditions and its clean removal via catalytic hydrogenation, a process orthogonal to many side-chain protecting groups used in peptide synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful execution will yield a product whose analytical data (TLC, melting point, NMR) should align with established values for this compound.
-
Dissolution: Dissolve L-1-Naphthylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice-water bath to maintain a temperature of 0-5°C. The basic condition is necessary to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Protecting Group: While vigorously stirring the cooled amino acid solution, add benzyl chloroformate (1.1 equivalents) dropwise. Concurrently, add a 2 M NaOH solution as needed to maintain the pH of the reaction mixture between 9 and 10. This ensures the amino group remains deprotonated and reactive towards the electrophilic Cbz-Cl.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material (visualized with ninhydrin) and the formation of the UV-active product.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and byproduct benzyl alcohol.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using cold 1 M HCl. The protonation of the carboxylate renders the this compound product insoluble in the aqueous phase, causing it to precipitate out as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under high vacuum to yield this compound.
References
Spectroscopic Characterization of Z-1-Nal-OH: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic signature of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanine (Z-1-Nal-OH), a key building block in peptide synthesis and drug development. Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural confirmation. This document synthesizes predictive data based on established principles of spectroscopy and comparative data from analogous structures to offer a robust analytical framework for researchers.
Molecular Structure and Analytical Overview
This compound incorporates several key structural motifs that dictate its spectroscopic behavior: a naphthyl group, an L-alanine core, a benzyloxycarbonyl (Z or Cbz) protecting group, and a carboxylic acid. Each of these components yields distinct and predictable signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification.
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound exhibits signals corresponding to its aromatic systems (naphthyl and benzyl), the amino acid backbone, and the protecting group.
Causality in Chemical Shifts: The chemical shifts (δ) are influenced by electron-withdrawing and electron-donating groups. The highly anisotropic environments of the aromatic rings cause significant deshielding, shifting the aromatic protons downfield (7.2-8.2 ppm). The carboxylic acid proton is typically the most deshielded due to hydrogen bonding and appears as a broad singlet at a very high chemical shift (>10 ppm). The α-proton is deshielded by the adjacent carbonyl, amino, and naphthyl groups.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 10.0 | br s | 1H | COOH | Highly deshielded acidic proton, often broad. |
| ~8.1-7.3 | m | 7H | Naphthyl-H | Complex multiplet pattern characteristic of the 1-substituted naphthyl group.[1] |
| ~7.35-7.25 | m | 5H | Cbz Phenyl-H | Protons on the benzyl ring of the protecting group, appearing as a complex multiplet.[2] |
| ~5.2 | d | 1H | NH | Amide proton, coupled to the α-proton. Position can vary with concentration and solvent. |
| ~5.1 | s | 2H | OCH₂ Ph | Benzylic protons of the Cbz group, appear as a singlet due to no adjacent protons.[2] |
| ~4.8 | m | 1H | α-CH | Deshielded by electronegative N and C=O groups; coupled to NH and β-CH₂ protons.[3] |
| ~3.4 | m | 2H | β-CH₂ | Diastereotopic protons coupled to the α-proton, appearing as a complex multiplet. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum of singlets where each peak corresponds to a distinct carbon atom.
Causality in Chemical Shifts: The electronegativity of attached atoms is the primary determinant of the ¹³C chemical shift. Carbonyl carbons (C=O) are the most deshielded and appear furthest downfield (>170 ppm). Aromatic and alkene carbons appear in the 110-150 ppm range.[4][5] Aliphatic carbons attached to heteroatoms (like the α-carbon and the Cbz benzylic carbon) are found in the 50-80 ppm range, while purely aliphatic carbons (β-carbon) are the most shielded.[4]
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | COOH | Carboxylic acid carbonyl carbon, highly deshielded.[5] |
| ~156 | Urethane C =O | Urethane carbonyl carbon, slightly more shielded than the acid carbonyl. |
| ~136-124 | Aromatic C | Complex set of signals for the 10 carbons of the naphthyl group and 6 carbons of the phenyl group.[6][7] |
| ~67 | OC H₂Ph | Benzylic carbon of the Cbz group, attached to oxygen. |
| ~55 | α-C H | Alpha-carbon of the amino acid, attached to nitrogen.[8][9] |
| ~38 | β-C H₂ | Beta-carbon of the side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Vibrational Logic: The structure of this compound contains several polar bonds which give rise to strong, characteristic IR absorptions. The O-H bond of the carboxylic acid produces a very broad absorption due to extensive hydrogen bonding. The C=O bonds of the carboxylic acid and the urethane will appear as intense, sharp peaks. The N-H bond of the urethane also provides a distinct signal.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Rationale |
| 3300 - 2500 | Strong | Very Broad | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[10] |
| ~3300 | Medium | Sharp | N-H stretch | Amide/urethane N-H vibration. |
| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch | C-H vibrations on the naphthyl and phenyl rings. |
| 2950 - 2850 | Medium | Sharp | Aliphatic C-H stretch | C-H vibrations of the CH and CH₂ groups. |
| ~1720 | Strong | Sharp | C=O stretch (Acid) | Carbonyl of the carboxylic acid. |
| ~1690 | Strong | Sharp | C=O stretch (Urethane) | Carbonyl of the benzyloxycarbonyl group (Amide I band). |
| 1600 - 1450 | Medium-Weak | Sharp | C=C stretch | Aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. For this compound, electrospray ionization (ESI) is a suitable technique.
Molecular Weight: The empirical formula for this compound is C₂₁H₁₉NO₄. The monoisotopic mass is approximately 349.13 g/mol . Therefore, the molecular ion peak [M+H]⁺ in positive ion mode ESI would be expected at m/z ≈ 350.14.
Fragmentation Pathways: The fragmentation of N-Cbz protected amino acids is well-characterized. The benzylic position is a common site of cleavage.
Caption: Predicted ESI-MS fragmentation pathways for this compound.
Predicted Key Mass Fragments
| m/z (Positive Mode) | Proposed Fragment | Rationale |
| 350.14 | [M+H]⁺ | Protonated molecular ion. |
| 306.15 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid. |
| 259.08 | [M+H - C₇H₇]⁺ | Loss of the benzyl group via cleavage of the O-CH₂ bond. |
| 142.06 | [C₁₁H₁₀]⁺ | Naphthylmethyl cation resulting from cleavage at the Cα-Cβ bond. |
| 91.05 | [C₇H₇]⁺ | Tropylium cation, a very stable fragment from the benzyl group. |
Experimental Protocols & Workflow
Acquiring high-quality spectroscopic data requires careful sample preparation and adherence to established methodologies.
General Workflow for Spectroscopic Analysis
Caption: Standard workflow for spectroscopic analysis of an organic compound.
A. NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.
B. FT-IR Spectroscopy Protocol (ATR)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal and record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
C. Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation data. For MS/MS, the molecular ion (m/z 350) is isolated and fragmented.
References
- 1. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 2. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR [m.chemicalbook.com]
- 3. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Naphthyl acetate(830-81-9) 13C NMR [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 10. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Z-Protecting Group
For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the strategic manipulation of functional groups is paramount. This guide provides an in-depth technical exploration of the benzyloxycarbonyl (Cbz or Z) group, a foundational amine-protecting group that revolutionized the field of controlled peptide chemistry. We will delve into the causality behind its selection, the mechanics of its application and removal, and its strategic place in the synthetic chemist's toolkit.
The Genesis of Control: Why the Z-Group Was a Paradigm Shift
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[1][2] The inherent nucleophilicity of the amino group and the electrophilicity of the carboxylic acid on an amino acid led to uncontrolled polymerization when attempting to form a peptide bond.[1] The landscape was irrevocably altered in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl group.[1][2][3][4] This innovation provided a "temporary mask" for the amine, rendering it significantly less nucleophilic and thus preventing unwanted side reactions.[1][5][6]
The success of the Z-group is rooted in a combination of critical characteristics:
-
Robust Stability: The carbamate linkage formed is stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1]
-
Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[1][7]
-
Facile and Specific Removal: The Z-group can be cleanly removed under specific conditions that do not affect other parts of the peptide, a concept now known as orthogonality.[1][4]
The Chemistry of Protection: Introduction of the Z-Group
The most common method for introducing the Z-group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[3][8][9][10][11]
Mechanism of Z-Group Introduction
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the liberated hydrochloric acid, driving the reaction to completion.[3][8]
Caption: Mechanism of Z-group protection of an amino acid.
Experimental Protocol: Z-Protection of Glycine
This protocol describes a typical Schotten-Baumann procedure for the synthesis of Z-Glycine.
Materials:
-
Glycine
-
1 M Sodium Carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[1]
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[1]
| Amino Acid | Reagents and Conditions | Typical Yield (%) |
| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |
| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |
Table 1: Representative yields for the Z-protection of various amines. Data synthesized from literature reports.[1]
The Art of Deprotection: Cleavage of the Z-Group
The true utility of a protecting group lies in its facile and selective removal. The Z-group offers several deprotection pathways, with catalytic hydrogenolysis being the most common and mildest method.[12][13][14]
Catalytic Hydrogenolysis
This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12][13] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[12][14]
Mechanism of Hydrogenolysis: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface, and the Z-protected amine coordinates to the catalyst. This facilitates the cleavage of the C-O bond, initially forming an unstable carbamic acid which spontaneously decarboxylates to yield the free amine.[15]
Caption: Deprotection of a Z-protected amine via catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis of Z-Alanine
Materials:
-
Z-Alanine
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: Dissolve the Z-protected compound (1.0 equivalent) in methanol in a flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1][16]
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.
Acid-Mediated Cleavage
An alternative to hydrogenolysis is cleavage under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[17][18] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[17]
Mechanism of Acidic Cleavage: The reaction is thought to proceed via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (SN2) or formation of a benzyl cation (SN1), which is then trapped. The resulting unstable carbamic acid decarboxylates to give the free amine.[3]
| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur.[12][14] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, safer.[12][13] | Can still reduce some sensitive functional groups.[14] |
| Acidic Cleavage | HBr in Acetic Acid, TFA | Metal-free, compatible with hydrogenation-sensitive groups.[17][18] | Harsh conditions, can cause side reactions like alkylation.[14] |
| Lewis Acid Cleavage | AlCl₃/HFIP | Mild, selective, broad functional group tolerance.[19] | Requires stoichiometric amounts of Lewis acid. |
Table 2: Comparison of common Z-group deprotection methods.
Orthogonality: The Z-Group in Modern Synthesis
In multi-step synthesis, the concept of orthogonality is crucial. It refers to the ability to deprotect one functional group in the presence of others without affecting them.[20] The Z-group's unique cleavage conditions make it orthogonal to the two other major amine protecting groups used in peptide synthesis: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][3][20]
-
Z-group: Cleaved by hydrogenolysis.[20]
This mutual orthogonality allows for the selective deprotection of specific amino groups in a complex peptide, enabling the synthesis of branched peptides and other intricate molecular architectures.[4][22]
Caption: Orthogonality of Fmoc, Z, and Boc protecting groups.
Conclusion: An Enduring Legacy
While newer protecting groups have been developed, the benzyloxycarbonyl group remains a vital tool in the arsenal of the synthetic organic chemist. Its historical significance is undeniable, as it laid the groundwork for the field of controlled peptide synthesis.[1][2] For researchers and drug development professionals, a thorough understanding of the Z-group's function, application, and strategic deployment is not merely a lesson in chemical history, but a practical necessity for the successful synthesis of complex, life-impacting molecules. Its robustness, predictable reactivity, and orthogonal nature ensure that the Z-group will continue to be a cornerstone of synthetic chemistry for the foreseeable future.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. proprep.com [proprep.com]
- 6. youtube.com [youtube.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. byjus.com [byjus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tdcommons.org [tdcommons.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. people.uniurb.it [people.uniurb.it]
discovery and history of Z-protected amino acids
A Technical Guide to its Discovery, Mechanism, and Application
Abstract
The ability to synthesize peptides of a defined sequence is fundamental to chemical biology, pharmacology, and materials science. This capability, however, hinges on the strategic use of protecting groups to prevent unwanted side reactions. This guide delves into the discovery, history, and detailed chemistry of the benzyloxycarbonyl (Z or Cbz) group, the first truly effective, mild, and reversible α-amino protecting group. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group revolutionized peptide synthesis, transforming it from a frustrating challenge into a systematic discipline.[1][2] We will explore the chemical principles of its introduction and cleavage, provide detailed experimental protocols, and analyze its enduring impact on the field, establishing the foundational logic that paved the way for all subsequent developments in peptide chemistry, including modern solid-phase synthesis.
The Pre-Z Era: A Synthetic Conundrum
In the early 20th century, the father of peptide chemistry, Emil Fischer, recognized that the sequential and controlled formation of peptide bonds was the principal challenge to be overcome.[3] Amino acids, with their nucleophilic amino group and electrophilic carboxyl group, would uncontrollably polymerize under condensation conditions. The core problem was the lack of a method to temporarily render the amino group of one amino acid unreactive while its carboxyl group was activated to couple with the amino group of a second amino acid. Early attempts at protection were harsh and often resulted in racemization or decomposition of the peptide products. A breakthrough was desperately needed: a protecting group that was easy to introduce, stable during peptide coupling, and, most importantly, could be removed under mild conditions that left the newly formed peptide bond and sensitive side chains intact.
The Breakthrough of Bergmann and Zervas
The pivotal moment arrived in 1932. Max Bergmann, a former student of Fischer, and his brilliant Greek colleague Leonidas Zervas, published their discovery of the benzyloxycarbonyl group (originally carbobenzoxy).[1][2] In a tribute to Zervas, the group was often abbreviated as the "Z-group". Their innovation was born from the observation that benzyl groups linked to oxygen or nitrogen could be cleaved by catalytic hydrogenation.[3] They designed a protecting group that exploited this reactivity: the Z-group is a urethane formed between the amino acid's nitrogen and a benzyloxycarbonyl moiety.
This discovery was a watershed moment, laying the foundation for modern, controlled peptide synthesis. For the first time, chemists had a tool that was robust enough to withstand coupling reactions but could be removed with surgical precision, unlocking the ability to create complex oligopeptides that were previously inaccessible.[4]
The Chemistry of the Z-Group: A Deep Dive
Introduction of the Z-Group (Protection)
The Z-group is introduced to the α-amino group of an amino acid using benzyl chloroformate (Cbz-Cl or Z-Cl). The reaction is typically performed under Schotten-Baumann conditions , which utilize a two-phase solvent system (e.g., an organic solvent and water) with a mild base like sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid generated during the reaction.[5]
Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group to form the stable N-Z-protected amino acid.[4]
Figure 1: Workflow for Z-group protection of an amino acid.
Experimental Protocol: Z-Protection of L-Alanine
-
Dissolution: Dissolve L-Alanine (1.0 eq) in 2M sodium hydroxide (NaOH) solution (2.0 eq) in a flask cooled in an ice bath (0 °C).
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2M NaOH solution, keeping the pH between 9-10. The addition should be controlled to keep the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3M hydrochloric acid (HCl). A white precipitate of Z-L-Alanine should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-L-Alanine, which is typically a stable, crystalline solid.[4][]
Deprotection of the Z-Group
The genius of the Z-group lies in the mildness of its primary cleavage method, which preserves the integrity of the peptide backbone.
The most common and mildest method for Z-group removal is catalytic hydrogenolysis.[7] The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under an atmosphere of hydrogen gas in the presence of a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).[4][8]
Mechanism: The reaction occurs on the surface of the palladium catalyst.[9] Both the hydrogen gas and the benzyl C-O bond of the Z-group adsorb onto the catalyst surface. The palladium facilitates the cleavage of the benzylic C-O bond and the addition of hydrogen. The initial products are the free amine and an unstable carbamic acid, which spontaneously decarboxylates to release carbon dioxide. Toluene is the only other byproduct.[4][9] This clean decomposition into gaseous (CO₂) and easily removed organic (toluene) byproducts is a key advantage.[7]
Figure 2: Mechanism of Z-group deprotection via catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis of a Z-Protected Peptide
-
Setup: Dissolve the Z-protected peptide (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution under the inert atmosphere.[8]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For a standard lab scale, a balloon filled with H₂ is sufficient to maintain a positive pressure.
-
Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is critical to ensure contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification may be performed if necessary.
Field Insights & Causality:
-
Catalyst Choice: While Pd/C is the workhorse, for substrates containing sulfur (like methionine or cysteine), which can poison the catalyst, a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.
-
Transfer Hydrogenation: For situations where handling hydrogen gas is undesirable, transfer hydrogenation can be used. Reagents like 1,4-cyclohexadiene or formic acid can serve as the hydrogen source in the presence of the Pd catalyst.[9]
While hydrogenolysis is preferred, it is incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues). In such cases, strong acidic conditions can be used. The most common reagent is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[10]
Mechanism: This method proceeds via an Sₙ1 or Sₙ2 pathway. The ether oxygen of the Z-group is protonated by the strong acid, creating a good leaving group. The bromide ion then attacks the benzylic carbon, cleaving the C-O bond to form the unstable carbamic acid (which decomposes as before) and benzyl bromide.[11][12] This method is significantly harsher than hydrogenolysis and can cleave other acid-labile protecting groups (like tert-butyl esters).[13]
The Z-Group in Action: Revolutionizing Peptide Synthesis
Orthogonality and Strategic Synthesis
The true power of any protecting group lies in its orthogonality —the ability to remove one protecting group under a specific set of conditions without affecting other protecting groups in the molecule.[14][15] The Z-group was the first to provide a robust orthogonal scheme. It is stable to the basic and mildly acidic conditions used to manipulate other parts of the peptide, yet it can be selectively removed by hydrogenolysis.[4][16]
This principle allowed for the development of complex synthetic strategies. For example, a peptide's α-amino group could be protected with Z, while a side-chain carboxyl group could be protected as a tert-butyl (tBu) ester. The Z-group could be removed by hydrogenolysis to extend the peptide chain, while the tBu group would remain intact, only to be removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[17]
Comparative Analysis with Modern Protecting Groups
The discovery of the Z-group laid the intellectual groundwork for all subsequent protecting groups, most notably the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which form the basis of modern solid-phase peptide synthesis (SPPS).[15][]
| Feature | Z-Group (Benzyloxycarbonyl) | Boc-Group (tert-Butoxycarbonyl) | Fmoc-Group (9-Fluorenylmethyloxycarbonyl) |
| Introduction | Benzyl chloroformate, aq. base | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-OSu or Fmoc-Cl, aq. base |
| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd) | Strong Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[16] | Orthogonal to Z and Fmoc groups. | Orthogonal to Z and Boc groups.[14] |
| Primary Use Case | Solution-phase synthesis; side-chain protection.[7] | "Classic" Solid-Phase Peptide Synthesis (SPPS). | Modern standard for SPPS.[] |
Modern Relevance and Legacy
While the Fmoc and Boc strategies dominate automated solid-phase peptide synthesis, the Z-group remains highly relevant. It is frequently used in solution-phase synthesis, for the protection of side chains (especially lysine), and in the synthesis of complex organic molecules beyond peptides.[7][17] Its stability, the crystallinity it often imparts to intermediates, and its unique cleavage conditions ensure its place in the synthetic chemist's toolbox.[3][]
The discovery of the Z-group was more than just the introduction of a new reagent; it was a conceptual breakthrough that established the "protect, couple, deprotect" strategy that defines peptide synthesis to this day.[1] It provided the first reliable answer to the challenge laid down by Emil Fischer and, in doing so, opened the door to the chemical synthesis of the molecules of life.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. bachem.com [bachem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. nbinno.com [nbinno.com]
- 17. chemia.ug.edu.pl [chemia.ug.edu.pl]
An In-depth Technical Guide to Z-1-Nal-OH: Properties, Synthesis, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Z-1-Nal-OH, a Key Player in Peptide Drug Design
This compound, chemically known as N-Benzyloxycarbonyl-3-(1-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural feature, the bulky and lipophilic naphthyl group attached to the alanine backbone, imparts advantageous properties to peptides, making it a valuable building block in the synthesis of novel therapeutics. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, primarily utilized in solution-phase peptide synthesis. This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, reputable suppliers, synthesis, and its strategic application in the development of peptide-based drugs.
CAS Number: 65365-15-3[1]
Synonyms: Z-3-(1-naphthyl)-L-alanine, Z-L-Ala(1-naphthyl)-OH, (2S)-2-([(Benzyloxy)carbonyl]amino)-3-naphthalen-1-ylpropanoic acid[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C21H19NO4 | [1] |
| Molecular Weight | 349.38 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 136-168 °C | [3] |
| Storage Conditions | 0-8°C | [3] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Chloroform. Limited solubility in water.[1][4] |
Sourcing and Procurement: Reputable Suppliers of this compound
High-purity this compound is critical for successful and reproducible research and development outcomes. The following table lists some of the reputable suppliers of this compound.
| Supplier | Website |
| BOC Sciences | --INVALID-LINK-- |
| Chem-Impex | --INVALID-LINK-- |
| Aapptec | --INVALID-LINK-- |
| ChemBK | --INVALID-LINK-- |
The Synthetic Pathway: Preparation of this compound
The synthesis of this compound involves the protection of the amino group of 3-(1-naphthyl)-L-alanine with a benzyloxycarbonyl (Z) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions during peptide coupling.
Caption: Synthetic scheme for this compound preparation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
-
3-(1-Naphthyl)-L-alanine
-
Benzyl Chloroformate (Cbz-Cl)
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 3-(1-naphthyl)-L-alanine (1.0 equivalent) in 2 M NaOH solution and cool the mixture to 0°C in an ice bath with stirring.[5]
-
Addition of Reagents: Slowly and concurrently add benzyl chloroformate (1.1 equivalents) and 2 M NaOH solution from separate dropping funnels over 1-2 hours. It is crucial to maintain the pH of the reaction mixture between 9 and 10.[5]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.[5]
-
Workup:
-
Isolation and Purification:
-
Filter the white precipitate and wash it with cold water.
-
Dry the product under vacuum to yield N-Benzyloxycarbonyl-3-(1-naphthyl)-L-alanine (this compound).[5]
-
Self-Validation: The purity and identity of the synthesized this compound can be confirmed by measuring its melting point and comparing it with the literature value. Further characterization can be performed using spectroscopic techniques such as NMR and IR spectroscopy.
The Role of this compound in Peptide Synthesis
This compound is a key building block in solution-phase peptide synthesis (SPPS), a method that remains valuable for the large-scale production of peptides and for sequences that are difficult to synthesize on a solid support. The 'Z' protecting group prevents the amino group of this compound from reacting while its carboxyl group is activated for coupling with the amino group of another amino acid.[3]
References
A Technical Guide to the Stability and Storage of Z-1-Nal-OH for Researchers and Drug Development Professionals
Introduction: The Significance of Z-1-Nal-OH in Synthetic Chemistry
This compound, or N-benzyloxycarbonyl-L-1-naphthylalanine, is a pivotal amino acid derivative utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structure, which combines the widely used benzyloxycarbonyl (Z or Cbz) protecting group with the bulky, aromatic naphthylalanine side chain, imparts specific properties to peptides and other molecules into which it is incorporated. The naphthyl group can enhance hydrophobic interactions, influence molecular conformation, and serve as a fluorescent probe, making this compound a valuable building block for creating novel therapeutics and research tools.[1][2]
However, the chemical integrity of this reagent is paramount to the success of these applications. Degradation of this compound can lead to impurities in the final product, reduced yields, and misleading experimental results. This in-depth guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its optimal storage and handling.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate handling procedures.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₂₁H₁₉NO₄ | [3] |
| Molecular Weight | 349.39 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [5] |
| pKa (Predicted for L-1-Naphthylalanine) | 2.21 ± 0.30 | [5] |
The low aqueous solubility and the presence of aromatic rings suggest that this compound is a hydrophobic molecule. The predicted pKa of the parent amino acid indicates that the carboxylic acid moiety is acidic.
Core Principles of this compound Stability
The stability of this compound is primarily influenced by the chemical properties of its three key components: the carboxylic acid, the benzyloxycarbonyl (Z) protecting group, and the naphthyl side chain.
Logical Framework for Stability Assessment
Caption: Interplay of structural components and external stressors on this compound stability.
Potential Degradation Pathways
Understanding the potential routes of degradation is critical for developing effective storage and handling strategies. Forced degradation studies, which intentionally stress a compound, help to elucidate these pathways.[6][7]
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a primary concern for this compound, particularly when in solution.
-
Acid-Catalyzed Hydrolysis: The benzyloxycarbonyl (Z) group is susceptible to cleavage under strong acidic conditions.[8] This process involves the protonation of the carbamate oxygen, followed by the loss of the benzyl group as a stable benzyl cation, which then typically forms toluene. The resulting carbamic acid is unstable and decomposes to liberate the free amine and carbon dioxide.
-
Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than other protecting groups like Fmoc, the Z-group can be cleaved under specific, harsh alkaline conditions.[9] The ester-like nature of the carbamate bond can undergo saponification, although this is generally a slower process than acid-catalyzed cleavage.
Photodegradation
The naphthalene moiety in this compound is a chromophore that absorbs ultraviolet (UV) light. This absorption can lead to photodegradation. Compounds containing naphthalene can undergo photochemical reactions, leading to the formation of various degradation products, including oxidized species.[10][11][12] It is therefore crucial to protect this compound from light, especially UV radiation.
Thermal Degradation
Elevated temperatures can promote the degradation of this compound. The thermal decomposition of amino acids and their derivatives can be complex, often involving decarboxylation (loss of CO₂) from the carboxylic acid group and cleavage of the protecting group.[13][14] Studies on related N-benzyloxycarbonyl amino acids have shown that thermal degradation can occur, although the specific temperatures and products are compound-dependent.[15]
Oxidative Degradation
The bulky aromatic naphthyl side chain could be susceptible to oxidation, particularly in the presence of oxidizing agents or reactive oxygen species. While specific studies on this compound are limited, polycyclic aromatic hydrocarbons are known to be susceptible to oxidation.[16]
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended, based on best practices for amino acid derivatives and peptides.
Storage of Lyophilized Powder
-
Temperature: For long-term storage, this compound should be stored at -20°C or below.[4] For short-term storage, 4°C is acceptable.
-
Atmosphere: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.[5]
-
Desiccation: Store in a desiccator to prevent the absorption of moisture, as the compound is likely hygroscopic.
Handling of Lyophilized Powder
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.
-
Weigh the desired amount of powder quickly in a controlled environment with low humidity.
-
After dispensing, purge the container with a dry, inert gas before sealing tightly.
-
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[3]
Storage of Solutions
Storing this compound in solution is not recommended for long periods due to the risk of hydrolysis and microbial growth. If temporary storage in solution is necessary:
-
Solvent: Use a high-purity, anhydrous organic solvent in which the compound is soluble, such as DMSO or DMF.[5]
-
Temperature: Store aliquots of the solution at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. Prepare single-use aliquots.
Experimental Protocol: Stability Assessment of this compound
For researchers needing to validate the stability of this compound under their specific experimental conditions, a forced degradation study can be performed.
Workflow for a Forced Degradation Study
References
- 1. lifetein.com [lifetein.com]
- 2. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
Harnessing the Cornerstone: Fundamental Principles of Using Z-Amino Acids in Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Z-Group
In the intricate world of peptide science and drug development, the precise control of chemical reactions is paramount. The synthesis of peptides, the very building blocks of countless biological functions, requires a methodical approach to prevent unwanted side reactions and ensure the formation of the desired amino acid sequence. This control is achieved through the use of "protecting groups," temporary modifications that shield reactive functional groups. Among the most foundational and historically significant of these is the benzyloxycarbonyl group , universally abbreviated as Cbz or, more simply, Z .
An amino acid bearing this protective shield is known as a Z-amino acid . First introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group revolutionized peptide synthesis, transforming it from an art into a reproducible science.[1] Its development was a cornerstone that enabled the creation of complex peptides with high purity.[2] While modern solid-phase peptide synthesis (SPPS) often favors other protecting groups like Fmoc and Boc, the Z-group remains indispensable, particularly in solution-phase synthesis, fragment condensation, and the protection of amino acid side chains.[3][4]
This guide provides an in-depth technical exploration of the fundamental principles governing the use of Z-amino acids. We will delve into the causality behind experimental choices, from the initial protection reaction to strategic applications and final deprotection, equipping researchers with the knowledge to leverage this classic tool in modern chemical and pharmaceutical research.
Chapter 1: The Chemistry of the Benzyloxycarbonyl (Z) Group
Core Structure and Physicochemical Properties
The benzyloxycarbonyl group is a carbamate formed by the reaction of an amine with benzyl chloroformate. Its structure is deceptively simple, yet it imparts several crucial properties to the amino acid it protects.
-
Crystallinity and Stability: Z-protected amino acids are often stable, crystalline solids.[1][5] This is a significant practical advantage, as it facilitates their purification through recrystallization and simplifies handling and storage compared to oils or amorphous solids.
-
Racemization Suppression: One of the most critical features of the Z-group is its ability to suppress racemization during peptide bond formation.[1] The urethane-type structure of the Z-group disfavors the formation of the 2,4-oxazolidin-5-one (azlactone) intermediate, which is a primary pathway for the loss of stereochemical integrity at the α-carbon during activation of the carboxyl group. This principle is a key reason for the high fidelity of peptide synthesis.
-
Orthogonality: The Z-group is stable under the mildly acidic conditions used to remove the tert-Butoxycarbonyl (Boc) group and the basic conditions used to remove the 9-Fluorenylmethoxycarbonyl (Fmoc) group.[1][6] This chemical stability makes it "orthogonal" to these other common protecting groups, allowing for selective deprotection strategies in complex syntheses, especially when used as a side-chain protecting group.[4]
Synthesis of Z-Amino Acids: The Schotten-Baumann Reaction
The standard method for introducing the Z-group onto the α-amino group of an amino acid is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (also known as benzyl chlorocarbonate or Cbz-Cl) under aqueous alkaline conditions.
Caption: General workflow for the synthesis of a Z-protected amino acid.
-
Dissolution: Dissolve L-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) in a flask. Cool the solution in an ice bath to 0-5 °C.
-
Causality: The basic solution deprotonates the amino group, making it a more potent nucleophile. Cooling is essential to control the exothermic reaction and prevent the degradation of the benzyl chloroformate reagent.
-
-
Addition of Cbz-Cl: While stirring the amino acid solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. The key is to maintain the temperature below 5 °C and ensure the pH remains alkaline.
-
Causality: Vigorous stirring is necessary because the reaction occurs at the interface of the aqueous and organic phases (Cbz-Cl is not very water-soluble). Adding it dropwise prevents a rapid temperature increase.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol (a common impurity).
-
Causality: This extraction step is crucial for purifying the product. The Z-amino acid, being a salt at this alkaline pH, remains in the aqueous layer.
-
-
Acidification & Isolation: Cool the aqueous layer again in an ice bath and acidify it with a dilute strong acid (e.g., HCl or H₂SO₄) to a pH of ~2. The Z-alanine will precipitate as a white solid.
-
Causality: Acidification protonates the carboxylate group, rendering the Z-amino acid neutral and significantly less soluble in water, thus causing it to precipitate.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Chapter 2: Core Applications in Peptide Synthesis
While Fmoc and Boc strategies dominate solid-phase peptide synthesis (SPPS), Z-amino acids remain a cornerstone of solution-phase peptide synthesis (SPPS) and are frequently used for side-chain protection in both methodologies.[3][4]
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, each coupling and deprotection step is performed in a suitable solvent, followed by isolation and purification of the intermediate peptide product before proceeding to the next cycle. The crystalline nature and stability of Z-protected intermediates are highly advantageous in this context.
Caption: Workflow for synthesizing a dipeptide using Z-protection in solution.
Side-Chain Protection
The Z-group and its electronically modified derivatives are excellent choices for protecting the nucleophilic side chains of certain amino acids, most notably the ε-amino group of Lysine (Lys) and Ornithine (Orn).[4]
-
Z-group for Lysine: In Boc-SPPS, the Lys side chain is often protected with the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group. The electron-withdrawing chlorine atom makes the 2-Cl-Z group more stable to the repetitive acid treatments used to remove the Nα-Boc group. Both Z and 2-Cl-Z are then typically removed in the final cleavage step with strong acids like liquid HF.[5]
-
Orthogonality in Action: In complex syntheses, such as for cyclic or branched peptides, a Z-group might be used to protect a specific amine that needs to remain shielded while other Boc or Fmoc groups are removed. Its unique removal condition (hydrogenolysis) provides an additional layer of synthetic control.
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Abbreviation | Cbz, Z | Boc | Fmoc |
| Primary Use | Solution-phase synthesis, Side-chain protection | Solid-phase synthesis (Boc/Bn strategy) | Solid-phase synthesis (Fmoc/tBu strategy) |
| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[1][5] | Moderate to strong acid (e.g., TFA)[5] | Base (e.g., Piperidine in DMF)[5] |
| Byproducts | Toluene + CO₂ | Isobutylene + CO₂ | Dibenzofulvene-piperidine adduct |
| Stability | Stable to base and mild acid[1] | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Key Advantage | Suppresses racemization; products often crystalline[1][5] | Widely used in automated SPPS; easy removal | Very mild deprotection allows for synthesis of sensitive peptides |
Chapter 3: Deprotection Strategies: Releasing the Amine
The removal of the Z-group is a critical step that must be efficient and clean to avoid side reactions and ensure a high yield of the final peptide. The choice of deprotection method is dictated by the overall composition of the peptide, particularly the presence of other sensitive functional groups.
Method 1: Catalytic Hydrogenolysis
This is the cleanest and often preferred method for Z-group removal. The reaction involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (usually palladium on carbon, Pd/C).
-
Mechanism: The benzyl C-O bond is cleaved by hydrogen, releasing the free amine and generating toluene and carbon dioxide as the only byproducts, which are volatile and easily removed.
-
Advantages: The conditions are exceptionally mild and do not affect most other protecting groups (e.g., Boc, Fmoc, t-butyl esters/ethers), making it highly orthogonal.
-
Limitations: This method is incompatible with peptides containing sulfur, such as Cysteine (Cys) and Methionine (Met), as sulfur compounds poison the palladium catalyst. It is also unsuitable for peptides with other reducible functional groups.
-
Setup: Dissolve Z-Glycine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
-
Caution: Pd/C is flammable in the presence of air and solvents. It should be handled carefully, preferably under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite provides a fine filtration medium that prevents the small catalyst particles from passing through, which is critical for product purity.
-
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected glycine.
Method 2: Strong Acid Cleavage
When hydrogenolysis is not an option, the Z-group can be cleaved using strong acidic conditions.
-
Reagents: The most common reagent is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[5] Other strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) also cleave the Z-group, often as part of a final global deprotection step in Boc-SPPS.
-
Mechanism: The acid protonates the carbamate oxygen, leading to the cleavage of the benzylic C-O bond via an SN1 or SN2 mechanism, which can generate a potentially reactive benzyl cation.
-
Considerations: To prevent the benzyl cation from causing side reactions (e.g., alkylating tryptophan or tyrosine residues), a "scavenger" like thioanisole is often added to the reaction mixture.
Caption: Decision tree for selecting a Z-group deprotection strategy.
Chapter 4: Advanced Applications in Drug Discovery
The principles of Z-amino acid chemistry extend beyond simple linear peptides into the synthesis of complex therapeutic molecules and peptidomimetics.
Peptidomimetics and Unnatural Amino Acids
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or increased potency.[7][8] The incorporation of unnatural amino acids (UAAs) is a primary strategy for creating peptidomimetics.[9][]
Fragment Condensation
For the synthesis of very long peptides or small proteins, a linear, one-by-one amino acid addition can become inefficient, leading to an accumulation of side products. An alternative strategy is fragment condensation , where smaller, fully protected peptide fragments are synthesized separately and then joined together.
Z-protected peptides are frequently used in this approach. A fragment can be synthesized with a C-terminal ester and an N-terminal Z-group. The ester can be hydrolyzed to reveal a free carboxylic acid, and a second fragment's N-terminal Z-group can be removed by hydrogenolysis. The two fragments can then be coupled together in solution, a process that relies on the high purity and reliable reactivity of the Z-protected intermediates.
Conclusion
The benzyloxycarbonyl (Z) group represents a foundational technology in the field of chemical biology. While newer methods have been developed, the fundamental principles that made the Z-group revolutionary—its ability to suppress racemization, its crystalline nature, and its unique deprotection chemistry—ensure its continued relevance. For researchers in peptide science and drug development, a thorough understanding of Z-amino acid chemistry is not just a lesson in history, but a practical tool that provides an orthogonal handle for controlling complex molecular syntheses. From solution-phase synthesis to the protection of side chains and the creation of novel peptidomimetics, the Z-group remains a sturdy and reliable component in the synthetic chemist's toolkit.
References
- 1. scispace.com [scispace.com]
- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Strategic Incorporation of Z-1-Nal-OH in Solution-Phase Peptide Synthesis
Introduction: The Strategic Value of 1-Naphthylalanine
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. 3-(1-Naphthyl)-L-alanine (1-Nal), a synthetic amino acid, is of particular interest. Its bulky, aromatic naphthalene side chain offers a significant increase in hydrophobicity and steric presence compared to natural aromatic residues like phenylalanine or tryptophan.[1] This modification can profoundly influence peptide structure, stability, and receptor-ligand interactions.[1]
This guide focuses on the solution-phase application of N-α-benzyloxycarbonyl-3-(1-naphthyl)-L-alanine (Z-1-Nal-OH) . The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group, revered for its stability and its clean, orthogonal removal by catalytic hydrogenolysis.[2] We will provide an in-depth analysis of the unique challenges posed by this compound, particularly its steric hindrance, and present robust, field-proven protocols for its successful incorporation into peptide chains.
Key Physicochemical Properties of this compound:
-
Molecular Formula: C₂₁H₁₉NO₄
-
Molecular Weight: 361.38 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in organic solvents like DMF, DCM, and alcohols; sparingly soluble in water.[3][4][5]
-
Key Structural Features: A chiral center at the alpha-carbon, a sterically demanding 1-naphthyl group, and a UV-active Z-protecting group.
Core Principles & Mechanistic Insights
The successful use of this compound hinges on overcoming the steric hindrance presented by the large naphthyl group, which can significantly slow down the rate of peptide bond formation.[6]
The Challenge of Steric Hindrance: The 1-naphthyl group's proximity to the reactive carboxyl group creates a sterically crowded environment. This can impede the approach of the incoming nucleophile (the N-terminus of the coupling partner) and reduce the efficiency of standard coupling reagents.[6] Consequently, the choice of coupling reagent is paramount for achieving high yields and minimizing side reactions like racemization.
Selection of Coupling Reagents: For sterically demanding couplings, aminium/uronium salt-based reagents are superior to carbodiimides like DCC.[7] Reagents such as HATU and HBTU are highly recommended.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered the most efficient coupling reagent, especially for difficult sequences.[8] It forms a highly reactive OAt-active ester intermediate, which reacts faster and more completely than its HOBt-based counterpart.[7][8] The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, further accelerating the reaction.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A robust and slightly more cost-effective alternative to HATU.[7][9] It forms an OBt-active ester. While highly effective, reaction times may be slightly longer compared to HATU, and there is a marginally higher risk of epimerization in sensitive cases.[8][9]
The Role of the Z-Protecting Group: The benzyloxycarbonyl (Z) group is stable under the basic conditions required for coupling and the acidic conditions often used in workups.[2] Its primary advantage is its clean removal via catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium catalyst), a mild method that does not affect most other protecting groups, making it an excellent component of an orthogonal protection strategy.[2][10][11]
Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for the key stages of incorporating this compound.
The overall process involves the activation of this compound, coupling with an amino-component (e.g., H-Phe-OMe), and subsequent deprotection of the Z-group to elongate the chain or yield the final product.
Caption: Workflow for this compound incorporation and subsequent deprotection.
This protocol describes the coupling of this compound to an amino acid methyl ester.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates and appropriate solvent system (e.g., 30% EtOAc in Hexanes)
Procedure:
-
Preparation of Amino Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 15 minutes at room temperature.
-
Pre-activation: In a separate flask, dissolve this compound (1.05 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture for 10-15 minutes at room temperature. This pre-activation step is crucial for hindered couplings.[7]
-
Coupling Reaction: Add the pre-activated solution from step 2 to the free amine solution from step 1.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting amino component is consumed (typically 2-12 hours).
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Mechanism Insight: The acid wash removes excess DIPEA, while the base wash removes unreacted this compound and HOBt/HOAt byproducts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure, Z-protected dipeptide.
Data Presentation: Reagent Stoichiometry
| Reagent | Equivalents (eq) | Purpose |
| Amino Ester·HCl | 1.0 | Nucleophile |
| This compound | 1.05 - 1.1 | Carboxyl component |
| HATU / HBTU | 1.05 - 1.1 | Coupling Reagent |
| DIPEA | 3.1 | Base (Neutralization + Activation) |
This protocol details the removal of the Z-group to liberate the N-terminal amine.
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) balloon or Ammonium Formate
-
Celite
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol (approx. 10-20 mL per gram of peptide).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon) during addition.
-
-
Hydrogenation: a. Secure a balloon filled with hydrogen gas to the flask. b. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere. c. Stir the suspension vigorously at room temperature.
-
Alternative: For systems sensitive to H₂ gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate (5 eq) can be employed.[13]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours. A successful reaction will show the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Work-up: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with additional methanol to recover all the product. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected peptide. This product is often pure enough for the next coupling step.
Purification and Characterization
Purification of peptides containing the bulky naphthylalanine residue is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Stationary Phase: A C18-modified silica column is the standard choice.[14]
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is commonly used. The high hydrophobicity of the 1-Nal residue will lead to longer retention times compared to peptides with less hydrophobic residues.[14]
-
Detection: UV detection at 210-220 nm (for the peptide backbone) and ~280 nm (for the naphthyl group) is effective.
For intermediate purification at the protected stage, normal-phase silica gel chromatography is effective as described in the protocol.[13] Other techniques like gel filtration or ion-exchange chromatography can also be employed depending on the properties of the full peptide sequence.[15][16]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Insufficient activation; Steric hindrance impeding reaction. | Switch from HBTU to the more reactive HATU.[8] Increase reaction time to 24h. Ensure reagents are anhydrous. |
| Incomplete Z-Deprotection | Catalyst poisoning (e.g., by sulfur-containing residues); Inactive catalyst. | Use fresh, high-quality Pd/C catalyst. Increase catalyst loading. If catalyst poisoning is suspected, consider alternative deprotection if compatible with the overall scheme. |
| Racemization | Over-activation; Excessive base. | Use a weaker base like N-Methylmorpholine (NMM) instead of DIPEA.[17] Minimize the pre-activation time. Run the reaction at 0 °C before allowing it to warm to room temperature. |
| Difficult Purification | Co-elution of impurities with the highly hydrophobic product. | Optimize the HPLC gradient (make it shallower). Consider a different stationary phase (e.g., C8 or Phenyl). Employ a multi-step purification strategy (e.g., ion-exchange followed by RP-HPLC).[15] |
References
- 1. lifetein.com [lifetein.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chembk.com [chembk.com]
- 4. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]
- 5. L-1-Naphthylalanine | 55516-54-6 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. polypeptide.com [polypeptide.com]
- 16. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
Application Notes and Protocols for the Efficient Coupling of Z-1-Nal-OH to Solid-Phase Resins
Introduction: The Significance of Incorporating Naphthylalanine in Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a powerful strategy to modulate pharmacological properties such as potency, stability, and receptor selectivity.[1] (S)-2-(Benzyloxycarbonylamino)-3-(1-naphthyl)propanoic acid (Z-1-Nal-OH) is a particularly noteworthy unnatural amino acid. Its bulky naphthyl side chain can introduce significant conformational constraints and steric bulk into a peptide sequence, which can be pivotal for enhancing binding affinity and resisting enzymatic degradation.[2][3] However, this same steric hindrance presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the generation of deletion sequences.[1][4]
This comprehensive guide provides a detailed, field-proven protocol for the efficient coupling of the sterically demanding this compound to a solid-phase support, specifically Wang resin. We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and outline methods for in-process monitoring and final characterization, ensuring a high-yield, high-purity synthesis.
Materials and Reagents
Sourcing high-quality reagents is paramount for successful peptide synthesis. The following table outlines the necessary materials and recommended specifications.
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Wang Resin | 100-200 mesh, 1% DVB, ~1.0 mmol/g | Any reputable supplier | Pre-loaded resin with the first amino acid is recommended to bypass the often challenging initial esterification.[5] |
| This compound | >98% purity | Sigma-Aldrich, MedChemExpress | Ensure the correct isomer (L- or D-) is used based on your peptide design. |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Any reputable supplier | A liquid carbodiimide that forms a soluble urea byproduct, ideal for SPPS.[6] |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, >98% | Any reputable supplier | Minimizes racemization and enhances coupling efficiency when used with carbodiimides.[6][7] |
| O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU) | >98% | Any reputable supplier | A highly efficient uronium-based coupling reagent, particularly effective for hindered amino acids.[4][8] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade, >99.5% | Any reputable supplier | A non-nucleophilic base crucial for activating HBTU and neutralizing acidic components. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, <0.005% H₂O | Any reputable supplier | The primary solvent for SPPS, must be of high purity to avoid side reactions. |
| Dichloromethane (DCM) | Peptide synthesis grade | Any reputable supplier | Used for resin swelling and washing. |
| Piperidine | Peptide synthesis grade | Any reputable supplier | For the removal of the Fmoc protecting group. |
| Acetic Anhydride | Reagent grade | Any reputable supplier | For capping unreacted amino groups. |
| Pyridine | Anhydrous | Any reputable supplier | Used in the capping solution. |
| Trifluoroacetic acid (TFA) | >99.5% | Any reputable supplier | For cleavage of the peptide from the resin.[9][10] |
| Triisopropylsilane (TIS) | >98% | Any reputable supplier | A common scavenger used during cleavage to prevent side reactions. |
| Diethyl ether | Anhydrous | Any reputable supplier | For precipitation of the cleaved peptide. |
Experimental Protocols: A Step-by-Step Guide
This protocol is optimized for a 0.1 mmol synthesis scale. Adjustments can be made for different scales, but it is crucial to maintain the stoichiometry of the reagents.
Part 1: Resin Preparation and Swelling
Proper solvation of the resin is critical for ensuring that the reactive sites are accessible.[5]
-
Resin Weighing: Accurately weigh 100 mg of Wang resin (~0.1 mmol substitution) into a fritted reaction vessel.
-
Swelling: Add 2 mL of DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with 3 x 2 mL of DMF to fully solvate the polystyrene matrix.
Part 2: N-Terminal Fmoc Deprotection
This step exposes the free amine on the resin-bound amino acid, making it available for coupling to this compound.
-
Piperidine Treatment: Add 2 mL of 20% piperidine in DMF to the swollen resin.
-
Agitation: Agitate the mixture for 5 minutes at room temperature.
-
Second Treatment: Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Washing: Thoroughly wash the resin with 5 x 2 mL of DMF to remove all traces of piperidine.
Part 3: Coupling of this compound
Due to the steric hindrance of the naphthyl group, a robust coupling strategy is essential. We present two highly effective methods.
This is a cost-effective and reliable method, though it may require longer reaction times for sterically hindered residues.[6]
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 104.8 mg), and HOBt (3 eq., 0.3 mmol, 45.9 mg) in 1 mL of DMF.
-
Activation: Add DIC (3 eq., 0.3 mmol, 47 µL) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the reaction progress after 2 hours using the Kaiser test. If the test is positive (blue beads), continue the reaction and re-test every hour. For this compound, the reaction may require up to 4-6 hours.[11]
HBTU is a more potent coupling reagent and is highly recommended for difficult couplings involving sterically hindered amino acids like this compound.[4][8][12][13]
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 104.8 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in 1 mL of DMF.
-
Activation: Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution. The solution should change color, indicating the formation of the active ester.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. The coupling is typically complete within 1-2 hours. Monitor the reaction progress after 1 hour using the Kaiser test.
Workflow for this compound Coupling to Resin
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Deprotection of the Z-Group from 1-Naphthylalanine (1-Nal-OH)
Introduction
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of primary and secondary amines.[1][2] Its stability under a variety of reaction conditions, particularly to mildly acidic and basic environments, confers it orthogonality with other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][3] This attribute is crucial in the multi-step syntheses of complex molecules.[4]
This guide provides a comprehensive overview of the principal methods for the deprotection of the Z-group, with a specific focus on its removal from the non-proteinogenic amino acid, 1-Naphthylalanine (1-Nal-OH). 1-Nal-OH is a valuable building block in medicinal chemistry and drug development due to its bulky aromatic side chain, which can enhance hydrophobicity and steric influence in peptide-based therapeutics.[5] We will delve into the mechanistic underpinnings of each deprotection strategy, offering detailed, field-proven protocols and insights to guide researchers in selecting the optimal method for their specific application.
Core Deprotection Strategies: A Mechanistic Overview
The removal of the Z-group is most commonly achieved through two primary pathways: catalytic hydrogenolysis and acidolysis.[1][6][7] The choice between these methods is dictated by the presence of other functional groups within the molecule that might be sensitive to the reaction conditions.
Catalytic Hydrogenolysis
This is the most widely employed method for Z-group deprotection due to its exceptionally mild and clean reaction profile.[1][8] The reaction involves the cleavage of the benzylic C-O bond by a heterogeneous catalyst in the presence of a hydrogen source.
Mechanism: The process begins with the oxidative addition of the benzylic C-O bond to the surface of the palladium catalyst. This is followed by hydrogenolysis, where hydrogen atoms cleave the bond, leading to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2][8]
Caption: Catalytic hydrogenolysis of this compound.
Hydrogen Sources:
-
Hydrogen Gas (H₂): The most common method, typically performed using a balloon of hydrogen gas or in a Parr hydrogenator for reactions requiring elevated pressure.[1][8]
-
Transfer Hydrogenation: This technique utilizes a hydrogen donor in the presence of the catalyst, avoiding the need for gaseous hydrogen.[8] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[8][9][10][11] This method is particularly advantageous for its operational simplicity and safety.[12][13][14]
Acid-Catalyzed Deprotection (Acidolysis)
While catalytic hydrogenolysis is generally preferred, acidolysis provides a robust alternative, especially when the substrate contains functional groups susceptible to reduction, such as alkenes, alkynes, or certain sulfur-containing residues.[15]
Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon in an SN2 fashion. This releases the unstable carbamic acid, which then decarboxylates to give the free amine.[2]
Caption: Acid-catalyzed deprotection of this compound.
Common acidic reagents for Z-group cleavage include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), and Lewis acids.[6][15] The use of HBr/AcOH is a classic and effective method, though its harshness necessitates careful consideration of substrate compatibility.[8] Milder alternatives, such as using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed to broaden the scope of acid-mediated Z-deprotection.[6][15]
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method is critical for the successful synthesis of the target molecule. Below is a comparative summary of the most common methods for Z-group removal from 1-Nal-OH.
| Method | Reagents & Conditions | Advantages | Limitations & Considerations for 1-Nal-OH |
| Catalytic Hydrogenation | H₂ (gas), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc), RT, 1-16 h[1][13] | Very mild and clean byproducts (toluene, CO₂). High yielding. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). The bulky naphthyl group might require longer reaction times or higher catalyst loading. |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene; Pd/C, Solvent (MeOH, EtOH), RT[9][10][11] | Avoids the use of flammable H₂ gas, operationally simpler and safer.[12] | May be slower than direct hydrogenation. Potential for side reactions with certain hydrogen donors. |
| Acidolysis (Strong Acid) | 33% HBr in Acetic Acid, RT, 1-2 h[15] | Fast and effective. Compatible with hydrogenation-sensitive groups. | Harsh conditions can lead to side reactions or degradation of sensitive substrates. The product is obtained as the HBr salt. |
| Acidolysis (Lewis Acid) | AlCl₃, HFIP, DCM, RT[6][15] | Milder than strong acids. Broader functional group tolerance.[6] | Requires stoichiometric amounts of the Lewis acid, which may complicate workup. HFIP is a costly solvent. |
Experimental Protocols
Protocol 1: Deprotection of this compound via Catalytic Hydrogenation
This protocol describes the standard procedure for the removal of the Z-group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C)
-
Celite®
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[13]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[13] Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a fume hood and kept moist with solvent.
-
Securely attach a balloon filled with hydrogen gas to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[13]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-Nal-OH. The product can be further purified by recrystallization if necessary.
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Deprotection of this compound via Catalytic Transfer Hydrogenation
This protocol offers a safer and more convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
Methanol (MeOH)
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of substrate).[13]
-
Add ammonium formate (2-4 eq) to the solution and stir until dissolved.[13]
-
Carefully add 10% Pd/C (10-50% by weight of the substrate).[13]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite®.
-
Wash the filter pad with two portions of methanol.[13]
-
Combine the filtrates and evaporate the solvent in vacuo.
-
The residue can be further purified by extraction. Dissolve the residue in water and extract with ethyl acetate to remove organic byproducts. The aqueous layer containing the product can then be lyophilized.
Protocol 3: Deprotection of this compound via Acidolysis with HBr in Acetic Acid
This protocol is suitable for substrates that are incompatible with hydrogenation conditions.
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in 33% HBr/AcOH.
-
Stir the solution at room temperature. The reaction is typically complete within 1-2 hours.[15]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred flask of cold, anhydrous diethyl ether.
-
Collect the precipitated 1-Nal-OH hydrobromide salt by vacuum filtration.
-
Wash the precipitate with several portions of cold diethyl ether to remove residual acetic acid and benzyl bromide.
-
Dry the product under vacuum.
Troubleshooting and Special Considerations
-
Incomplete reaction in hydrogenolysis: If the reaction stalls, it may be due to catalyst poisoning. Adding fresh catalyst can often restart the reaction. For sterically hindered substrates like this compound, increasing the catalyst loading or reaction temperature may be necessary.
-
Side reactions in acidolysis: The strongly acidic conditions of HBr/AcOH can cause side reactions, particularly with sensitive functional groups. If this is observed, consider a milder acid deprotection method, such as using a Lewis acid.[6]
-
Racemization: While generally not an issue with Z-group deprotection, it is always prudent to assess the enantiomeric purity of the final product, especially when harsh conditions are employed.
-
Workup: For water-soluble products like amino acids, careful extraction procedures are necessary to isolate the product from the reaction mixture. Lyophilization is often the preferred method for obtaining the final product from an aqueous solution.
Conclusion
The deprotection of the Z-group from 1-Nal-OH can be effectively achieved through several methods, with catalytic hydrogenolysis and acidolysis being the most prominent. The choice of method should be carefully considered based on the overall molecular structure and the presence of other functional groups. The protocols provided herein offer reliable and field-tested procedures to guide researchers in this critical synthetic transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of Z-1-Nal-OH in Peptide Drug Discovery: A Guide to Application and Protocol
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier, offering high specificity and potency with lower toxicity compared to small molecules. The strategic modification of peptide structures is paramount to overcoming inherent limitations such as poor metabolic stability and bioavailability. Z-1-Nal-OH, or N-α-Benzyloxycarbonyl-L-1-naphthylalanine, is a key building block in this endeavor. It is an unnatural amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side chain contains a bulky, hydrophobic naphthyl group.[1][2]
The incorporation of the 1-naphthylalanine (1-Nal) residue into a peptide sequence is not a trivial substitution; it is a deliberate design choice aimed at fundamentally enhancing the pharmacological properties of the molecule. This guide provides an in-depth exploration of the applications of this compound and its more commonly used solid-phase counterpart, Fmoc-1-Nal-OH, in drug discovery, complete with detailed experimental protocols for the research scientist.
Scientific Rationale: The Functional Impact of the Naphthyl Side Chain
The decision to incorporate a 1-Nal residue is driven by its unique physicochemical properties that address common challenges in peptide drug design.
-
Enhanced Hydrophobicity and Membrane Interaction : The bulky naphthalene side chain significantly increases the hydrophobicity of a peptide.[2] This property is crucial for enhancing the peptide's interaction with and penetration of cell membranes. In the context of anticancer peptides, this increased hydrophobicity can facilitate the disruption of the cancer cell membrane, a key mechanism of action.[3]
-
Improved Metabolic Stability : Peptides are susceptible to rapid degradation by proteases in the body. The steric hindrance provided by the large naphthyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life and prolonging its therapeutic effect.[4]
-
Modulation of Receptor Binding and Potency : The 1-Nal side chain can serve as a bioisostere for natural aromatic amino acids like tryptophan, engaging in critical π-π stacking or hydrophobic interactions within a receptor's binding pocket.[5] Its unique size and electronic properties can lead to improved binding affinity and, consequently, higher potency. This is a cornerstone of its application in gonadotropin-releasing hormone (GnRH) antagonists.[4][6]
-
Structural Conformation : Aromatic interactions involving the naphthyl ring can help stabilize specific secondary structures, such as β-hairpins.[5][7] By constraining the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to a more potent therapeutic agent. Geometric analysis shows that 1-Nal can adopt a similar edge-to-face geometry as tryptophan, making it an effective replacement.[7]
Key Application I: Gonadotropin-Releasing Hormone (GnRH) Antagonists
Perhaps the most prominent application of 1-Nal is in the design of GnRH antagonists. GnRH, a decapeptide, is a central regulator of the reproductive system.[8] Antagonists that block the GnRH receptor on the pituitary gland are critical therapeutics for hormone-dependent diseases like advanced prostate cancer and for controlling ovarian stimulation in assisted reproductive technologies.[6][9][10]
The incorporation of several unnatural amino acids, including D-1-Nal (often at position 1), is a hallmark of potent GnRH antagonists like Degarelix and Cetrorelix.[4][11][12][13] These modifications confer high receptor binding affinity and resistance to degradation, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial hormonal surge seen with GnRH agonists.[8]
Caption: GnRH antagonist mechanism of action.
Data Presentation: 1-Nal in GnRH Antagonists
| Compound | Sequence Highlight | Application | Key Finding |
| Degarelix | Ac-D-2-Nal -D-4Cpa-D-3Pal-Ser... | Advanced Prostate Cancer | Unique combination of hydrophilic and hydrophobic amino acids, including 1-Nal, provides high proteolytic stability and prolonged bioavailability.[4] |
| Cetrorelix | Ac-D-Nal -D-Cpa-D-Pal-Ser... | Assisted Reproduction | Prevents premature LH surges during controlled ovarian stimulation. The synthesis involves the sequential coupling of unnatural amino acids.[10][11] |
| Nal-Glu Antagonist | Ac-D-2-Nal -D-4Cl-Phe... | Male Contraception (Investigational) | Effectively decreases serum LH and testosterone concentrations in a dose- and time-dependent manner in men.[14] |
Key Application II: Anticancer Peptides
A developing application for 1-Nal is the enhancement of anticancer peptides. Many of these peptides are derived from antimicrobial peptides (AMPs) that selectively target the negatively charged membranes of cancer cells over normal cells. A strategy to boost the anticancer activity of these peptides involves adding positively charged amino acids and bulky, non-natural residues like β-naphthylalanine to their termini.[3]
The bulky naphthylalanine residues are thought to help the peptides penetrate deeper into the cancer cell membrane, increasing their efficiency in membrane disruption and inducing apoptotic cell death.[3] For example, the peptide K4R2-Nal2-S1 showed significant inhibition of human lung tumor growth in a xenograft mouse model with no obvious toxicity, highlighting the potential of this design strategy.[3] This approach opens new avenues for developing peptide-based chemotherapeutics with improved tumor selectivity and potency.[15][16]
Experimental Protocols
The following protocols provide a framework for incorporating 1-Nal into a peptide sequence. While this compound is used in solution-phase synthesis, modern drug discovery predominantly relies on Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-protected version, Fmoc-1-Nal-OH.[1][17][18]
Protocol 1: Solid-Phase Synthesis of a 1-Nal-Containing Peptide (Fmoc Strategy)
This protocol outlines the manual synthesis of a generic peptide containing a 1-Nal residue on a 0.1 mmol scale using standard Fmoc/tBu chemistry.[18][19][20]
Caption: Standard workflow for Fmoc-based SPPS.
Materials:
-
Rink Amide Resin (for C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-L-1-Nal-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%
-
Cold diethyl ether
-
SPPS reaction vessel
Methodology:
-
Resin Preparation:
-
Place the resin (0.1 mmol) into the reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Drain the DMF.[1]
-
-
Initial Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat this step for an additional 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, pre-activate the first amino acid: Dissolve Fmoc-AA-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm reaction completion, perform a qualitative ninhydrin (Kaiser) test. A negative result (colorless/yellow beads) indicates a complete coupling.
-
-
Incorporation of Fmoc-1-Nal-OH:
-
Follow the general coupling cycle (Step 3) using Fmoc-1-Nal-OH.
-
Causality Note: Due to the steric bulk of the naphthyl side chain, the coupling reaction may be slower than for smaller amino acids.[1] It is advisable to use a longer coupling time (e.g., 2-4 hours) or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated Fmoc-1-Nal-OH to ensure the reaction goes to completion.[21]
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H2O) to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours. The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu).[1]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[21]
-
Protocol 2: Special Considerations for the Z-Group
The user's query specifically mentioned this compound. The benzyloxycarbonyl (Z or Cbz) group has different chemical stability compared to the Fmoc group.
-
Orthogonality in Fmoc Synthesis : If Z-protection is desired on a side chain (e.g., Z-Lys-OH) within an Fmoc-SPPS protocol, it remains intact during the piperidine-mediated Fmoc removal steps.
-
Stability to TFA Cleavage : The Z-group is generally stable to the standard TFA cleavage conditions used to release the peptide from most resins (like Wang or Rink Amide).[22][23] This allows for the synthesis of a peptide that is cleaved from the resin but remains Z-protected at the N-terminus or on a side chain.
-
Z-Group Removal : If removal of the Z-group is required after cleavage, a separate deprotection step is necessary. The most common method is catalytic hydrogenation.
-
Catalytic Transfer Hydrogenation Protocol:
-
Dissolve the Z-protected peptide in a suitable solvent like methanol or acetic acid.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Introduce a hydrogen source, such as hydrogen gas (H₂) bubbled through the solution or a hydrogen donor like ammonium formate or formic acid.
-
Stir the reaction at room temperature and monitor its progress by HPLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to isolate the deprotected peptide.[22]
-
-
Conclusion
This compound and its Fmoc-protected counterpart are powerful tools in the arsenal of the medicinal chemist. The incorporation of the 1-naphthylalanine residue is a proven strategy for enhancing the stability, potency, and pharmacokinetic profile of peptide therapeutics. Its successful application in clinically approved GnRH antagonists like Degarelix validates its importance, while its emerging role in the development of novel anticancer agents demonstrates its ongoing relevance. By understanding the chemical principles behind its function and mastering the synthetic protocols for its incorporation, researchers can continue to push the boundaries of peptide drug design and develop next-generation therapies for a host of challenging diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of GNRH antagonists in reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 12. US20190382447A1 - Process for the preparation of cetrorelix acetate - Google Patents [patents.google.com]
- 13. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hormonal effects of single gonadotropin-releasing hormone antagonist doses in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Peptide-Based Treatment: A Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Z-1-Nal-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Incorporating 1-Naphthylalanine (1-Nal)
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for engineering peptides with enhanced therapeutic properties. Among these, 1-naphthylalanine (1-Nal), a synthetic amino acid featuring a bulky naphthalene side chain, offers a unique tool for modulating peptide structure and function.[1] Its large, hydrophobic side chain can significantly influence peptide folding, receptor-ligand interactions, and overall stability.[1][2] Specifically, the introduction of 1-Nal can lead to peptides with increased resistance to enzymatic degradation, improved membrane permeability, and altered receptor binding affinities, making it a valuable building block in the design of novel peptide-based therapeutics.[1][3]
This guide provides a comprehensive overview and detailed protocols for the incorporation of N-α-benzyloxycarbonyl-L-1-naphthylalanine (Z-1-Nal-OH), a common derivative of 1-Nal used in peptide synthesis. We will delve into both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering insights into the rationale behind experimental choices and providing robust, validated protocols for researchers in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. The bulky and hydrophobic nature of the naphthyl group presents both opportunities and challenges.
| Property | Value | Source |
| Molecular Formula | C21H19NO4 | [4] |
| Molecular Weight | 349.38 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in organic solvents like DMF, NMP, and DMSO; limited solubility in water. | [1] |
| Key Structural Features | Contains a benzyloxycarbonyl (Z) protecting group on the alpha-amine and a bulky, hydrophobic 1-naphthyl side chain. | [5] |
The Z-protecting group is stable under the basic conditions used for Fmoc removal in SPPS, making it a suitable choice for specific synthetic strategies. However, its removal requires different conditions, typically catalytic hydrogenation, which will be discussed in the protocols. The steric hindrance from the 1-naphthyl group necessitates the use of potent coupling reagents to ensure efficient peptide bond formation.[7][8]
Solid-Phase Peptide Synthesis (SPPS) of 1-Nal-Containing Peptides
SPPS is the most common method for synthesizing peptides due to its efficiency and ease of automation.[7][9] The following protocol is designed for the incorporation of this compound using a standard Fmoc/tBu strategy for the other amino acids in the sequence.
SPPS Workflow Overview
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Detailed SPPS Protocol
Materials:
-
Resin: Wang or Rink Amide resin pre-loaded with the C-terminal amino acid.[9]
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP.[8][10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine and by-products.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the 1-naphthyl group, an extended coupling time is recommended.[7][8]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow result indicates complete coupling, while a blue/purple color suggests incomplete coupling.[7]
-
Double Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.
-
Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS cycles.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[7] This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt). Note that the Z-group will remain intact.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.[7]
-
Purification: Purify the crude peptide containing the Z-protected 1-Nal using reverse-phase high-performance liquid chromatography (RP-HPLC).
Z-Group Deprotection
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.
Protocol:
-
Dissolve the purified, Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture thereof).
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by HPLC-MS until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final peptide.
Liquid-Phase Peptide Synthesis (LPPS) of 1-Nal-Containing Peptides
LPPS is advantageous for large-scale synthesis and for sequences that are prone to aggregation in SPPS.[11][12][13]
LPPS Workflow Overview
Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).
Detailed LPPS Protocol
Materials:
-
C-terminally protected amino acid or peptide ester (e.g., methyl or ethyl ester)
-
This compound
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), or HATU.[14]
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Dioxane
-
Bases: N-methylmorpholine (NMM) or DIPEA
-
Acids for deprotection (if using Boc strategy for other residues): Trifluoroacetic acid (TFA)
-
Catalyst for Z-group deprotection: 10% Pd/C
Protocol:
-
N-terminal Deprotection: Remove the N-terminal protecting group of the starting peptide ester. For a Boc group, use TFA in DCM. For a Z-group, use catalytic hydrogenation as described previously.
-
Neutralization: After deprotection, neutralize the resulting salt with a base like NMM or DIPEA.
-
Coupling of this compound:
-
Dissolve this compound (1.1 eq.) and HOBt (1.2 eq.) in DMF.
-
Cool the solution to 0°C and add DCC (1.1 eq.).
-
Stir for 30 minutes at 0°C.
-
Add the deprotected and neutralized peptide ester to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Filter off the dicyclohexylurea (DCU) by-product.
-
Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting dipeptide ester by crystallization or column chromatography.
-
Chain Elongation: Repeat the deprotection and coupling steps to elongate the peptide chain.
-
Final Deprotection: After the synthesis is complete, remove all protecting groups. The C-terminal ester can be saponified using NaOH in a methanol/water mixture, and the Z-group can be removed by catalytic hydrogenation.
Characterization of 1-Nal-Containing Peptides
Accurate characterization is essential to confirm the identity and purity of the synthesized peptide.
Analytical Workflow
Caption: Analytical workflow for the characterization of synthesized peptides.
Key Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthesized peptide.[15][16] The hydrophobicity of the 1-Nal residue will significantly increase the retention time of the peptide on a C18 column. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used for elution.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.[16][17] This confirms the successful incorporation of the this compound residue.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous sequence confirmation, MS/MS can be employed to fragment the peptide and analyze the resulting daughter ions.[16]
Applications and Expected Outcomes
The incorporation of 1-Nal can have profound effects on the biological properties of a peptide.
-
Enhanced Receptor Binding: The bulky naphthyl group can establish strong hydrophobic and π-π stacking interactions with receptor pockets, potentially leading to increased binding affinity and selectivity.
-
Increased Proteolytic Stability: The steric bulk of the 1-Nal side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[3]
-
Modulation of Conformation: The introduction of 1-Nal can induce or stabilize specific secondary structures, such as β-turns or helical folds, which can be crucial for bioactivity.[2][18]
Impact on Receptor Interaction
Caption: Model of how 1-Nal can enhance peptide-receptor interactions.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently incorporate this compound into their peptide sequences, paving the way for the development of novel and more effective peptide-based drugs and research tools.
References
- 1. lifetein.com [lifetein.com]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Z-2-Nal-OH | C21H19NO4 | CID 7023496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 13. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
experimental setup for Z-1-Nal-OH coupling reactions
An In-Depth Guide to the Experimental Setup for Z-1-Nal-OH Coupling Reactions
For researchers, scientists, and drug development professionals, the successful incorporation of unique amino acids is a cornerstone of modern peptide science. This compound, or N-alpha-Carbobenzyloxy-L-3-(1-naphthyl)alanine, presents a unique challenge and opportunity. Its bulky, hydrophobic naphthyl side chain can impart valuable properties to a peptide, such as enhanced receptor binding or increased stability, but it also introduces significant steric hindrance that can complicate standard coupling procedures.[1][2]
This application note provides a comprehensive guide to designing and executing successful coupling reactions with this compound. We will move beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring that your protocols are not just followed, but understood. This guide is built on the principles of robust, reproducible science, offering self-validating systems for both solution-phase and solid-phase synthesis.
The Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling this compound is the steric bulk of the naphthyl group. This bulk can physically impede the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction kinetics. Inefficient or slow coupling can lead to incomplete reactions and the formation of deletion sequences, particularly in solid-phase peptide synthesis (SPPS).
Furthermore, any peptide coupling reaction carries the risk of racemization at the α-carbon of the activated amino acid. This risk is exacerbated by prolonged activation times or the use of overly strong bases, which can occur when trying to force a sterically hindered coupling to completion.[3] Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to preserving the stereochemical integrity of the final peptide.[4]
The Core Principle: Carboxyl Group Activation
Amide bond formation between a carboxylic acid (like this compound) and an amine does not proceed spontaneously. The carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved using a "coupling reagent" to form a highly reactive activated intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine.
References
Application Note: Utilizing γ-Secretase Inhibitors to Elucidate Protein-Protein Interactions
Introduction: The Dynamic World of Intramembrane Proteolysis and Protein Interactions
The cell membrane is not merely a static barrier but a dynamic hub of communication, where transmembrane proteins orchestrate a vast array of signaling pathways. A key process governing the function of many of these proteins is Regulated Intramembrane Proteolysis (RIP), a mechanism where proteins are cleaved within their transmembrane domains, releasing fragments that can act as signaling molecules. Central to this process is the γ-secretase complex, a multi-subunit intramembrane aspartyl protease.[1][2]
The γ-secretase complex is a cornerstone of cellular signaling, implicated in both normal physiological processes and in the pathology of diseases like Alzheimer's Disease (AD) and cancer.[3] Its substrates are numerous and diverse, including the Amyloid Precursor Protein (APP) and the Notch receptor, both critical players in neurobiology and developmental pathways, respectively.[4] The complex itself is comprised of four core protein components: Presenilin (PSEN1 or PSEN2) which forms the catalytic core, Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[5][6] The intricate assembly and activity of this complex, along with its transient interactions with various substrates, present a significant challenge for researchers aiming to map its interactome.
This application note details a powerful strategy to overcome this challenge: the use of γ-secretase inhibitors (GSIs) to stabilize and capture these fleeting protein-protein interactions. By arresting the catalytic cycle, GSIs can trap the enzyme in a stable complex with its substrates and regulatory proteins, making these interactions amenable to study via techniques like Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA). We will focus on the principles of this approach and provide detailed protocols using well-characterized GSIs such as DAPT and Semagacestat as exemplary tools for discovery.
The Principle: Inhibitor-Mediated Stabilization of Protein Complexes
The catalytic action of γ-secretase involves the recognition, binding, and subsequent cleavage of its substrate. This is a dynamic process where the enzyme-substrate complex is transient. γ-secretase inhibitors function by binding to the complex, often non-competitively, and locking it in a conformation that is catalytically inactive.[7][8] A crucial consequence of this inhibition is the stabilization of the interactions between the core γ-secretase subunits and between the complex and its bound, unprocessed substrates.[7][8][9]
This principle is the foundation for using GSIs in protein-protein interaction studies. By treating cells or cell lysates with a GSI, the equilibrium is shifted towards the stable, intact enzyme-substrate complex. This "trapped" complex can then be isolated from the cellular milieu using an antibody against one of the known components (e.g., Presenilin-1 or a tagged substrate), bringing along its interaction partners for subsequent identification by Western Blot or mass spectrometry.
Mechanism of Action of γ-Secretase Inhibitors
The diagram below illustrates how a γ-secretase inhibitor binds to the Presenilin-1 subunit, the catalytic core of the complex, thereby preventing the cleavage of substrates like APP. This stabilizes the enzyme-substrate interaction, making it possible to capture the entire complex.
Figure 1. Mechanism of Inhibitor-Mediated Complex Stabilization. A γ-secretase inhibitor binds to the catalytic subunit Presenilin-1, preventing substrate cleavage and trapping the substrate within the complex.
Featured γ-Secretase Inhibitors for Interaction Studies
While numerous GSIs have been developed, their properties can vary. For protein-protein interaction studies, potency and the ability to stabilize the complex are key. Below is a summary of inhibitors commonly used in research settings.
| Inhibitor | Common Name(s) | IC₅₀ (Aβ40/42) | Key Characteristics & Applications |
| DAPT | GSI-IX | ~115 nM (total Aβ)[10] | A widely used, cell-permeable dipeptide inhibitor. Effectively stabilizes the γ-secretase complex, making it a standard tool for Co-IP studies.[7] |
| Semagacestat | LY-450139 | ~12 nM[6] | A potent inhibitor that has been evaluated in clinical trials. It should be noted that some studies suggest it acts as a pseudo-inhibitor, affecting substrate processing in complex ways.[11] |
| Avagacestat | BMS-708163 | ~0.3 nM[12] | A highly potent inhibitor designed to be "Notch-sparing," showing some selectivity for APP processing over Notch.[13] Its potency makes it suitable for trapping interactions at low concentrations. |
Note: IC₅₀ values can vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of the γ-Secretase Complex
This protocol describes the immunoprecipitation of an endogenous γ-secretase subunit to identify interacting substrates or regulatory proteins, stabilized by a GSI.
Causality Behind Experimental Choices:
-
Lysis Buffer: A mild, non-ionic detergent like NP-40 or CHAPSO is chosen to solubilize the membrane-bound complex while preserving the integrity of protein-protein interactions. Harsher detergents like SDS would denature proteins and disrupt these interactions.
-
Inhibitor Treatment: Treating live cells with the GSI before lysis allows the inhibitor to permeate the cell and trap the complex in its native environment. This is often more effective than adding the inhibitor to the lysate, where complexes may have already dissociated.
-
Pre-clearing Lysate: This step uses protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background in the final Western blot.
-
Washes: The number and stringency of washes are critical. Insufficient washing leads to high background, while excessive or harsh washing can elute true interactors. The salt concentration in the wash buffer is a key parameter to optimize.
Materials:
-
Cell culture plates (10-15 cm)
-
Scraper and refrigerated centrifuge
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 (or 0.5% CHAPSO), 1 mM EDTA, with freshly added Protease and Phosphatase Inhibitor Cocktails.
-
γ-Secretase Inhibitor (e.g., DAPT, 10 mM stock in DMSO)
-
Primary antibody for IP (e.g., anti-PSEN1, anti-Nicastrin)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293 cells expressing APP) to ~90% confluency.
-
Treat cells with the desired concentration of GSI (e.g., 1-10 µM DAPT) or vehicle (DMSO) for 4-16 hours. This step helps to trap the enzyme-substrate complex in vivo.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Pre-Clearing the Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the lysate as an "Input" control.
-
To the remaining lysate, add 2-5 µg of the primary antibody (e.g., anti-PSEN1). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add 40 µL of fresh Protein A/G magnetic beads to each IP reaction and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Probe the blot with antibodies against the expected interacting partners (e.g., APP-CTF, Nicastrin).
-
Co-Immunoprecipitation Workflow
Figure 2. Co-Immunoprecipitation workflow using a GSI. This diagram outlines the key steps from cell treatment to the final analysis of interacting proteins.
Protocol 2: Proximity Ligation Assay (PLA) for In Situ Visualization
PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial context. This is particularly powerful for studying the subcellular location of active γ-secretase complexes. A novel application of this technique replaces one of the primary antibodies with a tagged GSI to specifically detect active enzyme complexes.[10][14]
Causality Behind Experimental Choices:
-
Fixation and Permeabilization: Formaldehyde fixation cross-links proteins, preserving the in-situ interactions. Permeabilization with a detergent like Triton X-100 is necessary to allow antibodies access to intracellular epitopes.
-
Blocking: This step is crucial to prevent non-specific binding of primary and secondary probes, which would lead to false-positive signals.
-
PLA Probes: The use of secondary antibodies with attached oligonucleotides (PLA probes) is the core of the technique. When the probes are in close proximity (<40 nm), the oligonucleotides can be ligated and then amplified.
-
Ligation and Amplification: The ligation step creates a circular DNA template only if the proteins of interest are interacting. The subsequent rolling circle amplification generates a long DNA product that can be visualized with fluorescently labeled oligonucleotides, creating a bright, punctate signal for each interaction event.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer: PBS with 0.25% Triton X-100
-
Commercially available PLA kit (containing blocking solution, PLA probes, ligase, polymerase, detection reagents)
-
Primary antibodies raised in different species (e.g., mouse anti-PSEN1 and rabbit anti-APP-CTF)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on sterile coverslips and treat with GSI or vehicle as described in the Co-IP protocol.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash with PBS.
-
Apply the blocking solution from the PLA kit and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-PSEN1 and anti-APP-CTF) in the antibody diluent provided in the kit.
-
Apply the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
Wash the coverslips with the provided Wash Buffer A.
-
Apply the PLA probes (anti-mouse PLUS and anti-rabbit MINUS) and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the coverslips with Wash Buffer A.
-
Apply the ligation solution (containing ligase) and incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips with Wash Buffer A.
-
Apply the amplification solution (containing polymerase and fluorescently labeled oligonucleotides) and incubate for 100 minutes at 37°C. Protect from light.
-
-
Final Washes and Mounting:
-
Wash the coverslips with the provided Wash Buffer B.
-
Briefly rinse with high-purity water.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the PLA signals (appearing as bright fluorescent dots) using a fluorescence microscope. Each dot represents an interaction event.
-
Quantify the number of dots per cell to compare interaction levels between different treatment conditions.
-
Data Interpretation and Expected Results
-
Co-IP/Western Blot: In a successful experiment, the lane corresponding to the IP with the specific antibody from GSI-treated cells should show a band for the bait protein and a band for the interacting partner (e.g., immunoprecipitating PSEN1 should pull down APP-CTF). This interaction band should be significantly stronger in the GSI-treated sample compared to the vehicle-treated control. The isotype IgG control lane should be clean, confirming the specificity of the antibody.
-
PLA: Cells treated with the GSI are expected to show a higher number of fluorescent puncta per cell compared to vehicle-treated cells, indicating an increased number of stabilized interactions. This provides quantitative, in-situ validation of the interaction.
Conclusion and Future Perspectives
The use of γ-secretase inhibitors is a robust and validated method for studying the transient and dynamic interactions of the γ-secretase complex with its numerous substrates. By stabilizing the enzyme-substrate intermediate, these small molecules act as powerful tools, enabling the capture and analysis of protein complexes that are otherwise difficult to study. The protocols provided herein for Co-Immunoprecipitation and Proximity Ligation Assay offer complementary approaches, allowing for both biochemical isolation and in-situ visualization of these critical interactions. This strategy is not only pivotal for dissecting the fundamental mechanisms of intramembrane proteolysis but also holds great promise for identifying novel substrates and regulatory proteins, thereby opening new avenues for therapeutic intervention in diseases like Alzheimer's and cancer.
References
- 1. Gamma secretase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Gamma Secretase as an Important Drug Target for Management of Alzheimer's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Secretase promotes AD progression: simultaneously cleave Notch and APP [frontiersin.org]
- 5. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visualizing active enzyme complexes using a photoreactive inhibitor for proximity ligation--application on γ-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semagacestat Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Visualizing Active Enzyme Complexes Using a Photoreactive Inhibitor for Proximity Ligation – Application on γ-Secretase | PLOS One [journals.plos.org]
Application Note: A Comprehensive Guide to the Analytical Techniques for Peptides Containing N-α-Benzyloxycarbonyl-L-1-naphthylalanine (Z-1-Nal-OH)
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance potency, stability, and pharmacokinetic profiles. N-α-Benzyloxycarbonyl-L-1-naphthylalanine (Z-1-Nal-OH) is one such building block of significant interest. The bulky 1-naphthylalanine (1-Nal) side chain can modulate peptide conformation and engage in unique aromatic interactions, while the N-terminal benzyloxycarbonyl (Z) group provides a crucial protecting group during synthesis and can also influence the molecule's overall properties.[1][2][3]
The unique structural features of peptides containing this compound—namely their increased hydrophobicity and the presence of two distinct aromatic chromophores—present specific challenges and opportunities for their analytical characterization.[1][4] This guide provides a detailed overview of the key analytical techniques and robust protocols for the comprehensive analysis of these modified peptides, ensuring their identity, purity, and structural integrity.
This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of peptides incorporating this compound.
Core Analytical Strategy: A Multi-Modal Approach
A thorough characterization of this compound-containing peptides necessitates a multi-modal analytical approach. No single technique can provide all the necessary information. This guide will focus on the three pillars of peptide analysis: Chromatography, Mass Spectrometry, and Spectroscopy.
Caption: High-level analytical workflow for this compound peptides.
I. Chromatographic Analysis: Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for assessing the purity of synthetic peptides.[5][6][7] For peptides containing the highly hydrophobic this compound moiety, Reversed-Phase HPLC (RP-HPLC) is the most effective technique.[6][8]
Causality Behind Experimental Choices: The non-polar 1-naphthyl and benzyl groups dramatically increase the peptide's hydrophobicity, leading to strong retention on reversed-phase columns. This necessitates careful optimization of the mobile phase gradient to achieve sharp peaks and good resolution from closely related impurities, such as deletion or truncated sequences.[4][9]
Protocol 1: RP-HPLC Purity Analysis of a this compound Peptide
Objective: To determine the purity of a this compound containing peptide and quantify impurities.
Materials:
-
HPLC or UPLC system with UV detector
-
C18 reversed-phase column (e.g., Phenomenex Aeris PEPTIDE XB-C18, Agilent ZORBAX RRHD 300SB-C18)[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Peptide sample dissolved in a suitable solvent (e.g., 50% ACN/water)
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of Mobile Phase B and then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[11]
-
Injection: Inject 5-10 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column or 0.4 mL/min for a 2.1 mm ID column.
-
Detection Wavelength: Due to the presence of the Z-group and naphthylalanine, multiple wavelengths can be monitored. Set the primary wavelength to 220 nm for the peptide backbone and a secondary wavelength at 280 nm to specifically monitor the aromatic residues. The naphthyl group also has a distinct absorbance around 280 nm.[1]
-
Gradient: The gradient must be optimized for the specific peptide. A shallow gradient is often required for hydrophobic peptides to ensure good separation.[12] A starting point is:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash step)
-
40-45 min: 95% B (hold)
-
45-46 min: 95% to 5% B (return to initial)
-
46-55 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peptide peak as a percentage of the total peak area.
| Parameter | Recommendation for this compound Peptides | Rationale |
| Stationary Phase | C18 or C8 Wide Pore (300Å) | Accommodates the size of the peptide and provides sufficient hydrophobic interaction. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape for peptides.[13] |
| Gradient | Shallow, e.g., 1-2% B per minute | The high hydrophobicity requires a gradual increase in organic solvent for effective separation of impurities.[12] |
| Detection | 220 nm & 280 nm | 220 nm for general peptide bonds; 280 nm for the aromatic Z and 1-Nal groups.[1] |
II. Mass Spectrometric Analysis: Identity Confirmation and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide.[5][14] When coupled with liquid chromatography (LC-MS) and fragmentation techniques (MS/MS), it can also be used to verify the amino acid sequence.[15]
Causality Behind Experimental Choices: Electrospray ionization (ESI) is the preferred method for peptide analysis as it generates multiply charged ions, bringing the mass-to-charge (m/z) ratio of larger molecules into the detection range of most mass spectrometers.[5] High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are crucial for unambiguously determining the molecular formula from the accurate mass measurement.
Protocol 2: LC-MS/MS for Identity and Sequence Verification
Objective: To confirm the molecular weight and verify the amino acid sequence of the this compound peptide.
Materials:
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI source.[16]
-
Chromatography setup as described in Protocol 1 (analytical scale).
Procedure:
-
LC Separation: Perform an analytical HPLC separation as detailed in Protocol 1. The eluent from the column is directed into the ESI source of the mass spectrometer.
-
MS Acquisition (Full Scan):
-
Ionization Mode: Positive ion mode.
-
Scan Range: Set a wide m/z range (e.g., 300-2000 m/z) to detect the various charge states of the peptide.
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic molecular weight of the peptide. Compare this experimental mass with the theoretical calculated mass.
-
-
MS/MS Acquisition (Fragmentation):
-
Method: Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions from the full scan for fragmentation.
-
Collision Energy: Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy will need to be optimized based on the peptide's mass and charge state.
-
Data Analysis: Analyze the fragmentation spectrum to identify b- and y-ion series. The mass differences between consecutive ions in a series correspond to the mass of an amino acid residue, allowing for sequence verification. The large 1-Nal and Z groups will produce characteristic fragment ions.
-
Caption: Workflow for LC-MS/MS analysis of peptides.
III. Spectroscopic Techniques: Structural Characterization
Spectroscopic methods provide information about the peptide's concentration, secondary structure, and the local environment of the aromatic side chains.
A. UV-Vis Spectroscopy
Application: Rapidly determine peptide concentration. Rationale: The Z-group (phenylalanine-like) and the 1-Nal group have strong UV absorbance.[1] An accurate extinction coefficient can be calculated based on the number of these chromophores. This is often more accurate than relying on weight for concentration determination, as lyophilized peptides can contain significant amounts of water and counterions.[17]
B. Circular Dichroism (CD) Spectroscopy
Application: Assess the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide in solution.[5][15] Rationale: The incorporation of the bulky 1-Nal residue can induce or stabilize specific secondary structures. CD spectroscopy is highly sensitive to these conformational features. Comparing the CD spectrum of a this compound peptide to a similar peptide without this residue can reveal the structural impact of the modification.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Provides detailed atomic-level structural information.[5][18] Rationale: 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY) can be used to assign all proton resonances and determine the three-dimensional structure of the peptide in solution. The aromatic protons of the Z-group and the 1-Nal side chain will have distinct chemical shifts in the 1H NMR spectrum, providing clear markers for structural analysis.[18]
| Technique | Primary Information Gained | Relevance to this compound Peptides |
| UV-Vis | Concentration | Accurate quantification using the absorbance of Z and 1-Nal groups. |
| CD | Secondary Structure | Elucidates the conformational impact of the bulky 1-Nal residue. |
| NMR | 3D Structure & Conformation | Provides definitive atomic-level structural characterization.[18] |
Conclusion
The analytical characterization of peptides containing this compound requires a tailored approach that accounts for the unique physicochemical properties conferred by this modification. The protocols and strategies outlined in this application note provide a robust framework for researchers to confidently assess the purity, confirm the identity, and elucidate the structural features of these valuable molecules. By combining high-resolution chromatography, sensitive mass spectrometry, and insightful spectroscopic techniques, a comprehensive and reliable analytical data package can be generated, ensuring the quality and integrity of these peptides for their intended applications in research and drug development.
References
- 1. lifetein.com [lifetein.com]
- 2. Aromatic interactions in peptides: impact on structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic interactions in peptides: Impact on structure and function | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. ijsra.net [ijsra.net]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. almacgroup.com [almacgroup.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 14. Peptide and Protein Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
- 18. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Z-1-Nal-OH in Peptidomimetic Design: Application Notes and Protocols
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics. However, native peptides often suffer from significant pharmacological limitations, including poor metabolic stability and low bioavailability. The field of peptidomimetics seeks to overcome these hurdles by designing molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[1] A cornerstone of this strategy is the incorporation of unnatural amino acids (UAAs), which offer a vast chemical space beyond the 20 canonical proteinogenic amino acids.[1][2]
This guide focuses on N-α-Benzyloxycarbonyl-3-(1-naphthyl)-L-alanine (Z-1-Nal-OH) , a key building block in the synthesis of advanced peptidomimetics. Its unique structural feature—a bulky and hydrophobic naphthyl group—provides medicinal chemists with a powerful tool to modulate the pharmacological profile of peptide candidates. We will explore the scientific rationale for its use, provide detailed protocols for its incorporation via solution-phase synthesis, contrast this with solid-phase approaches, and present data illustrating its impact on biological activity.
The Scientific Rationale for Incorporating 1-Naphthylalanine (1-Nal)
The decision to replace a natural amino acid, such as Phenylalanine (Phe) or Tryptophan (Trp), with 1-Nal is a strategic choice driven by the need to enhance specific molecular properties. The naphthyl moiety of 1-Nal offers distinct advantages over the phenyl or indole rings of its natural counterparts.
Key Physicochemical Drivers:
-
Enhanced Hydrophobicity and Steric Bulk: The fused bicyclic aromatic system of the naphthyl group is significantly larger and more hydrophobic than a phenyl group.[1] This increased lipophilicity can enhance membrane permeability and promote stronger binding interactions within hydrophobic pockets of target receptors or enzymes.[1][2]
-
Modulation of Aromatic Interactions: Aromatic interactions, such as π-π stacking, are critical for molecular recognition and structural stability.[3][4] Geometric analysis has shown that 1-Nal can adopt an edge-to-face geometry similar to Tryptophan, making it an effective mimic for stabilizing secondary structures like β-hairpins.[3][4] This structural mimicry can be crucial for maintaining or improving the bioactive conformation of a peptide.
-
Increased Proteolytic Resistance: The steric hindrance provided by the bulky naphthyl side chain can shield the adjacent peptide bonds from enzymatic cleavage by proteases. This increased stability against degradation is a primary reason for incorporating UAAs and can significantly extend the in vivo half-life of a peptide therapeutic.[2]
A prominent example of this strategy is in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists like Cetrorelix .[5][6][7] These drugs incorporate D-2-Naphthylalanine at the N-terminus. Structure-activity relationship (SAR) studies have demonstrated that a large, hydrophobic aromatic residue at this position is crucial for high antagonistic activity.[8] The naphthyl group effectively occupies the binding pocket of the GnRH receptor, leading to potent and sustained inhibition.[7]
Strategic Synthesis: Solution-Phase vs. Solid-Phase
The choice of synthetic methodology depends on the scale of production, the complexity of the peptide, and the specific protecting group strategy. This compound, with its benzyloxycarbonyl (Z or Cbz) N-terminal protecting group, is primarily suited for classical solution-phase peptide synthesis (SPPS) . In contrast, modern peptidomimetic synthesis, especially for longer sequences or library generation, predominantly uses solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids (e.g., Fmoc-1-Nal-OH).[9][10]
Logical Flow of Peptide Synthesis Strategies
Causality Behind the Choice:
-
Solution-Phase with this compound: This method is advantageous for large-scale synthesis of short peptides where purification of intermediates is feasible and desirable to ensure high final purity. The Z-group is stable to a wide range of conditions, but its removal via catalytic hydrogenolysis is not compatible with sulfur-containing amino acids (Met, Cys) or Tryptophan.
-
Solid-Phase with Fmoc-1-Nal-OH: This is the method of choice for synthesizing longer peptides and for combinatorial chemistry.[11][12] The peptide is anchored to a solid support, and excess reagents are simply washed away, obviating the need for purification after each coupling step. The Fmoc group is removed under mild basic conditions, offering an orthogonal protection scheme to the acid-labile side-chain protecting groups.[11]
Experimental Protocols
The following protocols are provided as a robust framework. Researchers should monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS and optimize conditions as needed.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl) using EDC/HOBt activation.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 eq for free amine generation)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
Procedure:
-
Amine Free Base Preparation: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Add DIPEA (1.0 eq) dropwise and stir for 15-20 minutes at 0°C.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0°C.
-
Add EDC·HCl (1.2 eq) to the this compound solution and stir for 20-30 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the amine free base suspension from step 2.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude protected dipeptide can be purified by silica gel column chromatography using a gradient of EtOAc in hexanes or by recrystallization.[9]
Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyloxycarbonyl (Z) group to liberate the N-terminal amine for subsequent coupling.
Materials:
-
Z-protected peptide (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the peptide)
-
Methanol (MeOH), Ethanol (EtOH), or Formic Acid
-
Hydrogen (H₂) gas source (balloon or H-Cube®)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH). For peptides that are difficult to dissolve, adding formic acid can be effective.[13]
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric when dry.
-
Hydrogenation: Securely seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen gas. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Filtration: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The product is often obtained as a salt (e.g., formate salt if formic acid was used) and can typically be used in the next coupling step without further purification.
Data Presentation: Impact of 1-Nal on Biological Activity
The incorporation of 1-Nal can significantly enhance the biological potency of peptides. SAR studies on LHRH antagonists provide a clear example. The antiovulatory activity (AOA) is a measure of the antagonist's ability to block ovulation in rats, a key indicator of its potency.
| Position 1 Amino Acid (in LHRH Antagonist Backbone*) | Dose (µg) | Anti-Ovulatory Activity (AOA) (%) | Reference |
| N-Ac-D-2-Nal | 0.5 | 82% | [8] |
| N-Ac-D-O-phenyltyrosine | 0.5 | 38% | [8] |
| N-Ac-p-Br-Phe | 3.0 | High | [14] |
| N-Ac-Gly/Leu/Arg | - | Low | [14] |
*Backbone: [Xxx¹, D-p-ClPhe², D-3-Pal³, ... D-Ala¹⁰]-LHRH. Data is synthesized from multiple sources to illustrate the principle.
Interpretation of Data:
The data clearly demonstrates that incorporating a bulky, hydrophobic, aromatic amino acid like N-Ac-D-2-Nal at position 1 results in significantly higher antiovulatory activity compared to other aromatic or aliphatic residues.[8][14] The more rigid and structurally complex N-Ac-D-3-(2-dibenzofuranyl)alanine also showed high potency (82% AOA), further supporting the hypothesis that a large, hydrophobic moiety at this position is critical for effective receptor antagonism.[8]
Conclusion and Future Outlook
This compound and its Fmoc-protected counterpart are indispensable tools in peptidomimetic design. The strategic incorporation of the 1-naphthylalanine residue allows researchers to rationally engineer peptides with enhanced biological activity, improved metabolic stability, and superior pharmacokinetic profiles. The choice between solution-phase synthesis with this compound and solid-phase synthesis with Fmoc-1-Nal-OH is dictated by the specific goals of the project, including scale, peptide length, and required purity. As the demand for more sophisticated peptide therapeutics continues to grow, the use of unnatural amino acids like 1-Naphthylalanine will remain a critical strategy in the quest to design the next generation of highly potent and selective drugs.
References
- 1. lifetein.com [lifetein.com]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and bioassay of LHRH-antagonists with N-Ac-D-O-phenyltyrosine and N-Ac-D-3-(2-dibenzofuranyl)alanine in position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. CN107337717A - A kind of method of fragment method synthesis Cetrorelix - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Z-1-Nal-OH During Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Z-1-Nal-OH (Nα-Carbobenzyloxy-L-1-naphthylalanine) during peptide coupling reactions. The bulky, hydrophobic nature of the naphthyl side chain often leads to significant solubility issues, resulting in incomplete reactions, low yields, and difficult purifications. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you successfully incorporate this challenging amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in standard DMF. What's wrong?
A1: This is a common issue. This compound has inherently poor solubility in many common peptide synthesis solvents due to its large, nonpolar aromatic structure. Standard concentrations used for other amino acids may not be achievable. Simply increasing the volume of DMF may not be sufficient and can lead to overly dilute reaction conditions. It is often necessary to use alternative solvents or solvent mixtures with superior solvating properties.[1][2]
Q2: What are the best solvents or solvent mixtures for coupling this compound?
A2: While DMF is a standard, N-methyl-2-pyrrolidone (NMP) often exhibits superior solvating properties for complex and hydrophobic peptides and is a recommended alternative.[1][2] For particularly stubborn cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be highly effective at preventing aggregation and improving solvation.[1][2][3] Adding a small percentage of dimethyl sulfoxide (DMSO) can also enhance solubility, but care must be taken as it can complicate solvent removal during workup.[4][5]
Q3: My reaction mixture formed a gel or precipitate after adding the coupling reagent. What should I do?
A3: Gelation or precipitation indicates that the activated amino acid or the growing peptide chain is crashing out of solution, effectively halting the reaction. This is often a result of aggregation driven by the hydrophobic nature of this compound.[6] To resolve this, you can try:
-
Switching to a stronger solvent system like NMP or the "magic mixture".[1][3]
-
Introducing chaotropic salts , such as LiCl (0.4-0.8 M), to the coupling reaction.[3][7] These salts disrupt the intermolecular hydrogen bonds that lead to aggregation.[8]
-
Lowering the concentration of your reactants, although this may require longer reaction times.
Q4: Which coupling reagent is most effective for a sterically hindered and poorly soluble amino acid like this compound?
A4: For challenging couplings involving sterically hindered residues, potent onium salt-based reagents are highly recommended over standard carbodiimides like DCC or EDC.[1][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often the reagent of choice. It forms a highly reactive OAt-active ester that can overcome steric hindrance and drive the reaction to completion quickly, minimizing side reactions.[6][9]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent option with efficiency comparable to HATU, but with better solubility and a superior safety profile.[6][10]
Q5: Can I heat the reaction to improve solubility and coupling efficiency?
A5: Yes, applying moderate heat can significantly improve coupling outcomes for difficult sequences by increasing reaction rates and enhancing solubility.[11][12][13] Temperatures between 35-50°C are often effective.[14] Microwave-assisted peptide synthesis (MASPS) is particularly effective for this purpose.[1] However, heating should be done cautiously as it can increase the risk of racemization, especially for sensitive amino acids.[13][15] It is crucial to use a coupling reagent/additive combination known to suppress racemization, such as those based on HOAt (like HATU) or Oxyma Pure.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to overcoming common problems encountered when coupling this compound.
Problem 1: Inadequate Solubility of this compound and Growing Peptide
The primary hurdle is often achieving and maintaining a homogeneous reaction solution.
The choice of solvent is critical for solvating the resin, the protected amino acid, and the growing peptide chain. Inadequate solvation leads to aggregation and incomplete reactions.[1]
| Solvent System | Key Advantages | Considerations |
| DMF | Standard, well-characterized. | Often insufficient for this compound and hydrophobic sequences. |
| NMP | Superior solvating power compared to DMF.[1][2] | Higher boiling point, can be more difficult to remove. |
| DCM/DMF/NMP (1:1:1) | "Magic Mixture"; excellent for disrupting aggregation.[1] | Multi-component system requires careful preparation. |
| DMF with 25% DMSO | DMSO is a powerful solvent that can dissolve very insoluble peptides.[3][4] | Can interfere with some coupling reagents and is difficult to remove. |
| N-Butylpyrrolidinone (NBP) | A greener solvent alternative that has shown excellent resin swelling and solubilizing capabilities, sometimes outperforming DMF. | Less commonly used, may require more optimization. |
When even the best solvent system is not enough, additives can be used to disrupt intermolecular forces that cause aggregation.
-
Chaotropic Salts: Agents like LiCl or KSCN disrupt the hydrogen-bonding network of the peptide backbone, preventing the formation of secondary structures that lead to aggregation.[3][7][8] A concentration of 0.4 M to 0.8 M in the reaction solvent is a typical starting point.[3][7]
Problem 2: Incomplete Coupling and Low Yields
Even if initial solubility is achieved, steric hindrance and aggregation can slow the reaction, leading to low yields or failed couplings, often indicated by a positive ninhydrin test.[6]
The energy barrier for coupling a bulky residue like this compound is high. A powerful activating agent is required to form a sufficiently reactive intermediate.
| Coupling Reagent | Active Ester Formed | Relative Reactivity & Key Features |
| HATU/HCTU | OAt / O-6-ClBt Ester | Very High. Considered the gold standard for difficult couplings. The HOAt leaving group provides anchimeric assistance, accelerating the reaction. HATU is highly efficient and suppresses racemization.[6][9] |
| COMU/PyOxim | Oxyma Ester | Very High. Efficiency is comparable to HATU.[6][10] Based on the non-explosive Oxyma Pure leaving group, offering a better safety profile and solubility.[10] |
| PyBOP/HBTU | OBt Ester | Moderate. Better than carbodiimides but may be insufficient for extremely hindered couplings like this compound.[1] |
| DIC/EDC | (Carbodiimides) | Low. Generally not recommended for hindered amino acids as they are often not potent enough to drive the reaction to completion.[1][6] |
-
Double Coupling: If a post-coupling ninhydrin test is positive, a second coupling with a fresh solution of activated this compound is a straightforward and effective strategy.[1][3]
-
Extended Reaction Time: Sterically hindered couplings are inherently slower.[1] Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[1]
-
Elevated Temperature: As discussed in the FAQ, increasing the temperature to ~50°C can dramatically increase the reaction rate.[14] This is one of the most effective ways to shorten overall cycle times for difficult couplings.[11]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound Using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and prioritizes efficiency and yield for a difficult coupling.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in your chosen solvent (e.g., NMP) for at least 30 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in NMP. Note: Sonication may be required to achieve dissolution.
-
Add HATU (3.9 equivalents) and dissolve completely.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow the solution to pre-activate for 1-5 minutes. The solution should change color.
-
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin (Kaiser) test to check for completion.[6]
-
If the test is negative (beads are colorless/yellow), the coupling is complete. Wash the resin thoroughly with NMP (3x) followed by DCM (3x).
-
If the test is positive (beads are blue/purple), proceed to a second coupling by repeating steps 2 and 3.
-
Protocol 2: Overcoming Aggregation with LiCl Additive
This protocol should be used when gelation or precipitation is observed.
-
Solvent Preparation: Prepare a 0.4 M solution of LiCl in NMP. This may require stirring and gentle warming to fully dissolve the salt.
-
Resin Preparation: Swell the resin-bound peptide in the 0.4 M LiCl/NMP solution for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in the 0.4 M LiCl/NMP solution.
-
Allow to pre-activate for 1-5 minutes.
-
-
Coupling and Washing:
-
Proceed with the coupling reaction as described in Protocol 1.
-
After the coupling is complete, wash the resin with 0.4 M LiCl/NMP (2x) to remove residual reagents, followed by standard NMP (3x) and DCM (3x) washes to remove the LiCl.
-
Visualizations & Workflow
Diagram 1: Troubleshooting Workflow for this compound Coupling This flowchart provides a logical decision-making process for addressing common issues.
Caption: Decision workflow for troubleshooting this compound coupling issues.
Diagram 2: Mechanism of Carboxylic Acid Activation by HATU This diagram illustrates how HATU activates the carboxylic acid of this compound to facilitate the coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. csbio.com [csbio.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
optimizing coupling efficiency of Z-1-Nal-OH in SPPS
Any amino acid can experience racemization during activation. The Z (benzyloxycarbonyl) protecting group on this compound is a urethane-type group, which inherently helps suppress racemization compared to other protecting groups. However, the risk is not zero, especially with prolonged activation times or the use of certain bases. To minimize this risk, it is crucial to use an additive like HOBt or Oxyma Pure (which is part of COMU) and avoid excessive pre-activation times. [9][10]
Troubleshooting Guide
This section addresses specific problems encountered during the incorporation of this compound and provides structured solutions.
Problem 1: Positive Kaiser Test After Coupling
-
Symptom: Resin beads turn a dark blue color after performing the Kaiser test post-coupling. [2]* Immediate Cause: Incomplete acylation of the N-terminal amine.
-
Root Causes & Solutions:
| Potential Root Cause | Explanation | Recommended Action(s) |
| Insufficient Reagent Reactivity | The activating reagent (e.g., DIC/HOBt) is not potent enough to overcome the steric hindrance of the 1-Nal side chain. | Upgrade Coupling Reagent: Switch to a high-reactivity uronium/aminium salt like HATU, HCTU, or COMU. These are known to be more effective for difficult couplings. [3][4] |
| Peptide Aggregation | The growing peptide chains on the resin are self-associating via hydrogen bonds, making the N-terminus inaccessible. [9][10]This is common in hydrophobic sequences. | Improve Solvation: Switch from pure DMF to a more disruptive solvent system. Options include NMP, DMSO, or a "magic mixture" (DCM/DMF/NMP 1:1:1). [11][12]Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50°C) can help break up secondary structures. [3][9] |
| Inadequate Reaction Time/Equivalents | The standard coupling time (e.g., 1-2 hours) may be insufficient for such a bulky residue. | Recouple (Double Coupling): This is the most direct solution. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for 1-2 hours. [8]Increase Equivalents: Use a higher excess of amino acid and coupling reagents (e.g., increase from 3 eq. to 5 eq.). [8] |
| Poor Resin Swelling | The resin is not adequately swelled, restricting access to the reactive sites within the polymer matrix. | Optimize Solvents: Ensure the resin is properly swelled in a suitable solvent like DMF or NMP for at least 30 minutes before starting the synthesis. [13] |
Troubleshooting Workflow: Positive Kaiser Test
Caption: Troubleshooting workflow for a positive Kaiser test.
Problem 2: Deletion Sequence (-1 Nal) Detected by Mass Spectrometry
-
Symptom: The final mass spectrum shows a significant peak corresponding to the mass of the target peptide minus the mass of the Z-1-Nal residue.
-
Immediate Cause: A portion of the peptide chains failed to couple with this compound, and the unreacted amines were then acylated in the subsequent coupling step.
-
Root Causes & Solutions:
| Potential Root Cause | Explanation | Recommended Action(s) |
| Systematic Coupling Failure | The conditions used were insufficient for complete coupling across the entire resin batch (see Problem 1). | Implement Optimized Protocol: Proactively use a more robust protocol for the this compound coupling step in all future syntheses. This includes using HATU/COMU and performing a mandatory double coupling. [4][8] |
| No Capping Step | Unreacted N-terminal amines from the failed coupling were left available to react in the next cycle, leading to deletion peptides. | Introduce a Capping Step: After the double coupling of this compound, perform a capping step using a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. [6][14]This will permanently block any remaining free amines by acetylating them, preventing them from reacting further and simplifying final purification. |
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for maximum efficiency when incorporating sterically hindered residues.
-
Resin Preparation: Following successful Fmoc-deprotection of the N-terminal amine, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Reagent Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. [4] * Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.
-
Gently swirl and allow the mixture to pre-activate for 2-3 minutes at room temperature.
-
-
First Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling (Double Coupling):
-
Repeat steps 2 and 3 with a fresh solution of activated this compound. [4][8]5. Monitoring & Washing:
-
After the second coupling, take a small sample of resin beads and perform a Kaiser test. [2] * If the test is negative, proceed with extensive washing using DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
-
If the test remains positive, consider implementing a capping step (Protocol 2).
-
Activation and Coupling Mechanism with HATU
Caption: Activation of this compound with HATU to form a reactive ester.
Protocol 2: Capping of Unreacted Amines
This procedure should be used if the Kaiser test is positive after a double coupling attempt.
-
Resin Preparation: After the final coupling wash, suspend the resin in fresh DMF.
-
Capping Solution: Prepare a solution of 10% Acetic Anhydride and 5% DIPEA in DMF.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. [6]4. Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
-
Confirmation: A final Kaiser test should be negative, confirming the successful acetylation of all remaining free amines.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
side reactions associated with Z-1-Nal-OH and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Z-1-Nal-OH (N-Carbobenzyloxy-3-(1-naphthyl)-L-alanine). This guide is designed to provide you, as a senior application scientist, with in-depth insights and practical solutions to common challenges encountered when using this unique amino acid derivative. This compound is a valuable building block for modifying peptide properties, but its bulky and hydrophobic nature requires careful consideration to avoid side reactions and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the use of this compound.
Q1: Why are my coupling reactions with this compound slow or incomplete?
This is the most frequently encountered issue and is primarily due to the steric hindrance imposed by the large 1-naphthyl group.[1][2] This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the kinetics of amide bond formation. In solid-phase peptide synthesis (SPPS), this can be exacerbated by peptide aggregation on the resin.
Q2: Am I at a higher risk of racemization when using this compound?
Yes, there is an elevated risk. While the Z (benzyloxycarbonyl) protecting group is generally more resistant to racemization than N-acetyl groups, the prolonged reaction times needed to couple sterically hindered amino acids like this compound increase the window for epimerization.[3] Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The longer this intermediate is present before coupling, the higher the chance of α-proton abstraction by base, leading to a loss of stereochemical integrity.[4]
Q3: Can the naphthyl side chain itself participate in side reactions?
While the naphthyl group is generally stable, it can be susceptible to electrophilic attack during the final cleavage and deprotection step. Cationic species generated from the cleavage of other side-chain protecting groups or from the resin linker can potentially alkylate the electron-rich naphthyl ring.[5] This is analogous to side reactions observed with tryptophan, which 1-naphthylalanine is often used to mimic.[6]
Q4: I'm observing significant peptide aggregation during synthesis after incorporating this compound. What can I do?
The hydrophobicity of the 1-naphthylalanine side chain is a major contributor to interchain aggregation during SPPS. This can lead to poor solvation of the peptide-resin, incomplete reactions, and difficulty in purification.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments with this compound.
Problem 1: Low Yield of the Target Peptide & Presence of Deletion Sequences
Observation: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the peptide sequence missing the 1-Nal residue.
Root Cause Analysis: This points to incomplete coupling of this compound.
Troubleshooting Workflow:
Troubleshooting Incomplete Coupling of this compound.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Detailed Protocol |
| Increase Coupling Time | Allows more time for the sterically hindered reaction to proceed to completion. | Extend the standard coupling time from 2 hours to 4-6 hours. Monitor the reaction progress using a Kaiser test on a small sample of resin beads. |
| Change Coupling Reagent | Uronium/aminium-based reagents like HBTU or HATU are generally effective. For particularly difficult couplings, phosphonium salts like PyBOP or PyAOP can be more potent. | Substitute your standard carbodiimide reagent (e.g., DIC) with an equivalent amount of HATU and an activating base like DIPEA. |
| Perform a Double Couple | A second exposure of the resin to fresh, activated this compound can drive the reaction to completion. | After the initial coupling period, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of activated this compound for another full coupling cycle. |
Problem 2: Presence of Diastereomeric Impurities
Observation: HPLC analysis of the purified peptide shows two closely eluting peaks with identical mass, indicating the presence of a diastereomer.
Root Cause Analysis: This is indicative of racemization of the this compound during the activation and coupling step.
Racemization Mitigation Workflow:
Workflow for minimizing racemization.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Detailed Protocol |
| Use Racemization Suppressants | Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[7] | When using a carbodiimide coupling agent like DIC, pre-activate the this compound with DIC in the presence of one equivalent of HOBt or OxymaPure for 5-10 minutes before adding to the resin. |
| Minimize Pre-activation Time | The longer the activated species exists in solution before reacting with the N-terminal amine, the greater the opportunity for racemization. | Add the coupling reagent to the this compound solution immediately before adding it to the reaction vessel. Avoid lengthy pre-activation steps unless specifically required by the reagent's protocol. |
| Control Temperature | Lowering the temperature of the coupling reaction can reduce the rate of the racemization side reaction more significantly than the desired coupling reaction. | Perform the coupling reaction at 0°C by immersing the reaction vessel in an ice bath. Note that this may require a longer overall reaction time. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound in SPPS
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.).
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating free amines), wash the resin and perform a second coupling (double couple) with a freshly prepared activation mixture.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This method can be used to determine the diastereomeric purity of a peptide containing 1-Nal.
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Evaporate the HCl. Redissolve the amino acid hydrolysate in water. Derivatize the free amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a gradient that effectively separates the L-L and L-D diastereomeric derivatives of 1-naphthylalanine.
-
Detection: UV absorbance at 340 nm.
-
-
Quantification: Integrate the peak areas of the L-D and L-L diastereomers to determine the extent of racemization. It is crucial to run standards of the pure L- and D-isomers of 1-Nal derivatized in the same manner to confirm peak identities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Synthesis with Z-1-Nal-OH
Welcome to the technical support center for peptide synthesis featuring N-benzyloxycarbonyl-1-naphthylalanine (Z-1-Nal-OH). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique and sterically demanding amino acid into their peptide sequences. This compound presents a formidable challenge due to the combined bulk of the N-terminal benzyloxycarbonyl (Z) protecting group and the large, hydrophobic 1-naphthyl side chain. This combination significantly impacts solubility, coupling kinetics, and the potential for side reactions.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and significantly improve your synthesis yields and final peptide purity.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield low when using this compound?
A1: Low coupling yield with this compound is the most common issue and stems primarily from severe steric hindrance. The bulky Z-group and the 1-naphthyl moiety physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.[1] This slow reaction kinetic can lead to incomplete coupling within standard timeframes. Other contributing factors include poor solubility of the activated this compound and on-resin aggregation of the growing peptide chain.[2][3]
Q2: I'm observing a significant diastereomeric impurity in my crude peptide. What is the likely cause?
A2: A diastereomeric impurity strongly suggests that racemization has occurred at the alpha-carbon of the 1-Nal residue during the activation and coupling step.[4] While Z-protected amino acids are generally more resistant to racemization than N-acyl protected amino acids, the risk is elevated with sterically hindered residues.[5][6] The prolonged activation times required for this compound can increase the opportunity for the activated intermediate to form a planar oxazolone, which can be protonated from either face, leading to a loss of stereochemical integrity.[4][7] The choice of coupling reagent and base is critical in mitigating this side reaction.[6]
Q3: this compound is not dissolving well in my primary synthesis solvent (DMF). What can I do?
A3: Poor solubility is a known issue for many Z-protected amino acids, which are often crystalline and less soluble than their Fmoc counterparts.[8] While DMF is a standard solvent, N-methylpyrrolidone (NMP) is a more powerful and polar alternative that can improve the solubility of this compound and other hydrophobic residues.[9][10] For particularly difficult cases, using a co-solvent system, such as adding a small percentage of Dimethyl Sulfoxide (DMSO) to DMF or NMP, can enhance solubility. Gentle warming and sonication can also aid dissolution, but prolonged heating should be avoided to prevent degradation.
Q4: How do I remove the Z-group at the end of my synthesis? Can I use a standard TFA cleavage cocktail?
A4: The Z-group is stable to Trifluoroacetic Acid (TFA).[11] Therefore, a standard TFA cleavage cocktail used in Fmoc-SPPS will cleave the peptide from most resins and remove acid-labile side-chain protecting groups (like tBu, Boc, Trt), but it will leave the N-terminal Z-group intact.[11] This orthogonality can be advantageous. To remove the Z-group, the two primary methods are catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) or stronger acidolysis (e.g., HBr in acetic acid).[5][12][13] Hydrogenolysis is generally milder but can be incompatible with peptides containing sulfur (Cys, Met) or other reducible functional groups.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter and provides a logical workflow for resolving them.
Problem 1: Incomplete Coupling / Positive Kaiser Test after this compound Addition
A positive Kaiser test (blue beads) indicates unreacted primary amines, confirming a failed coupling reaction.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Problem 2: Poor Solubility of this compound During Coupling Preparation
The amino acid derivative precipitates out of solution before or during activation, preventing an effective reaction.
-
Solvent Change: Immediately switch from DMF to NMP, as NMP has superior solvating properties for complex protected amino acids.[9][10]
-
Co-Solvent Addition: If NMP alone is insufficient, add up to 10-20% DMSO to the NMP. Prepare the solution of this compound in this mixture before adding coupling reagents.
-
Physical Dissolution: Use brief sonication (5-10 minutes) in a water bath to aid dissolution. Avoid prolonged heating.
-
Concentration Adjustment: While higher concentrations can drive reactions faster, they also increase the risk of precipitation. Try reducing the concentration by increasing the solvent volume.
Experimental Protocols
Protocol 1: Optimized Double Coupling of this compound in SPPS
This protocol is designed to maximize coupling efficiency for the sterically hindered this compound residue.
-
Resin Preparation: After deprotection of the N-terminal amine on the resin-bound peptide, wash thoroughly with DMF (3x) and then NMP (3x) to ensure proper solvent exchange.
-
Activation Solution Preparation:
-
First Coupling:
-
Immediately add the activation solution to the prepared resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (5x) to remove all reaction byproducts.
-
Second Coupling (Re-coupling):
-
Prepare a fresh activation solution as described in Step 2.
-
Add the new solution to the resin and agitate for an additional 2 hours.
-
-
Monitoring and Completion:
-
Wash the resin with NMP (3x) and DCM (3x).
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is still positive, consider capping the unreacted amines before proceeding.
-
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis
This protocol is suitable for peptides that do not contain sulfur or other easily reducible groups.
-
Peptide Preparation: After cleaving the peptide from the resin (e.g., using a TFA/TIS/H₂O cocktail) and precipitating with cold ether, ensure the Z-protected peptide is dry and pure.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture of acetic acid and methanol.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Hydrogenation:
-
Secure the reaction flask to a hydrogenation apparatus.
-
Purge the system with nitrogen or argon, then carefully introduce hydrogen gas (H₂), typically via a balloon or a pressurized system.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Data & Reagent Selection
The choice of coupling reagent is paramount for successfully incorporating this compound. The data below compares common reagents for sterically hindered couplings.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective; risk of N-acylurea formation.[14] |
| HBTU | Aminium Salt | High | Low-Moderate | Good general-purpose reagent, but can be less effective than HATU for severe steric hindrance.[1][15] |
| HATU | Aminium Salt | Very High | Very Low | Forms a more reactive OAt-ester, making it superior for difficult couplings and minimizing racemization.[12] Recommended for this compound. |
| COMU | Aminium Salt | Very High | Very Low | High solubility and efficiency; byproducts are water-soluble, simplifying workup in solution-phase.[16] |
| DEPBT | Phosphonium Salt | High | Very Low | Excellent for suppressing racemization, particularly with sensitive residues like Histidine.[1] |
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Incorporating Z-1-Nal-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of the bulky, non-canonical amino acid Z-1-Nal-OH (N-α-Benzyloxycarbonyl-L-1-naphthylalanine) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Our aim is to equip you with the scientific rationale and practical protocols to overcome the unique challenges posed by this sterically demanding and hydrophobic building block.
Introduction: The Double-Edged Sword of this compound
The incorporation of 1-naphthylalanine (1-Nal) is a powerful strategy in peptidomimetic and drug design. Its bulky aromatic side chain can enhance hydrophobic interactions, probe receptor binding pockets, and increase peptide stability.[1] However, this very bulkiness, combined with the N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group, presents a formidable set of challenges during synthesis. The Z-group, while offering orthogonal protection to standard Fmoc/Boc strategies, introduces its own set of considerations for deprotection.[2][3]
This guide is structured to address these challenges head-on, providing you with the expertise to navigate issues of solubility, steric hindrance, and reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound, providing concise answers grounded in established peptide chemistry principles.
Q1: Why is my coupling yield for this compound consistently low?
Low coupling yields are the most frequent issue and typically stem from a combination of steric hindrance and poor solubility.[2] The large naphthyl side chain and the Z-protecting group physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain.[2] Additionally, the high hydrophobicity of this compound can lead to poor solubility in standard SPPS solvents like DMF, causing it to precipitate out of solution before it can react.[4][5]
Q2: What are the best coupling reagents for incorporating this compound?
For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often insufficient.[2] More potent, onium salt-based coupling reagents are required to achieve efficient activation and coupling. The most effective reagents are generally considered to be:
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly recommended for their ability to form highly reactive OAt or Oxyma active esters.[6] HATU is often cited as a superior choice for difficult couplings.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and tendency to cause less racemization compared to some uronium salts.[2]
Q3: Can I use this compound in a standard Fmoc/tBu SPPS strategy?
Yes, but with careful planning. The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions for tBu side-chain deprotection, making it an orthogonal protecting group.[2][7] This is its primary advantage. It is typically used for the final N-terminal residue or at a specific internal position where its unique deprotection requirements can be accommodated.
Q4: How do I remove the Z-group from the final peptide on the solid support?
The Z-group is typically removed under harsher conditions than Fmoc or Boc groups. The two primary methods are:
-
Catalytic Hydrogenolysis: This involves treating the peptide-resin with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3][8] This method is clean but incompatible with peptides containing methionine or cysteine, as the sulfur can poison the catalyst.
-
Strong Acid: Treatment with strong acids like HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) will also cleave the Z-group. This must be compatible with your resin and other side-chain protecting groups.
Q5: My this compound won't fully dissolve in DMF. What are my options?
Poor solubility is a significant hurdle. Consider the following:
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is a more polar solvent than DMF and can improve the solubility of hydrophobic amino acids.[4][5] A mixture of DMF and dichloromethane (DCM) can also be effective.[5]
-
Chaotropic Agents: In cases of severe aggregation, the addition of chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures and improve solvation.[9]
-
Pre-dissolving: Gently warm the solution and sonicate to aid dissolution before adding it to the resin. Ensure the solution is fully dissolved before initiating the coupling reaction.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Problem 1: Incomplete Coupling of this compound
-
Symptom: Positive ninhydrin or bromophenol blue test after the coupling step, indicating unreacted free amines.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. | These reagents form more reactive activated esters, which can overcome the high activation energy barrier caused by steric hindrance.[6] |
| Steric Hindrance | 1. Double Couple: Perform the coupling reaction twice.[10]2. Increase Temperature: Raise the reaction temperature to 40-60°C. Microwave-assisted synthesis is particularly effective.[2]3. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] | Providing more energy (heat) and longer reaction times can help drive the sterically hindered reaction to completion. Double coupling increases the probability of all amine sites reacting. |
| Poor Solubility / Aggregation | 1. Change Solvent: Use NMP instead of DMF, or a mixture of DMF/DCM.[4][5]2. Pre-activation: Pre-activate the this compound with the coupling reagent for 1-2 minutes before adding it to the resin. | NMP is a better solvent for hydrophobic peptides and can disrupt aggregation. Pre-activation ensures the amino acid is in its most reactive form upon addition to the resin. |
Problem 2: Racemization of the Amino Acid Preceding this compound
-
Symptom: Presence of diastereomeric impurities in the final peptide, confirmed by HPLC and mass spectrometry.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-activation | Reduce the pre-activation time before adding the activated amino acid to the resin. | Prolonged activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[2] |
| Strong Base | Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] | Stronger bases can promote the abstraction of the alpha-proton, leading to racemization. |
| Inappropriate Additive | Ensure the use of an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[2] | These additives form active esters that are less prone to racemization. |
Part 3: Experimental Protocols & Data
Optimized Coupling Protocol for this compound
This protocol provides a starting point for the efficient incorporation of this compound. Optimization for your specific sequence may be required.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc-Deprotection (if applicable): Perform the standard Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. Confirm deprotection with a positive ninhydrin test.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF or NMP.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or collidine (8 equivalents) to the solution.
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction: Immediately add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, consider heating to 50°C for 1 hour.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and then DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin test to check for completion of the coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended by repeating steps 3-5.
Data Summary: Coupling Reagent Performance
While exact yields are sequence-dependent, the following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Relative Efficiency | Racemization Risk | Key Features & Considerations |
| HATU/HCTU | Very High | Low to Moderate | Often considered the gold standard for difficult couplings. Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[6] |
| COMU | Very High | Low | Offers coupling efficiencies comparable to HATU but with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives. |
| PyBOP/PyAOP | High | Low | Excellent for hindered couplings and generally associated with lower racemization levels.[2] |
| DIC/HOBt | Moderate | Moderate to High | Often insufficient for severely hindered couplings and carries a higher risk of racemization. |
Part 4: Visualizations
Workflow for Troubleshooting this compound Incorporation
Caption: Troubleshooting workflow for incomplete this compound coupling.
Mechanism of Steric Hindrance
Caption: Steric hindrance from this compound impeding peptide bond formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance with Z-1-Nal-OH in Peptide Chains
Welcome to the technical support guide for managing challenges associated with the sterically demanding amino acid, Z-1-Nal-OH (N-Carboxybenzyl-1-naphthylalanine). The bulky naphthyl side chain of 1-Naphthylalanine (1-Nal), compounded by the N-terminal Carboxybenzyl (Z or Cbz) protecting group, presents a significant steric barrier during peptide bond formation. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and in-depth FAQs to overcome these synthetic hurdles.[1]
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" amino acid?
A1: Steric hindrance in this context refers to the spatial obstruction caused by the molecule's bulky structure, which slows down or prevents chemical reactions.[2] this compound is particularly challenging due to two features:
-
The 1-Naphthyl Side Chain: The large, rigid aromatic ring system of the naphthyl group physically blocks the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[1]
-
The Z-Group (Cbz): The N-terminal carboxybenzyl protecting group adds further bulk near the reaction center, compounding the steric clash.
This combined bulk makes peptide bond formation significantly more difficult compared to smaller amino acids like Alanine or Glycine.[3]
Q2: What are the primary indicators of a failed or incomplete coupling with this compound?
A2: During Solid-Phase Peptide Synthesis (SPPS), several signs point to poor coupling efficiency:
-
Positive Colorimetric Test: A positive Kaiser test (for primary amines) or a blue/green color in a bromophenol blue test (for secondary amines) on the resin beads after the coupling step indicates the presence of unreacted free amines.[3][4]
-
Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show a significant peak corresponding to the mass of the target peptide minus the mass of the 1-Nal residue.[4] This is a definitive sign of incomplete coupling.
-
Low Final Yield: Although low yield can have multiple causes, it is a frequent outcome when difficult couplings are not driven to completion.[3]
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[4] More potent activating reagents are necessary to overcome the high activation energy barrier.
-
Uronium/Aminium Reagents: Reagents such as HATU , HCTU , and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[4][5][6][7] HATU is frequently recommended for its high reactivity.[4][7] COMU offers comparable efficiency to HATU with an improved safety profile as it is not based on potentially explosive HOBt derivatives.[5][8][9]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[4]
-
Specialized Reagents: For exceptionally difficult couplings, reagents that generate amino acid fluorides in situ can be effective.[10]
Q4: Besides the coupling reagent, how can I modify my protocol to improve success rates?
A4: Optimizing reaction conditions is a critical strategy.[4]
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the steric barrier.[4] Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective for driving difficult couplings to completion quickly and efficiently.[11][12][13][14]
-
Extended Reaction Time & Double Coupling: For slow reactions, extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can help.[4] A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is highly recommended for residues like 1-Nal.[15][16]
-
Solvent Choice: Ensure the resin is properly swollen. N,N-Dimethylformamide (DMF) is common, but for sequences prone to aggregation, using more polar solvents or adding acidic washes between steps can improve chain solvation.[17][18]
Q5: What is the risk of racemization when using aggressive coupling conditions for this compound?
A5: Racemization, the conversion of an L-amino acid to a D-amino acid (or vice versa) at the alpha-carbon, is a significant risk during peptide synthesis, especially when coupling bulky residues that require longer activation times or higher temperatures.[19][20][21][22] The activated carboxyl group is susceptible to base-catalyzed proton abstraction from the α-carbon, leading to a loss of stereochemical integrity.[21][23] To minimize this risk:
-
Use Additives: Coupling reagents should be used with racemization-suppressing additives like OxymaPure or HOAt.[20][24] COMU already incorporates OxymaPure in its structure.[8][9][25]
-
Control the Base: Use a hindered or weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, non-hindered bases.[26] Use the minimum necessary equivalents of base.
-
Limit Pre-activation Time: Do not allow the amino acid to sit in the activating solution for extended periods before adding it to the resin.
Troubleshooting Guide
This guide addresses common problems encountered when incorporating this compound into a peptide sequence.
Problem 1: Incomplete Coupling Detected (Positive Kaiser/Bromophenol Blue Test)
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Potency | Switch from standard carbodiimides (DIC/DCC) to a high-potency uronium/aminium salt like HATU , HCTU , or COMU .[4][7][27] These reagents form more reactive activated esters, which are better able to overcome the steric shield of the naphthyl group. |
| Suboptimal Reaction Kinetics | 1. Increase Temperature: Employ microwave synthesis to heat the reaction to 50-75°C for 5-20 minutes.[13][28] This provides the activation energy needed to force the reaction forward. 2. Double Couple: After the initial coupling (e.g., 1-2 hours), drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.[16] This ensures that any remaining free amines are targeted. |
| Poor Reagent Accessibility | 1. Ensure Proper Resin Swelling: Allow the resin to swell in DMF or NMP for at least 30-60 minutes before synthesis.[3][17] Poor swelling prevents reagents from accessing all reaction sites. 2. Increase Concentration: Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M).[15] This increases the probability of molecular interaction. |
Problem 2: Significant Deletion Sequence (-1-Nal) Observed in Final MS Analysis
| Potential Cause | Recommended Solution & Rationale |
| Severe Steric Hindrance from Previous Residue | If the N-terminal residue on the resin is also bulky (e.g., Val, Ile, or another 1-Nal), the steric clash is magnified.[29] In this scenario, using the most powerful coupling conditions is essential. Consider COMU or HATU with extended microwave heating.[10][30] |
| Peptide Aggregation on Resin | The growing peptide chain, especially if hydrophobic, can fold and aggregate, blocking the N-terminus.[17] Use a solvent system known to disrupt secondary structures, such as NMP, or add acidic washes (e.g., with TFA) between steps to improve solvation.[18] |
| Premature Termination (Capping) | If capping steps (e.g., with acetic anhydride) are used after each coupling, an incomplete 1-Nal coupling will result in a permanently capped, truncated sequence. The solution is to ensure the 1-Nal coupling reaches >99% completion before any capping step. Use a quantitative ninhydrin test to confirm completion. |
Problem 3: Racemization or Diastereomer Formation Detected by HPLC
| Potential Cause | Recommended Solution & Rationale |
| Over-activation of Amino Acid | The longer an amino acid is activated, the higher the risk of racemization.[23][24] Minimize the pre-activation time. Add the activating agent and base to the amino acid solution and immediately add it to the reaction vessel. |
| Excess or Strong Base | Excess base can directly abstract the alpha-proton of the activated ester, leading to racemization.[21] Use a maximum of 2 equivalents of a hindered base like DIPEA. For very sensitive couplings, consider a base like 2,4,6-trimethylpyridine (TMP).[26] |
| High Temperature Effects | While elevated temperatures improve coupling, they can also accelerate racemization. Find a balance. For microwave synthesis, use a slightly longer time at a lower temperature (e.g., 20 min at 60°C) rather than a very short time at a high temperature (e.g., 3 min at 90°C). |
Experimental Protocols & Data
Table 1: Comparison of Coupling Reagents for a Hindered Coupling
(Data is illustrative, based on typical outcomes reported in the literature for difficult couplings)
| Coupling Reagent | Additive | Base (Equiv.) | Time (min) | Temperature (°C) | Expected Purity (%)[7][30] | Notes |
| DIC | HOBt | DIPEA (2) | 120 x 2 | 25 | ~75% | Standard but often insufficient for severe hindrance. |
| HBTU | - | DIPEA (2) | 90 x 2 | 25 | ~85% | Better than carbodiimides, but can be outperformed. |
| HCTU | - | DIPEA (2) | 60 x 2 | 25 | ~92% | More reactive than HBTU due to the 6-Cl-HOBt moiety.[27][31] |
| HATU | - | DIPEA (2) | 30 x 2 | 25 | >95% | Gold standard for difficult couplings; forms highly reactive OAt esters.[6][7] |
| COMU | - | DIPEA (1-2) | 30 x 2 | 25 | >95% | Efficiency comparable to HATU with better solubility and safety.[5][10] |
| HATU (MW) | - | DIPEA (2) | 10 | 75 | >98% | Microwave energy dramatically accelerates the reaction.[13][14] |
Protocol: Optimized Microwave-Assisted Coupling of this compound
This protocol assumes a 0.1 mmol scale on a standard SPPS resin (e.g., Rink Amide).
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amine.
-
Activation Solution: In a separate vial, dissolve this compound (4 equiv., 0.4 mmol) and HATU (3.9 equiv., 0.39 mmol) in DMF.[4]
-
Pre-activation: Add DIPEA (8 equiv., 0.8 mmol) to the activation solution and vortex for 1 minute. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Place the vessel in a peptide synthesis microwave reactor.
-
Microwave Irradiation: Heat the reaction at 75°C for 10 minutes with stirring.[13][28]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents.[4]
-
Monitoring & Recoupling (Recommended):
-
Perform a qualitative test (e.g., bromophenol blue) on a small sample of resin beads to check for free amines.[4]
-
If the test is positive (blue/green), perform a second coupling by repeating steps 2-6. This is strongly advised for the first attempt with this residue.
-
Visual Diagrams
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting decision tree for incomplete coupling reactions.
Mechanism of HATU-Mediated Activation
Caption: Simplified mechanism of this compound activation using HATU.
References
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.globalso.com [file.globalso.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 21. mdpi.com [mdpi.com]
- 22. Racemization in peptide synthesis | PPTX [slideshare.net]
- 23. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. digital.csic.es [digital.csic.es]
- 26. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. Video: An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
- 29. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 30. luxembourg-bio.com [luxembourg-bio.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Use of Z-Protected Amino Acids
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for amine protection.[1][2] Its stability under a range of conditions and the versatility of its removal make it an invaluable tool for researchers, scientists, and drug development professionals.[1][3] However, like any chemical moiety, its application is not without potential challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to address common pitfalls encountered during the use of Z-protected amino acids, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: A Problem-Solving Approach
This section directly addresses specific issues that may arise during your experiments in a practical question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Deprotection Dilemmas
Q1: My catalytic hydrogenation for Z-group removal is sluggish or incomplete. What's going wrong?
This is a frequent challenge with several potential root causes related to the catalyst, substrate, or reaction conditions.
-
Probable Cause 1: Catalyst Poisoning. The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., in methionine or cysteine residues) or other impurities in your starting material.[4][5]
-
Solution: Ensure high purity of the Z-protected amino acid. If your substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidolysis.[5] For substrates known to be problematic, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome partial poisoning.[6]
-
-
Probable Cause 2: Poor Catalyst Quality or Activity. The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst deactivation, trying a new batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) is recommended.[4]
-
-
Probable Cause 3: Insufficient Hydrogen Pressure or Poor Mixing. For the reaction to proceed efficiently, the substrate, catalyst, and hydrogen must be in intimate contact.
-
Probable Cause 4: Inefficient Hydrogen Donor in Catalytic Transfer Hydrogenation. When using a hydrogen donor like formic acid or ammonium formate instead of hydrogen gas, the efficiency can be impacted by the donor's quality and concentration.[6][7][8]
Q2: I'm observing unexpected side products after acid-catalyzed deprotection with HBr in acetic acid. How can I achieve a cleaner reaction?
Strong acidolysis, while effective, can be aggressive and lead to unwanted side reactions, especially with sensitive substrates.[4][6][9]
-
Probable Cause 1: Cationic Side Reactions. The strong acidic conditions generate carbocations that can alkylate sensitive residues like tryptophan and tyrosine.[9]
-
Probable Cause 2: Overly Harsh Conditions. The 33% HBr in acetic acid system can be too harsh for some molecules.[6]
Workflow for Troubleshooting Z-Group Deprotection
Caption: Troubleshooting workflow for Z-group deprotection.
Reaction and Purification Pitfalls
Q3: I'm struggling with the solubility of my Z-protected amino acid. How can this be improved?
Poor solubility can hinder reaction rates and make purification difficult.[10][11]
-
Probable Cause: The crystalline nature and molecular structure of some Z-protected amino acids can lead to low solubility in common organic solvents.
-
Solution 1: Solvent Screening. Experiment with a range of solvents or solvent mixtures. For example, while a Z-protected amino acid may be poorly soluble in dichloromethane, it might dissolve in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Solution 2: Temperature Adjustment. Gently warming the reaction mixture can sometimes improve solubility enough for the reaction to proceed. However, be cautious of potential side reactions at elevated temperatures.
-
Solution 3: Use of Additives. In some cases, the addition of a co-solvent or a solubilizing agent can be beneficial.
-
Q4: My final product is difficult to purify. What are the best practices for purifying the deprotected amine?
Purification challenges often arise from byproducts of the deprotection step or residual starting material.
-
For Catalytic Hydrogenation:
-
Challenge: Removing the palladium catalyst.
-
Solution: After the reaction, the Pd/C catalyst can be effectively removed by filtration through a pad of Celite®. Ensure the Celite pad is thoroughly washed with the reaction solvent to recover all of the product.
-
-
For Acidolysis:
-
Challenge: Removing excess acid and scavenger byproducts.
-
Solution: Precipitation is often an effective purification method. After deprotection with HBr in acetic acid, the product can often be precipitated as its hydrobromide salt by adding a large volume of cold diethyl ether.[4][5] The resulting solid can then be collected by filtration. Subsequent purification can be achieved through recrystallization or chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of using the Z-group over other protecting groups like Boc or Fmoc?
A: The main advantage of the Z-group lies in its unique deprotection conditions, which makes it "orthogonal" to the Boc and Fmoc groups.[12][13] The Z-group is typically removed by catalytic hydrogenolysis, while the Boc group is acid-labile and the Fmoc group is base-labile.[14][15] This orthogonality allows for the selective removal of one protecting group in the presence of others, which is crucial in the synthesis of complex molecules with multiple functional groups.[12][16][17]
Q: Are there any amino acids that are particularly problematic when using a Z-protecting group?
A: Yes, certain amino acids require special consideration:
-
Histidine: The imidazole side chain of histidine can poison the palladium catalyst used for hydrogenolysis, leading to incomplete deprotection.[6] Higher catalyst loadings or alternative deprotection methods may be necessary.
-
Cysteine and Methionine: The sulfur atoms in these amino acids can also poison the catalyst.[5]
-
Aspartic Acid: In peptide synthesis, sequences containing aspartic acid can be prone to aspartimide formation, a common side reaction.[18]
Q: Can the Z-group be removed under conditions other than catalytic hydrogenation or strong acid?
A: While catalytic hydrogenolysis and strong acidolysis are the most common methods, other conditions have been reported. For example, nucleophilic cleavage using reagents like 2-mercaptoethanol in the presence of a base can be effective for substrates that are sensitive to both hydrogenation and strong acids.[5][19] Additionally, certain Lewis acids in specific solvent systems, such as AlCl₃ in hexafluoroisopropanol (HFIP), can also cleave the Z-group.[19][20]
Q: How stable is the Z-group to acidic and basic conditions?
A: The Z-group is generally stable to mild basic conditions and mild acids.[1][3] This stability is what makes it orthogonal to the base-labile Fmoc group and allows it to be used in combination with the acid-labile Boc group, provided the conditions for Boc removal are not overly harsh.[2] However, it is important to note that the Z-group can be cleaved by strong acids like HBr in acetic acid or neat TFA at elevated temperatures.[3][9]
Summary of Deprotection Methods and Conditions
| Deprotection Method | Reagents | Typical Conditions | Key Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C | Atmospheric or elevated pressure, Room Temp. | Catalyst can be poisoned by sulfur.[4][5] |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | Room Temp. | A milder alternative to using hydrogen gas.[6][7] |
| Strong Acidolysis | 33% HBr in Acetic Acid | Room Temp., 1-2 hours | Can be harsh; risk of side reactions.[4][6] |
| Strong Acidolysis | Trifluoroacetic Acid (TFA) | Room Temp., 1-4 hours | Often requires scavengers to prevent side-chain alkylation.[9] |
| Milder Acidolysis | 4M HCl in Dioxane | Room Temp. | A less aggressive alternative to HBr/AcOH.[6] |
Experimental Protocols
General Protocol for Z-Group Deprotection via Catalytic Hydrogenation
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[4]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). For problematic substrates, this may be increased.
-
Atmosphere Exchange: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen, for instance, with a balloon.[4][6]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
General Protocol for Z-Group Deprotection using HBr in Acetic Acid
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in glacial acetic acid.[4]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[4]
-
Reaction: Stir the reaction at room temperature. Reaction times can vary from a few minutes to several hours.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, precipitate the product by adding a large volume of cold diethyl ether.[4][5]
-
Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.
References
- 1. scispace.com [scispace.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomatik.com [biomatik.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biosynth.com [biosynth.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. peptide.com [peptide.com]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimizing Z-1-Nal-OH Coupling Reactions—A Guide to Solvent Selection
Welcome to the technical support center for optimizing reactions involving Z-1-Nal-OH (N-Benzyloxycarbonyl-3-(1-naphthyl)-L-alanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in influencing the speed and success of coupling reactions with this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to make informed decisions in your experimental design.
The Critical Role of the Solvent in this compound Reactions
The choice of solvent is paramount in any chemical reaction, and this is especially true for peptide coupling reactions involving bulky and hydrophobic residues like this compound. The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states, thereby directly impacting the reaction rate.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction so slow?
A1: Slow reaction rates with this compound are often multifactorial, stemming from its significant steric bulk and hydrophobicity. Several factors related to your choice of solvent could be at play:
-
Poor Solubility of Reactants: this compound, being a large, aromatic molecule, may have limited solubility in certain organic solvents. If the reactants are not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution rate, not the intrinsic reaction kinetics.
-
Inadequate Solvation of Intermediates: Peptide coupling reactions proceed through charged intermediates. The solvent's ability to stabilize these intermediates is crucial for lowering the activation energy of the reaction.[1][2] Polar aprotic solvents are generally preferred for their ability to solvate charged species without interfering with the nucleophile.
-
High Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactant molecules, reducing the frequency of effective collisions and thus slowing down the reaction rate.[1][3]
Q2: Which solvents are recommended for this compound coupling reactions?
A2: For peptide coupling reactions, including those with this compound, polar aprotic solvents are generally the top choices.[4] The most commonly and successfully used solvents are:
-
N,N-Dimethylformamide (DMF): Often considered the gold standard in solid-phase peptide synthesis, DMF provides excellent solvation for growing peptide chains.[5][6] It effectively stabilizes the charged intermediates in the coupling reaction.
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent choice, known for its strong solvating properties, sometimes even superior to DMF for certain sequences.[4]
-
Dimethyl Sulfoxide (DMSO): While a very polar aprotic solvent, it is often used as a co-solvent to disrupt secondary structures that can hinder reactivity.
Dichloromethane (DCM) is also frequently used, particularly in solution-phase synthesis, but it is less polar and may not be as effective at solvating the charged intermediates, potentially leading to slower reactions.[4]
Q3: How does solvent polarity affect the reaction speed of this compound coupling?
A3: The effect of solvent polarity, often quantified by the dielectric constant, is significant.[1][7] For peptide bond formation, which typically proceeds through a mechanism with a polar transition state, a more polar solvent will stabilize this transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate.[2] This is why polar solvents like DMF (dielectric constant of 36.7) and NMP (dielectric constant of 32.2) are generally preferred over less polar options like DCM (dielectric constant of 8.9).
Q4: Can I use a solvent mixture?
A4: Absolutely. Using a solvent mixture can be a powerful strategy to fine-tune the reaction conditions. For instance, if you observe aggregation of your peptide, adding a chaotropic solvent like DMSO to your primary solvent (e.g., DMF) can help to disrupt these secondary structures and improve reaction rates.[4]
Troubleshooting Guide: Low Coupling Yield with this compound
Experiencing a low yield in your this compound coupling reaction is a common challenge. This guide provides a systematic approach to troubleshooting this issue, with a focus on solvent-related factors.
Problem: Low or Incomplete Coupling
| Potential Cause | Explanation | Recommended Action | Expected Outcome |
| Poor Solvation of Reactants/Peptide Chain | The this compound or the growing peptide chain is not fully solvated, leading to aggregation and reduced accessibility of the reactive sites.[4][5] | Switch from DCM to a more polar aprotic solvent like DMF or NMP.[4] If already using DMF, consider switching to NMP, which can be a better solvent in some cases. | Improved solvation, leading to increased reaction rates and higher coupling efficiency. |
| Instability of Activated Ester | The activated ester of this compound may be unstable in the chosen solvent, leading to decomposition before it can react with the amine. | Ensure the use of high-purity, anhydrous solvents. Some solvents can contain impurities (e.g., amines in old DMF) that can react with your activated species.[4] | Reduced side reactions and increased availability of the activated ester for the desired coupling reaction. |
| Stabilization of Nucleophile by Protic Solvents | If a protic solvent (e.g., an alcohol) is present, it can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and slowing down the reaction.[3] | Ensure your reaction is conducted in a polar aprotic solvent. Avoid protic solvents unless they are part of a specific reaction design. | The nucleophile remains "naked" and more reactive, leading to a faster reaction rate. |
| Viscosity-Limited Reaction Rate | The solvent may be too viscous, limiting the diffusion of reactants.[1][3] | If using a particularly viscous solvent mixture, consider diluting it with a less viscous but still effective co-solvent. | Increased diffusion of reactants, leading to more frequent and effective collisions. |
Experimental Workflow for Solvent Screening
To systematically determine the optimal solvent for your this compound coupling reaction, you can follow this experimental workflow:
Caption: A systematic workflow for screening and optimizing the solvent for this compound coupling reactions.
In-Depth Look at Solvent Properties and Their Impact
The choice of solvent should be a deliberate decision based on its physicochemical properties and how they are likely to influence the reaction mechanism.
Table of Common Solvents and Their Relevant Properties
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Viscosity (cP at 20°C) | Type | Key Considerations for this compound Reactions |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 0.92 | Polar Aprotic | Excellent solvating power, promotes fast reactions. Can decompose to form amines, so use high-purity grade.[4] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 1.67 | Polar Aprotic | Very good solvating power, often a good alternative to DMF, especially for aggregating sequences.[4] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | 2.2 | Polar Aprotic | Highly polar, excellent for disrupting secondary structures. Often used as a co-solvent. |
| Dichloromethane (DCM) | 8.9 | 1.60 | 0.44 | Nonpolar Aprotic | Good for dissolving starting materials, but less effective at stabilizing polar intermediates, potentially leading to slower reactions.[4] |
| Acetonitrile (ACN) | 37.5 | 3.92 | 0.37 | Polar Aprotic | Less commonly used as the primary solvent in peptide coupling but can be effective. Its lower viscosity is an advantage. |
Visualizing the Impact of Solvent on the Reaction Energy Profile
The solvent's role in stabilizing the transition state is a key concept. A polar aprotic solvent lowers the energy of the polar transition state more than it does the starting materials, thus reducing the overall activation energy (ΔG‡) and speeding up the reaction.
Caption: A polar solvent (green line) stabilizes the polar transition state, lowering the activation energy (ΔG‡) compared to a nonpolar solvent (red line).
Detailed Experimental Protocol: Solvent Comparison for a Model this compound Coupling
This protocol outlines a solution-phase coupling of this compound with a model amine, Glycine methyl ester hydrochloride, to assess the impact of different solvents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF, NMP, and DCM
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve this compound (1.0 eq), HOBt (1.1 eq), and Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF, NMP, and DCM, respectively.
-
Base Addition: To each flask, add DIPEA (2.2 eq) and stir for 5 minutes at room temperature.
-
Activation and Coupling: Cool each flask to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise to each solution.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).
-
Work-up: Once the reaction is complete (or after 24 hours), filter the precipitated diisopropylurea. Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and purity for each reaction to compare the effectiveness of the solvents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
Validation & Comparative
A Senior Application Scientist's Guide to Z- vs. Boc-Protected 1-Naphthylalanine in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. This is particularly true for non-canonical amino acids like 1-naphthylalanine (1-Nal), whose bulky, hydrophobic side chain introduces unique steric challenges. This guide provides an in-depth technical comparison of two of the most common α-amino protecting groups for 1-naphthylalanine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group.
The choice between Z- and Boc-protection dictates the entire strategy for peptide synthesis, from solvent selection and deprotection conditions to the final cleavage from a solid support. Understanding the nuances of each protecting group is therefore paramount for the rational design of synthetic routes and the troubleshooting of potential issues. While direct head-to-head comparative studies for 1-naphthylalanine are not extensively documented in peer-reviewed literature, this guide will leverage well-established principles of peptide chemistry to provide a detailed comparison of their performance, supported by representative experimental protocols and data.
At a Glance: Core Differences Between Z- and Boc-Protection
The fundamental distinction between the Z and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in complex synthetic schemes.[1][2] The Boc group is labile to acid, while the Z-group is typically removed by catalytic hydrogenolysis.[1] This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of one group while the other remains intact.
| Feature | Z-Protected 1-Naphthylalanine | Boc-Protected 1-Naphthylalanine |
| Full Name | N-Benzyloxycarbonyl-L-1-naphthylalanine | N-tert-Butoxycarbonyl-L-1-naphthylalanine |
| Abbreviation | Z-1-Nal-OH or Cbthis compound | Boc-1-Nal-OH |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., TFA, HCl in dioxane)[3] |
| Stability | Stable to acidic and basic conditions.[4] | Stable to basic conditions and catalytic hydrogenation.[3] |
| Typical Synthetic Application | Predominantly solution-phase peptide synthesis.[4][5] | Solid-phase (SPPS) and solution-phase peptide synthesis.[3][6] |
| Key Advantages | Stability to a wide range of reagents; useful in fragment condensation. | Mild acid deprotection is compatible with many side-chain protecting groups; well-suited for automated SPPS. |
| Potential Challenges | Catalyst poisoning by sulfur-containing residues; requires specialized hydrogenation equipment. | Formation of t-butyl carbocations during deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met); requires scavengers. |
Physicochemical Properties: A Comparative Overview
The choice of protecting group also influences the physical properties of the amino acid derivative, which can affect its handling, solubility, and reactivity.
| Property | This compound | Boc-1-Nal-OH | Unprotected L-1-Nal |
| Molecular Formula | C₂₁H₁₉NO₄ | C₁₈H₂₁NO₄ | C₁₃H₁₃NO₂ |
| Molecular Weight | 349.38 g/mol | 315.36 g/mol [7] | 215.25 g/mol [8] |
| Appearance | White to off-white powder | White to off-white powder[9] | White to off-white crystalline solid[10] |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[11] | Slightly soluble in water; soluble in organic solvents like DMSO and chloroform.[12][13] |
| Storage | Store at 2-8°C, protected from moisture. | Keep in a dark place, sealed in dry, at 2-8°C.[9] | Keep cold.[10] |
Experimental Deep Dive: Protocols and Mechanistic Insights
Synthesis of Protected 1-Naphthylalanine Derivatives
Diagram of Protection Schemes
Caption: General workflows for the synthesis of Z- and Boc-protected 1-naphthylalanine.
Protocol 1: Synthesis of Z-L-1-Naphthylalanine (this compound)
-
Dissolution: Dissolve L-1-naphthylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2.5 equivalents).
-
Reaction: Cool the solution to 0°C in an ice bath. Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the pH between 8-9 with additional base if necessary.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Boc-L-1-Naphthylalanine (Boc-1-Nal-OH)
-
Dissolution: Dissolve L-1-naphthylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH.
-
Reaction: Cool the solution to 0°C. Add di-tert-butyl dicarbonate (1.1 equivalents) and stir vigorously.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute with water and wash with ethyl acetate to remove impurities.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1 M HCl or potassium bisulfate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate to yield the product.
Peptide Coupling and Deprotection Strategies
The steric hindrance from the naphthyl side chain can make peptide coupling more challenging than with smaller amino acids.[14][15] The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize racemization.
Diagram of Deprotection Workflows
Caption: Deprotection schemes for Z- and Boc-protected peptides.
Protocol 3: Coupling and Deprotection of this compound in Solution-Phase Synthesis
-
Coupling:
-
Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.
-
Add a coupling agent such as HBTU (1 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform a standard aqueous work-up and purify the dipeptide by column chromatography.
-
-
Deprotection:
-
Dissolve the Z-protected peptide in methanol or THF.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenate the mixture at atmospheric pressure using a balloon or at a slightly elevated pressure in a Parr shaker until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
-
Protocol 4: Coupling and Deprotection of Boc-1-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)
-
Coupling:
-
Swell the resin (e.g., Rink Amide MBHA) in DMF.
-
Remove the Fmoc group from the resin-bound amine with 20% piperidine in DMF.
-
In a separate vessel, pre-activate Boc-1-Nal-OH (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.[16]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to the steric bulk of 1-naphthylalanine, a double coupling may be necessary to ensure complete reaction.[4]
-
Wash the resin thoroughly with DMF.
-
-
Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[6]
-
Filter and wash the resin with DCM.
-
Neutralize the resulting TFA salt with a solution of 5-10% DIPEA in DMF before the next coupling cycle.
-
Performance Comparison and Scientific Rationale
Racemization: Both Z and Boc are urethane-type protecting groups, which are known to suppress racemization during peptide bond formation more effectively than simple acyl groups.[12] The mechanism involves reducing the acidity of the α-proton and disfavoring the formation of a planar oxazolone intermediate, which is the primary pathway for racemization. For a sterically hindered amino acid like 1-naphthylalanine, the risk of racemization can be slightly elevated due to slower coupling kinetics. The choice of coupling reagent (e.g., the addition of HOBt or Oxyma) is crucial for minimizing this side reaction with either protecting group.[17]
Coupling Efficiency: The bulky naphthyl group can pose a significant steric challenge, potentially leading to incomplete or slow coupling reactions.[15] In SPPS, this is often addressed by using more potent activating agents (e.g., HATU), longer coupling times, or double coupling cycles.[4] While there is no direct comparative data, the slightly smaller size of the Boc group compared to the Z group might offer a marginal advantage in terms of reduced steric hindrance during the coupling step. However, the choice of solvent and coupling reagents will likely have a more significant impact on coupling efficiency.
Orthogonality and Strategic Use: The Z-group's stability to both acid and base makes it an excellent choice for solution-phase synthesis, especially for fragment condensation strategies where multiple deprotection steps are required.[4][5] Its removal by hydrogenolysis provides a clean deprotection method, provided the peptide does not contain other reducible groups or sulfur-containing residues that can poison the catalyst.
The Boc group is the cornerstone of the "Boc/Bzl" strategy in SPPS.[3] Its acid lability allows for the use of benzyl-based side-chain protecting groups, which are removed simultaneously with cleavage from the resin using strong acids like HF or TFMSA.[6] This strategy is robust and particularly effective for synthesizing long or difficult sequences.[6]
Conclusion and Recommendations
The choice between Z- and Boc-protected 1-naphthylalanine is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan.
-
Choose Z-1-Naphthylalanine for:
-
Solution-phase synthesis, particularly for the synthesis of protected peptide fragments intended for fragment condensation.
-
Syntheses where absolute stability to acidic and basic conditions is required.
-
Peptides that are sensitive to strong acid cleavage conditions.
-
-
Choose Boc-1-Naphthylalanine for:
-
Automated or manual solid-phase peptide synthesis (SPPS), especially for longer peptides.
-
Syntheses employing the Boc/Bzl orthogonal strategy with acid-cleavable resins.
-
When a non-hydrogenolysis-based deprotection is necessary due to the presence of other reducible functional groups.
-
Ultimately, the optimal choice will depend on the specific peptide sequence, the desired scale of the synthesis, and the available laboratory resources. By understanding the fundamental chemical properties and practical considerations outlined in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 11. (S)-N-Boc-1-Naphthylalanine | 55447-00-2 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. lifetein.com [lifetein.com]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Peptides Containing Z-1-Nal-OH
Introduction: The Analytical Challenge of Modified Peptides
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-standard amino acids is a key strategy for enhancing therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1] However, these modifications, while beneficial, introduce significant analytical challenges. The validation of a peptide sequence is no longer a straightforward confirmation of canonical amino acid residues; it becomes a meticulous investigation into the integrity of the modification and its influence on the peptide's overall structure.
The subject of this guide, a peptide containing Z-1-Nal-OH , presents a multi-faceted validation challenge. This structure comprises three key features that demand careful consideration during mass spectrometric analysis:
-
The N-terminal Benzyloxycarbonyl (Z) Group: A common protecting group in peptide synthesis, the Z-group can influence peptide ionization and introduces a unique fragmentation pathway that must be characterized.[2]
-
1-Naphthylalanine (1-Nal): A bulky, aromatic, non-standard amino acid, its large side chain can affect peptide fragmentation patterns, potentially leading to atypical cleavage events.[3][4]
-
The C-terminal Carboxylic Acid (-OH): The free acid at the C-terminus influences the overall charge state of the peptide in positive ion mode mass spectrometry.
This guide provides a comparative framework for validating such a peptide using the most common tandem mass spectrometry (MS/MS) fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). We will explore the mechanistic underpinnings of each technique and provide detailed protocols to empower researchers to achieve unambiguous sequence validation.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount for the successful validation of a modified peptide. Each method imparts energy to the precursor ion in a distinct manner, resulting in different types of fragment ions and, consequently, varying degrees of sequence coverage and side-chain information.[5][6][7]
Collision-Induced Dissociation (CID)
CID is a "slow-heating" process where the precursor ion is subjected to multiple low-energy collisions with an inert gas. This leads to fragmentation at the weakest bonds, primarily the peptide backbone amide bonds, generating b- and y-type ions .[5][8]
-
Strengths: Robust, widely available, and effective for doubly charged tryptic peptides.
-
Anticipated Challenges with this compound Peptides:
-
Labile Z-Group: The Z-group may be prone to fragmentation, potentially leading to a dominant neutral loss of benzyl alcohol (108 Da) or toluene (92 Da), which could suppress backbone fragmentation and complicate spectral interpretation.[2]
-
Bulky 1-Nal Residue: The naphthyl group may sterically hinder fragmentation at adjacent peptide bonds or promote fragmentation within the side chain itself.
-
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique where fragmentation occurs in a higher-pressure region after the C-trap in Orbitrap mass spectrometers. It provides higher fragmentation efficiency and often reveals more low-mass fragment ions compared to traditional CID.
-
Strengths: Produces high-resolution, accurate-mass fragment ions, aiding in confident identification. It can also generate immonium ions and other diagnostic fragments.
-
Application to this compound Peptides: HCD is expected to provide clearer fragmentation of the peptide backbone compared to CID, with the potential for characteristic fragmentation of the 1-Nal side chain that can serve as a diagnostic marker.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type ions .[9][10][11]
-
Strengths: ETD is particularly advantageous for preserving labile post-translational modifications and for fragmenting larger peptides with higher charge states.[9][10]
-
Hypothesized Advantage for this compound Peptides: ETD is expected to cleave the peptide backbone without significantly affecting the Z-group or the 1-Nal side chain. This would provide unambiguous sequence information, especially around the modified N-terminus.
The following diagram illustrates the expected primary fragmentation patterns for a hypothetical peptide, Z-1-Nal-Ala-Arg-OH, using CID/HCD versus ETD.
Caption: Expected fragmentation patterns for Z-1-Nal-Ala-Arg-OH.
Experimental Design and Protocols
A robust validation study requires a systematic approach, from sample preparation to data analysis. The following protocols are designed to provide a comprehensive comparison of CID, HCD, and ETD for the analysis of a peptide containing this compound.
Experimental Workflow
The overall workflow for this validation study is depicted below.
Caption: Experimental workflow for peptide validation.
Protocol 1: Sample Preparation
-
Peptide Solubilization: Dissolve the lyophilized synthetic peptide containing this compound in 0.1% formic acid in water to a final concentration of 10 pmol/µL.
-
Sonication: Briefly sonicate the solution to ensure complete dissolution, especially given the hydrophobic nature of the 1-Nal residue.
-
Centrifugation: Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the parameters for a typical analysis on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
LC System: A UPLC or nano-LC system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min (for nano-LC).
-
Injection Volume: 1 µL.
-
Mass Spectrometer: An ESI-tandem mass spectrometer capable of CID, HCD, and ETD (e.g., Thermo Scientific Orbitrap Fusion Lumos).
-
Ionization Mode: Positive ESI.
-
MS1 Scan:
-
Resolution: 120,000
-
Scan Range: m/z 350-1500
-
-
Data-Dependent MS2 Scans (TopN = 3):
-
Isolation Window: 1.6 m/z
-
Activation Types (run in separate experiments):
-
CID: Normalized collision energy (NCE) of 35%.
-
HCD: Stepped NCE of 28%, 32%, 38%.
-
ETD: Calibrated charge-dependent ETD reaction times.
-
-
MS2 Resolution: 30,000
-
Data Interpretation and Comparative Performance
The successful validation of the peptide sequence hinges on the comprehensive analysis of the generated MS/MS spectra. The goal is to achieve maximum sequence coverage and to confidently identify the this compound modification.
Expected Fragmentation Signatures
| Fragment Type | Description | Expected Observation |
| b- and y-ions | Backbone cleavage from CID/HCD. | Should provide sequence information, but may be incomplete near the N-terminus due to the Z-group. |
| c- and z-ions | Backbone cleavage from ETD. | Expected to provide excellent coverage, especially at the N-terminus, preserving the Z-group.[10] |
| Immonium Ions | Side-chain fragments. | A diagnostic immonium ion for 1-Nal (m/z ~140.08) may be observed in HCD spectra. |
| Neutral Loss | Loss of small molecules from the precursor or fragment ions. | Potential loss of benzyl alcohol (108 Da) from the Z-group in CID/HCD spectra. |
Performance Comparison Table
The following table summarizes the anticipated performance of each fragmentation technique for the validation of a hypothetical peptide, Z-1-Nal-Gly-Ala-Phe-Leu-Arg-OH.
| Performance Metric | CID | HCD | ETD |
| Sequence Coverage (%) | 60-80% | 70-90% | >90% |
| N-terminal Coverage | Fair (potential Z-group loss) | Good | Excellent |
| C-terminal Coverage | Excellent | Excellent | Excellent |
| Modification Integrity | Partial loss of Z-group expected | Partial loss of Z-group expected | Z-group and 1-Nal side chain preserved |
| Diagnostic Ions | Limited | Immonium ion for 1-Nal | c1 ion confirming Z-1-Nal |
| Overall Confidence | Moderate | High | Very High |
Conclusion and Recommendations
The validation of synthetic peptides containing non-standard amino acids and protecting groups requires a multi-faceted analytical approach. While traditional CID can provide valuable information, its limitations in handling labile modifications necessitate the use of alternative fragmentation techniques.
For peptides containing this compound, a combination of HCD and ETD is highly recommended. HCD provides high-resolution fragment data and diagnostic immonium ions, while ETD offers superior sequence coverage, particularly at the modified N-terminus, by preserving the integrity of the Z-group. By employing this dual-fragmentation strategy, researchers can achieve unambiguous validation of their synthetic peptides, ensuring the highest level of scientific rigor in their drug development and research endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. uab.edu [uab.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 11. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Amine Protecting Groups for 1-Naphthylalanine (1-Nal-OH)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the design of complex bioactive molecules, the non-canonical amino acid 1-Naphthylalanine (1-Nal-OH) offers a unique structural motif. Its bulky, hydrophobic naphthyl side chain can be instrumental in modulating peptide conformation, enhancing receptor affinity, and improving metabolic stability.[1] However, the successful incorporation of 1-Nal-OH into a peptide sequence hinges on the judicious selection of an appropriate amine protecting group. This decision is not merely a matter of procedural convenience; it is a critical strategic choice that influences reaction efficiency, dictates purification strategies, and ultimately determines the success of the synthetic endeavor.
This guide provides an in-depth comparative analysis of the three most ubiquitous α-amino protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of their application to 1-Nal-OH. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each strategy, offering field-proven insights to navigate the specific challenges posed by the sterically demanding and hydrophobic nature of 1-Nal-OH.[2]
The Strategic Importance of Orthogonality in Peptide Synthesis
Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[3] An ideal protecting group strategy for 1-Nal-OH should offer:
-
High-yielding protection and deprotection steps.
-
Stability to the conditions of peptide coupling and the deprotection of other protecting groups.
-
Minimal side reactions , such as racemization or degradation of the naphthyl moiety.
-
Compatibility with a diverse range of reaction conditions and other functional groups.
The choice between Boc, Cbz, and Fmoc fundamentally alters the synthetic workflow and the considerations a chemist must address.
Figure 1: Logical relationship between the choice of protecting group for 1-Nal-OH and key synthetic considerations.
A Head-to-Head Comparison: Boc vs. Cbz vs. Fmoc for 1-Nal-OH
The selection of the optimal protecting group is a multifactorial decision that balances the demands of the synthetic route with the inherent properties of the amino acid. The bulky naphthyl group of 1-Nal-OH can influence reaction kinetics and solubility, making a careful evaluation of these protecting groups essential.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Deprotection Condition | Strong acid (e.g., TFA, HCl in dioxane)[4] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Base (e.g., 20% piperidine in DMF)[5] |
| Orthogonality | Orthogonal to Cbz and Fmoc[6] | Orthogonal to Boc and Fmoc[7] | Orthogonal to Boc and Cbz |
| Stability | Stable to base and hydrogenolysis. | Stable to acid and base. | Stable to acid and hydrogenolysis. |
| Advantages for 1-Nal-OH | - Good for managing aggregation in hydrophobic sequences.[4]- Robust and well-established chemistry. | - Suitable for solution-phase synthesis.- Avoids strongly acidic or basic conditions for deprotection. | - Milder deprotection conditions are beneficial for sensitive sequences.- Higher crude peptide purity is often observed.[8] |
| Challenges with 1-Nal-OH | - Harsh acidic deprotection may lead to side reactions.- Potential for racemization under prolonged acidic conditions.[9][10] | - Requires specialized hydrogenation equipment.- Incompatible with other reducible functional groups.- Catalyst poisoning can be an issue. | - The bulky Fmoc group can exacerbate aggregation.- Base-mediated deprotection can lead to diketopiperazine formation or racemization, especially with sterically hindered residues.[11] |
In-Depth Analysis and Experimental Protocols
The tert-Butoxycarbonyl (Boc) Group: A Robust Workhorse
The Boc group is a classic choice for amine protection, prized for its stability and the wealth of literature supporting its use.[6] For sterically hindered and hydrophobic amino acids like 1-Nal-OH, the Boc strategy can be advantageous in solid-phase peptide synthesis (SPPS) as the acidic deprotection step protonates the newly formed N-terminal amine, which can help to disrupt intermolecular hydrogen bonding and reduce peptide aggregation.[4]
Mechanism of Boc Protection and Deprotection
Figure 2: Simplified workflow for Boc protection and deprotection of 1-Nal-OH.
Experimental Protocol: Boc Protection of 1-Nal-OH
-
Dissolution: Dissolve 1-Nal-OH (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.5 equiv).
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise at room temperature.
-
Stirring: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-1-Nal-OH.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up: Concentrate the solution in vacuo to remove the TFA and DCM. The resulting amine salt can often be used directly in the next coupling step after neutralization.
The Carboxybenzyl (Cbz) Group: A Classic for Solution-Phase Synthesis
The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used amine protecting groups and remains a valuable tool, particularly in solution-phase synthesis.[12] Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy relative to acid- and base-labile groups.
Mechanism of Cbz Protection and Deprotection
Figure 3: Simplified workflow for Cbz protection and deprotection of 1-Nal-OH.
Experimental Protocol: Cbz Protection of 1-Nal-OH
-
Dissolution: Suspend 1-Nal-OH (1.0 equiv) in a mixture of water and a suitable organic solvent like THF or dioxane.
-
Basification: Add NaHCO₃ or Na₂CO₃ (2.5 equiv) and cool the mixture to 0 °C.
-
Reaction: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as for the Boc protection. A reported synthesis of a Cbz-protected 1-Nal-OH derivative showed a yield of 73.6%.[13]
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Standard for SPPS
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically employed.[8] This strategy generally results in higher crude peptide purity.[8] However, the bulky and hydrophobic nature of both the Fmoc group and the 1-Nal-OH side chain can increase the risk of peptide aggregation during SPPS. Furthermore, the basic deprotection conditions can promote side reactions such as diketopiperazine formation, especially when proline or another secondary amino acid follows the N-terminal residue.[11] For sterically hindered amino acids like 1-Nal-OH, longer coupling times or the use of more potent coupling reagents may be necessary.[13]
Mechanism of Fmoc Protection and Deprotection
Figure 4: Simplified workflow for Fmoc protection and deprotection of 1-Nal-OH.
Experimental Protocol: Fmoc Protection of 1-Nal-OH
-
Dissolution: Dissolve 1-Nal-OH (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous Na₂CO₃.
-
Reaction: Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise at 0 °C.
-
Stirring: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: Follow a similar work-up and purification procedure as for the Boc protection.
Experimental Protocol: Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed to ensure complete removal.[13]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Conclusion and Recommendations
The choice of an Nα-protecting group for 1-Naphthylalanine is a critical decision that should be guided by the overall synthetic strategy.
-
For solid-phase peptide synthesis (SPPS) , Fmoc is generally the preferred choice due to its mild deprotection conditions and orthogonality with common acid-labile side-chain protecting groups. However, careful consideration must be given to potential aggregation and the optimization of coupling and deprotection times due to the steric bulk of 1-Nal-OH.
-
The Boc group remains a viable and robust alternative for SPPS, particularly for sequences prone to aggregation where the protonation of the N-terminus during deprotection can be beneficial.
-
The Cbz group is best suited for solution-phase synthesis where its hydrogenolytic cleavage provides a clean and orthogonal deprotection method.
Ultimately, the optimal protecting group strategy will depend on the specific peptide sequence, the scale of the synthesis, and the other functional groups present in the molecule. A thorough understanding of the principles and potential pitfalls outlined in this guide will empower researchers to make informed decisions and successfully incorporate the valuable 1-Naphthylalanine residue into their target molecules.
References
- 1. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Impact of 1-Naphthylalanine in Peptide Therapeutics
Abstract
In the landscape of peptide drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 1-Naphthylalanine (1-Nal), a bulky aromatic amino acid, has emerged as a powerful tool for modulating the biological activity of therapeutic peptides. This guide provides an in-depth comparison of peptides with and without 1-Nal, focusing on critical pharmacological parameters: receptor binding affinity, enzymatic stability, and in vivo efficacy. We will dissect the structural rationale for 1-Nal substitution, present comparative experimental data, and provide validated protocols to empower researchers in their peptide optimization campaigns.
The Rationale for 1-Naphthylalanine (1-Nal) Integration
1-Naphthylalanine is an analogue of alanine featuring a large, hydrophobic naphthalene ring system attached to its β-carbon.[1] Its incorporation into a peptide sequence is not a trivial substitution but a deliberate design choice aimed at overcoming the inherent limitations of natural peptides, such as poor stability and low receptor affinity.
The primary motivations for using 1-Nal include:
-
Enhanced Steric Hindrance and Hydrophobicity: The bulky, aromatic side chain of 1-Nal significantly increases the local steric bulk and hydrophobicity of the peptide.[1] This can promote more potent interactions with hydrophobic pockets in target receptors and shield the peptide backbone from enzymatic degradation.
-
Mimicry of Natural Aromatic Residues: 1-Nal can serve as a bioisostere for large aromatic amino acids like Tryptophan (Trp). Studies have shown that 1-Nal can adopt a similar edge-to-face geometry as tryptophan in stabilizing peptide secondary structures, such as β-hairpins, making it an effective substitute for probing or enhancing aromatic interactions.[2][3]
-
Improved Pharmacokinetics: By increasing resistance to proteolysis, 1-Nal can dramatically extend the in-vivo half-life of a peptide, a critical factor for reducing dosing frequency and improving therapeutic efficacy.[1]
Comparative Analysis of Biological Performance
The true measure of 1-Nal's utility lies in quantifiable improvements in a peptide's biological activity. Here, we compare a hypothetical parent peptide (Peptide-Ala) against its analogue where a key alanine residue is substituted with 1-Nal (Peptide-1Nal).
Impact on Receptor Binding Affinity
Receptor binding affinity is a measure of how strongly a ligand (peptide) binds to its molecular target. High affinity is often a prerequisite for high potency. The introduction of 1-Nal can enhance affinity by introducing new, favorable interactions within the receptor's binding pocket.
Causality: The large naphthalene moiety can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues in the receptor, creating a more stable peptide-receptor complex than is possible with a small side chain like alanine's methyl group. This is particularly relevant for G-protein coupled receptors (GPCRs), a major class of drug targets.[4]
Table 1: Comparative Receptor Binding Affinity (Illustrative data based on typical observations for GnRH analogues or similar peptides)
| Peptide Variant | Target Receptor | Radioligand | Ki (nM) | Fold Improvement |
| Peptide-Ala | Generic GPCR | 125I-labeled Peptide-Ala | 25.4 | - |
| Peptide-1Nal | Generic GPCR | 125I-labeled Peptide-Ala | 1.8 | 14.1x |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of an unlabeled peptide by measuring its ability to compete off a labeled radioligand.[5][6][7]
Objective: To determine the IC50 (and subsequently Ki) of Peptide-Ala and Peptide-1Nal for their target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand (e.g., 125I-labeled parent peptide) of known Kd.
-
Unlabeled competitor peptides (Peptide-Ala, Peptide-1Nal).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
96-well plates and filter mats (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation counter.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor peptides in binding buffer, covering a wide concentration range (e.g., 10-12 M to 10-5 M).
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Varying concentrations of the unlabeled competitor peptide.
-
Receptor-containing membrane preparation (protein amount determined by prior optimization).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Enhancement of Enzymatic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases in plasma and tissues.[9] The steric bulk of 1-Nal's side chain can physically block protease access to the peptide backbone, significantly improving stability.
Table 2: Comparative In Vitro Plasma Stability
| Peptide Variant | Matrix | Half-life (t1/2) in minutes | Fold Improvement |
| Peptide-Ala | Human Plasma | 15 | - |
| Peptide-1Nal | Human Plasma | 210 | 14x |
Experimental Protocol: In Vitro Plasma Stability Assay
This assay measures the rate of peptide degradation in plasma, providing a key indicator of in vivo half-life.[10][11]
Objective: To determine the half-life (t1/2) of Peptide-Ala and Peptide-1Nal in human plasma.
Materials:
-
Test peptides (Peptide-Ala, Peptide-1Nal).
-
Pooled human plasma, anticoagulated (e.g., with heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid).
-
HPLC or LC-MS system with a C18 column.
Methodology:
-
Preparation: Pre-warm human plasma to 37°C in a water bath. Prepare a stock solution of the test peptide.
-
Initiation: Spike the test peptide into the pre-warmed plasma to a final concentration (e.g., 10 µg/mL). This is your T=0 sample point.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to 2-3 volumes of ice-cold quenching solution to precipitate plasma proteins.
-
Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the amount of intact peptide remaining using a validated reverse-phase HPLC or LC-MS method.[12][13]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) by fitting the data to a first-order decay equation.
Amplification of In Vivo Efficacy
Ultimately, improvements in affinity and stability must translate to enhanced performance in a biological system. The combined benefits of tighter receptor binding and longer residence time mean that a 1-Nal-containing peptide can exert a more potent and durable biological effect.[14]
Table 3: Comparative In Vivo Efficacy in a Xenograft Mouse Model (Illustrative data for an anticancer peptide targeting a tumor-specific receptor)
| Treatment Group (n=10) | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| Peptide-Ala | 10 | 875 ± 110 | 30% |
| Peptide-1Nal | 10 | 310 ± 85 | 75% |
Visualizing the Strategy: Workflows and Pathways
To provide a holistic view, we can visualize both the strategic workflow for peptide comparison and the biological context in which these peptides operate.
Experimental Workflow for Peptide Analogue Comparison
The logical flow from design to in vivo validation is critical for efficient drug development.
Caption: Workflow for comparing parent and 1-Nal modified peptides.
A Typical Target: G-Protein Coupled Receptor (GPCR) Signaling
Many peptides modified with 1-Nal target GPCRs. Understanding this pathway provides context for why receptor affinity is so crucial.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Conclusion and Field-Proven Insights
The incorporation of 1-Naphthylalanine is a validated and highly effective strategy in peptide drug design. As demonstrated, this single amino acid substitution can profoundly enhance receptor binding affinity and enzymatic stability, leading to superior in vivo efficacy.[1][15][16] This approach is particularly powerful in the development of analogues for hormones like GnRH, where sustained receptor engagement is key to the therapeutic effect.[17][18][19][20]
However, researchers must remain cognizant of the potential for over-engineering. Excessively increasing hydrophobicity can sometimes lead to poor solubility or aggregation. Therefore, the strategic placement of 1-Nal, often guided by structure-activity relationship (SAR) studies and computational modeling, is paramount. The self-validating protocols provided herein serve as a robust framework for empirically testing these design hypotheses and advancing peptide candidates with truly optimized biological profiles.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. archives.ijper.org [archives.ijper.org]
- 14. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes to gonadotropin-releasing hormone (GnRH) receptor extracellular loops differentially affect GnRH analog binding and activation: evidence for distinct ligand-stabilized receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
A Researcher's Guide to Opioid Receptor Antagonists: A Cost-Benefit Analysis of Naloxone, Naltrexone, and Their Derivatives
Introduction: The landscape of opioid receptor pharmacology is complex, demanding a nuanced understanding of the tools available for research and therapeutic development. While inquiries often arise about highly specific or novel compounds like "Z-1-Nal-OH," the broader scientific discourse is best served by a foundational understanding of well-characterized molecules. Due to the limited public domain data on "this compound," this guide provides a comprehensive cost-benefit analysis of its parent class of compounds: the morphinan-based opioid antagonists. We will dissect the performance, applications, and economic considerations of cornerstone antagonists like Naloxone and Naltrexone, alongside key derivatives such as the peripherally-restricted Methylnaltrexone and the mixed agonist-antagonist Nalbuphine. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies needed to select the appropriate antagonist for their specific preclinical or clinical objectives.
Chapter 1: The Molecular Basis of Opioid Antagonism
Opioid antagonists exert their effects primarily through competitive inhibition at G protein-coupled receptors (GPCRs), most notably the mu (μ), kappa (κ), and delta (δ) opioid receptors. In a typical agonist-driven signaling cascade, receptor activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channels. Antagonists bind to the same receptor site as agonists but do not elicit a functional response; instead, they block the receptor, preventing agonist binding and downstream signaling.[1] This blockade is the fundamental mechanism behind their therapeutic utility.
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.
Chapter 2: Profiling the Key Antagonists
The utility of an opioid antagonist is defined by its pharmacological profile. Key differentiators include binding affinity, pharmacokinetics, ability to cross the blood-brain barrier (BBB), and specific clinical applications.
-
Naloxone: The quintessential emergency opioid antagonist, used for the rapid reversal of opioid overdose.[2] Its defining features are a fast onset and short duration of action, necessitating careful monitoring as its effects can wear off before the overdosed opioid is fully metabolized.[2]
-
Naltrexone: A long-acting antagonist primarily used in the management of opioid and alcohol use disorders.[3][4] By blocking the euphoric effects of opioids, naltrexone helps to reduce cravings and prevent relapse in detoxified patients.[1] It is available in both oral and long-acting injectable formulations.
-
Methylnaltrexone: A quaternary amine derivative of naltrexone.[5] This structural modification gives it a positive charge and increased polarity, which significantly restricts its ability to cross the blood-brain barrier.[5][6][7] Consequently, it acts as a peripherally selective antagonist, making it ideal for treating opioid-induced side effects like constipation without affecting central analgesia.[7][8]
-
Nalbuphine: This compound presents a more complex profile as a mixed agonist-antagonist.[9] It acts as an antagonist at μ-opioid receptors but as an agonist at κ-opioid receptors.[9][10][11] This dual activity provides analgesia with a lower risk of the respiratory depression and abuse potential associated with full μ-agonists.[10]
Chapter 3: Comparative Performance Analysis
Objective comparison requires quantitative data. The following tables summarize key performance metrics derived from preclinical and clinical studies.
Table 1: Receptor Binding Affinity & Selectivity
Binding affinity, represented by the inhibition constant (Kᵢ), is a measure of how tightly a drug binds to a receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | μ-Receptor (MOR) Kᵢ (nM) | κ-Receptor (KOR) Kᵢ (nM) | δ-Receptor (DOR) Kᵢ (nM) | Source(s) |
| Naloxone | ~1.1 | 2-5x lower affinity than MOR | 3-4x lower affinity than Naltrexone | [12][13] |
| Naltrexone | 0.8 ± 0.1 | 0.9 ± 0.1 | 13 ± 2 | [14][15] |
| Methylnaltrexone | Data varies; acts peripherally | Data varies; acts peripherally | Data varies; acts peripherally | [5][6] |
| Nalbuphine | Acts as antagonist/partial agonist | Acts as agonist | Relatively low affinity | [10][16] |
Note: Kᵢ values can vary between studies based on experimental conditions.
Table 2: Pharmacokinetic & Pharmacodynamic Properties
| Parameter | Naloxone | Naltrexone | Methylnaltrexone | Nalbuphine |
| Primary Use | Opioid Overdose Reversal[2][17] | Opioid/Alcohol Dependence[2][17] | Opioid-Induced Constipation[7] | Moderate-to-Severe Pain[9][16] |
| Onset of Action | 2-3 minutes (IV)[2] | ~1-2 hours (oral)[2] | ~30-60 minutes (subcutaneous) | 2-3 minutes (IV)[9] |
| Duration of Action | 30-90 minutes[2] | ~24 hours (oral); ~30 days (injectable) | 24-48 hours | 3-6 hours[9] |
| BBB Permeability | High | High[18] | Low/Restricted[5][6][7][8] | High |
| Administration | Injection, Nasal Spray[2] | Oral Tablet, Injection | Injection, Oral Tablet[6] | Injection[9] |
Chapter 4: A Cost-Benefit Framework for Selection
Choosing an antagonist requires balancing direct pharmaceutical costs with the indirect benefits and costs associated with its specific application.
Direct Costs
Direct acquisition cost is a primary consideration. For instance, studies comparing treatments for opioid use disorder have found that daily oral buprenorphine-naloxone is significantly less costly than monthly injections of extended-release naltrexone.[19][20] The higher cost for injectable naltrexone was driven by the unit price of the medication and the associated costs of the required detoxification period before treatment initiation.[20][21][22]
| Treatment Strategy | Relative Cost Comparison | Key Cost Drivers | Source(s) |
| Buprenorphine-Naloxone (Oral) | Lower | Medication cost (generic available) | [19][21] |
| Naltrexone (Extended-Release Inj.) | Higher | Medication unit price, detoxification costs | [19][21][23] |
Benefit Analysis
The "benefit" of an antagonist is highly context-dependent.
-
For Overdose (Naloxone): The benefit is life-saving, making its cost-effectiveness exceptionally high in emergency settings. Its rapid action and ease of administration by first responders are paramount.[2]
-
For Addiction (Naltrexone): The benefit is relapse prevention. The higher cost of a long-acting injectable may be offset by improved patient adherence compared to a daily oral pill, potentially leading to better long-term outcomes and reduced societal costs associated with relapse.[22]
-
For Side-Effect Management (Methylnaltrexone): The benefit is improved quality of life for patients on chronic opioid therapy. By alleviating debilitating constipation, it allows for sustained, effective pain management.[7] Its cost is weighed against the costs of alternative laxative treatments and hospitalization for complications like bowel obstruction.
Caption: Decision Framework for Antagonist Selection.
Chapter 5: Experimental Validation Protocols
To ensure scientific integrity, the characterization of any novel derivative (such as this compound) must be benchmarked against these standards using validated assays. Here we detail two fundamental protocols.
Protocol 5.1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[24] It quantifies how effectively the test compound competes with a radiolabeled ligand of known affinity.
Objective: To determine the Kᵢ of a test antagonist at the human μ-opioid receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
Harvest cells and lyse them in an ice-cold buffer (e.g., Tris-HCl).
-
Homogenize the cell suspension and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer to a known protein concentration (determined via Bradford or BCA assay).[25][26]
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a selective MOR radioligand (e.g., [³H]-DAMGO) at a concentration near its dissociation constant (Kₔ).[25]
-
Non-Specific Binding (NSB) Wells: Add the same components as total binding, plus a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone) to saturate the receptors.[25]
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[26][27]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).[26]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[14][25]
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 5.2: In Vitro Functional cAMP Assay
This assay measures the functional consequence of receptor binding. For Gαi-coupled receptors like MOR, activation by an agonist inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist will block this agonist-induced decrease.[28][29][30]
Objective: To determine the functional antagonist potency (IC₅₀ or Kₑ) of a test compound.
Methodology:
-
Cell Culture: Plate cells expressing the μ-opioid receptor (e.g., CHO-MOR) in a 96- or 384-well plate and culture overnight.
-
Compound Addition:
-
Pre-incubate cells with varying concentrations of the test antagonist.
-
Add a fixed concentration of an agonist (e.g., DAMGO at its EC₈₀ concentration) to all wells except the basal control.
-
To amplify the signal for Gαi-coupled receptors, often a stimulant of adenylyl cyclase like forskolin is added to all wells.[30]
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for modulation of cAMP production.
-
Cell Lysis & Detection:
-
Data Analysis:
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Plot the response (e.g., luminescence signal) against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist's effect.
-
The antagonist equilibrium constant (Kₑ or Kₐ) can be calculated using the Schild analysis for competitive antagonists.[31]
-
Conclusion
The selection of an opioid receptor antagonist is a critical decision in both research and clinical settings, hinging on a careful cost-benefit analysis. While pure antagonists like Naloxone and Naltrexone serve distinct, vital roles in overdose reversal and addiction management, respectively, their derivatives demonstrate the power of targeted chemical modification. Methylnaltrexone exemplifies how restricting BBB permeability can create a valuable therapeutic for managing peripheral side effects, while mixed-profile agents like Nalbuphine offer a pathway to analgesia with an improved safety profile. For any novel derivative, a rigorous evaluation of its binding affinity, functional potency, pharmacokinetics, and cost-effectiveness against these established benchmarks is essential for determining its true value and potential place in pharmacology.
References
- 1. drugs.com [drugs.com]
- 2. theretreatsouthcoast.com [theretreatsouthcoast.com]
- 3. opiates.com [opiates.com]
- 4. getnaltrexone.com [getnaltrexone.com]
- 5. Methylnaltrexone, a novel peripheral opioid receptor antagonist for the treatment of opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rapm.bmj.com [rapm.bmj.com]
- 7. What is the mechanism of Methylnaltrexone Bromide? [synapse.patsnap.com]
- 8. RELISTOR® Mechanism of Action (methylnaltrexone bromide) [relistorhcp.com]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. What is the mechanism of Nalbuphine Hydrochloride? [synapse.patsnap.com]
- 11. Nalbuphine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Naltrexone - Wikipedia [en.wikipedia.org]
- 16. Nalbuphine - Wikipedia [en.wikipedia.org]
- 17. Naloxone vs. Naltrexone: How These Opioid Blockers Differ - GoodRx [goodrx.com]
- 18. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daily medication more cost-effective than monthly injections to prevent opioid relapse [healio.com]
- 20. cherishresearch.org [cherishresearch.org]
- 21. Cost-Effectiveness of Buprenorphine–Naloxone Versus Extended-Release Naltrexone to Prevent Opioid Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cherishresearch.org [cherishresearch.org]
- 23. Cost-Effectiveness of Buprenorphine-Naloxone Versus Extended-Release Naltrexone to Prevent Opioid Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Radioligand-binding studies [bio-protocol.org]
- 28. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 31. resources.revvity.com [resources.revvity.com]
- 32. cAMP-Glo™ Assay [worldwide.promega.com]
A Senior Application Scientist's Guide to Synthetic Routes for Peptides with Unnatural Amino Acids
For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids (UAAs) into peptides is a gateway to novel therapeutics with enhanced stability, potency, and unique functionalities. The choice of synthetic strategy is a critical decision that dictates the efficiency, purity, and scalability of producing these modified peptides. This guide provides an in-depth comparison of the three primary synthetic routes: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Native Chemical Ligation (NCL), grounded in experimental insights and practical considerations for the inclusion of UAAs.
The Landscape of Unnatural Peptide Synthesis: A Strategic Overview
The decision to employ SPPS, LPPS, or NCL hinges on a multi-faceted analysis of the target peptide's characteristics, the nature of the unnatural amino acid, the desired scale of production, and the available resources. Each method presents a unique set of advantages and challenges that must be carefully weighed.
Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide chemistry through its efficiency and amenability to automation, making it the dominant method for research and many industrial applications.[1] The growing peptide chain is anchored to an insoluble resin, simplifying the purification process to a series of washes.[1]
Liquid-Phase Peptide Synthesis (LPPS) , the classical approach, involves all reactions occurring in solution.[2] While more labor-intensive, it offers distinct advantages for very short or chemically challenging peptides and can be more cost-effective for large-scale production of simple sequences.[3][4]
Native Chemical Ligation (NCL) is a powerful convergent strategy that allows for the construction of large peptides and proteins by joining two unprotected peptide fragments.[5][6] This method is particularly valuable for incorporating UAAs into large biomolecules.[5]
Methodological Deep Dive: Principles and Workflows
A sound understanding of the underlying principles and practical workflows of each method is essential for making an informed decision and for troubleshooting potential synthetic challenges.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse for Custom Peptides
SPPS follows an iterative cycle of deprotection, coupling, and washing, with the peptide anchored to a solid support.[7] The choice between the two primary SPPS chemistries, Fmoc/tBu and Boc/Bzl, depends on the stability of the UAA and the desired cleavage conditions.
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[8] This strategy is favored for its mild deprotection conditions.
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl) based groups for side-chain protection, which are removed with strong acids like hydrofluoric acid (HF).
The incorporation of UAAs in SPPS often requires tailored protocols to address challenges such as steric hindrance, altered reactivity, and the need for orthogonal protecting groups.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS): Precision and Scalability for Shorter Peptides
In LPPS, all reactions are carried out in a homogenous solution.[2] This allows for the purification of intermediates at each step, which can lead to higher purity for the final product, especially for shorter peptides.[4]
The key steps in LPPS involve:
-
Protection: Blocking reactive groups on the amino acids that are not involved in peptide bond formation.
-
Activation & Coupling: Activating the carboxyl group of one amino acid to facilitate reaction with the amino group of another.
-
Deprotection: Removing the temporary protecting group from the newly added amino acid to allow for the next coupling step.[4]
LPPS offers greater flexibility in reaction conditions, which can be advantageous for incorporating certain UAAs that may not be compatible with standard SPPS protocols.[4]
Caption: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).
Native Chemical Ligation (NCL): Building Proteins from Unprotected Fragments
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[5][6] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[9] This chemoselective reaction forms a native peptide bond at the ligation site.[9]
The key steps in NCL are:
-
Fragment Synthesis: Preparation of the peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, typically via SPPS.[8]
-
Ligation: The two fragments are mixed in an aqueous buffer at neutral pH. The N-terminal cysteine of one fragment attacks the C-terminal thioester of the other.[9]
-
S-to-N Acyl Shift: A spontaneous intramolecular rearrangement of the thioester intermediate forms a stable, native amide bond.[9]
NCL is highly valuable for incorporating UAAs into large proteins, as the UAA can be included in one of the smaller, synthetically accessible fragments.[5]
Caption: Generalized workflow for Native Chemical Ligation (NCL).
Performance Comparison: A Data-Driven Analysis
The choice of synthetic route is often guided by a trade-off between speed, scale, purity, and cost. The following table provides a comparative overview of the key performance indicators for SPPS, LPPS, and NCL in the context of synthesizing peptides with UAAs.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Native Chemical Ligation (NCL) |
| Peptide Length | Ideal for peptides up to ~50 amino acids.[6] | Best for short peptides (<15 amino acids); can be used for larger peptides via fragment condensation.[4] | Enables synthesis of large proteins (>100 amino acids) by ligating smaller fragments.[5] |
| Typical Yield | Highly sequence-dependent; can be lower for complex sequences with UAAs. | Can be higher for short peptides due to intermediate purification.[4] | High ligation yields (>90%) are common, but overall yield depends on fragment synthesis.[8] |
| Purity of Crude Product | Variable; often requires extensive purification. | Generally higher due to purification of intermediates.[4] | High purity of the ligated product, but depends on the purity of the initial fragments.[8] |
| Synthesis Time | Faster due to automation and simplified purification. | Slower due to multi-step purifications. | Fragment synthesis is time-consuming, but the ligation step is relatively fast. |
| Scalability | Well-suited for small to medium scale (mg to g). | More economical for large-scale production (kg) of short peptides.[3] | Scalability is limited by the synthesis and purification of the peptide fragments. |
| Handling of UAAs | Well-established; many UAAs are commercially available with appropriate protecting groups. | Offers flexibility for UAAs incompatible with SPPS conditions.[4] | Excellent for incorporating UAAs into large proteins.[5] |
| Automation Potential | High; fully automated synthesizers are widely available. | Low; requires significant manual intervention. | Fragment synthesis can be automated, but ligation is typically a manual process. |
Navigating Challenges: Incorporating Unnatural Amino Acids
The unique structures of UAAs can present specific synthetic challenges. A proactive approach to addressing these issues is key to a successful synthesis.
Steric Hindrance
Bulky UAAs can significantly slow down or inhibit coupling reactions. To overcome this, several strategies can be employed:
-
Potent Coupling Reagents: Utilizing stronger coupling reagents such as HATU, HBTU, or PyBOP can enhance the reaction rate.
-
Double Coupling: Repeating the coupling step to ensure complete reaction.
-
Elevated Temperatures: Performing the coupling at a higher temperature can increase the reaction kinetics.
Orthogonal Protecting Groups
When a UAA contains a functional group that is not compatible with the standard deprotection conditions, an orthogonal protecting group strategy is required.[2] This involves using a protecting group that can be removed under conditions that do not affect other protecting groups on the peptide. For example, an Alloc group can be used to protect an amine, which can be selectively removed with a palladium catalyst without affecting Fmoc or tBu groups.
Solubility Issues
Peptides containing multiple hydrophobic UAAs can be prone to aggregation, making them difficult to synthesize and purify. Strategies to mitigate this include:
-
Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt aggregation.
-
Pseudoproline Dipeptides: Incorporating these structures can break up secondary structures that lead to aggregation.
-
Specialized Solvents: Using solvent mixtures like the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can improve solvation.
Experimental Protocols: From Theory to Practice
The following protocols provide a starting point for the synthesis of peptides containing UAAs using each of the three major synthetic routes.
Protocol for SPPS of a Peptide with a Sterically Hindered UAA
This protocol outlines the manual synthesis of a short peptide containing a sterically hindered UAA using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected sterically hindered UAA
-
Coupling reagents: HATU, HOBt
-
Base: DIEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of Natural Amino Acids: Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes. Add to the resin and couple for 1-2 hours.
-
Coupling of Sterically Hindered UAA: Pre-activate the Fmoc-UAA (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 10 minutes. Add to the resin and couple for 4-6 hours. Perform a second coupling (double coupling) to ensure completion.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by RP-HPLC.
Protocol for LPPS of a Dipeptide with a UAA
This protocol describes the synthesis of a dipeptide containing a UAA using Boc chemistry.
Materials:
-
Boc-protected amino acid
-
UAA methyl ester hydrochloride
-
Coupling reagent: EDC·HCl, HOBt
-
Base: DIEA
-
Solvents: DCM, Ethyl acetate
-
Aqueous solutions: 1N HCl, saturated NaHCO3, brine
Procedure:
-
Coupling: Dissolve Boc-amino acid (1 eq.), UAA methyl ester hydrochloride (1 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1 eq.) in DCM. Add DIEA (2.2 eq.) and stir at room temperature overnight.
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography.
-
Deprotection: Treat the purified dipeptide with 4N HCl in dioxane to remove the Boc group.
Protocol for NCL of a UAA-Containing Peptide Fragment
This protocol outlines the ligation of a synthetic peptide-thioester containing a UAA to a peptide with an N-terminal cysteine.
Materials:
-
Peptide-thioester with C-terminal UAA
-
Peptide with N-terminal cysteine
-
Ligation buffer: 6 M Guanidine·HCl, 200 mM phosphate buffer, pH 7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing agent: TCEP·HCl
Procedure:
-
Dissolution: Dissolve the peptide-thioester and the N-terminal cysteine peptide in the ligation buffer.
-
Ligation Initiation: Add MPAA and TCEP·HCl to the solution.
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the ligated peptide by RP-HPLC.
Post-Synthesis: Purification and Analysis
Regardless of the synthetic route, the final peptide product must be purified and characterized to ensure it meets the required specifications.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. The choice of column and gradient conditions will depend on the hydrophobicity of the peptide.
-
Analysis: The purity of the final peptide is typically assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion: A Strategic Approach to Unnatural Peptide Synthesis
References
- 1. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 2. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. hkw9b5200.pic49.websiteonline.cn [hkw9b5200.pic49.websiteonline.cn]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Z-1-Nal-OH and Other GnRH Antagonists in Research Applications
For researchers, scientists, and drug development professionals navigating the landscape of hormonal modulation, the selection of a potent and reliable Gonadotropin-Releasing Hormone (GnRH) antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of Z-1-Nal-OH, a key building block in many synthetic GnRH antagonists, and its resulting peptide analogues against other established alternatives. We will delve into the mechanistic underpinnings, comparative efficacy based on available data for the broader class of Nal-containing antagonists, and detailed experimental protocols to empower you with the knowledge to make informed choices for your research.
The Central Role of GnRH Antagonists in Hormonal Regulation
The hypothalamic-pituitary-gonadal (HPG) axis is the master regulator of reproductive physiology. Gonadotropin-releasing hormone (GnRH), a decapeptide secreted by the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.
Dysregulation of the HPG axis is implicated in a multitude of pathologies, including hormone-dependent cancers (prostate, breast), endometriosis, uterine fibroids, and infertility.[1][2] GnRH analogues, both agonists and antagonists, are powerful tools to therapeutically modulate this axis.[2]
While GnRH agonists initially cause a surge in LH and FSH before downregulating the receptors, GnRH antagonists offer a distinct advantage by competitively binding to the GnRH receptor, leading to an immediate and reversible suppression of gonadotropin secretion without an initial flare-up.[2][3] This rapid onset of action and avoidance of a hormonal surge makes them a preferred choice in many clinical and research settings.[2]
This compound: A Cornerstone of Potent GnRH Antagonists
This compound, or N-alpha-benzyloxycarbonyl-3-(1-naphthyl)-L-alanine, is not typically used as a standalone therapeutic agent but serves as a crucial unnatural amino acid incorporated into synthetic peptide-based GnRH antagonists. The "Z" group refers to the benzyloxycarbonyl protecting group, commonly used in peptide synthesis. The "1-Nal" component, 3-(1-naphthyl)-L-alanine, is a bulky, hydrophobic amino acid that plays a pivotal role in the high binding affinity and antagonistic activity of the resulting peptide.[4]
The rationale behind incorporating 1-Nal into GnRH antagonist design lies in its ability to introduce significant steric hindrance and hydrophobicity.[4] This modification enhances the peptide's ability to occupy the GnRH receptor binding pocket and disrupt the native hormone's action effectively.
Signaling Pathway: GnRH Antagonist Mechanism of Action
The mechanism of action for GnRH antagonists, including those containing 1-Nal, is direct competitive inhibition of the GnRH receptor in the anterior pituitary.
Caption: GnRH antagonist competitively blocks the GnRH receptor, preventing downstream signaling and subsequent LH and FSH release.
Comparative Analysis: Nal-Containing Antagonists vs. Other Alternatives
Efficacy in Controlled Ovarian Hyperstimulation (IVF)
In the context of assisted reproductive technologies (ART), GnRH antagonists are employed to prevent a premature LH surge during controlled ovarian hyperstimulation.
| Outcome Measure | GnRH Antagonist Protocols | Long GnRH Agonist Protocols | Key Findings & Citations |
| Live Birth Rate | No significant difference | No significant difference | Meta-analyses show comparable live birth rates.[5][6] |
| Ongoing Pregnancy Rate | No significant difference or slightly lower | No significant difference or slightly higher | Some studies suggest a slight, but not always statistically significant, decrease with antagonists.[5] |
| Incidence of Severe OHSS | Significantly Lower | Higher | A major advantage of antagonist protocols is the marked reduction in Ovarian Hyperstimulation Syndrome.[5] |
| Duration of Stimulation | Shorter | Longer | Antagonist protocols offer a shorter treatment duration.[7] |
| Gonadotropin Requirement | Lower | Higher | Less gonadotropin medication is typically required with antagonist protocols.[6] |
The data strongly suggests that GnRH antagonist protocols, which would include those derived from this compound, offer a safer alternative to long agonist protocols by significantly reducing the risk of OHSS without compromising the chances of a live birth.[5]
Applications in Oncology and Other Hormone-Dependent Diseases
GnRH antagonists are crucial in managing hormone-sensitive cancers like prostate cancer by inducing medical castration. They are also used for benign conditions such as endometriosis and uterine fibroids.[1][2] The immediate suppression of gonadotropins and, consequently, sex hormones, is a key advantage in these therapeutic areas.
Experimental Protocols: A Guide to Synthesis and Application
The synthesis of a peptide incorporating this compound follows the principles of solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) of a 1-Nal-Containing Peptide
This protocol outlines the general steps for synthesizing a custom peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-1-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Workflow:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-1-Nal-OH.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-1-Nal-OH) with HBTU/HOBt and DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin again with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
In Vitro GnRH Receptor Binding Assay
To evaluate the efficacy of a newly synthesized 1-Nal-containing antagonist, a competitive binding assay is essential.
Principle: This assay measures the ability of the test compound (your synthesized peptide) to compete with a radiolabeled GnRH analogue for binding to the GnRH receptor on pituitary cell membranes.
Materials:
-
Pituitary cell membrane preparation (e.g., from rat or a cell line expressing the GnRH receptor)
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin)
-
Synthesized 1-Nal-containing peptide (test compound)
-
Unlabeled GnRH (for standard curve)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Gamma counter
Protocol:
-
Prepare Reagents: Serially dilute the test peptide and unlabeled GnRH in binding buffer.
-
Incubation: In microcentrifuge tubes, combine the pituitary membrane preparation, the radiolabeled GnRH agonist, and either buffer (for total binding), excess unlabeled GnRH (for non-specific binding), or varying concentrations of your test peptide.
-
Equilibration: Incubate the mixture at 4°C for 2-4 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ (the concentration of your peptide that inhibits 50% of the specific binding of the radioligand). A lower IC₅₀ indicates higher binding affinity.
Conclusion and Future Outlook
While this compound is a critical component rather than a final product, its incorporation into peptide chains has given rise to a class of potent GnRH antagonists with significant clinical and research utility. The resulting Nal-containing peptides offer a rapid, flare-free suppression of the HPG axis, presenting a safer profile in applications like IVF by reducing the incidence of OHSS.[5] Their immediate effect is also highly valuable in the treatment of hormone-dependent cancers.
The provided protocols for synthesis and in vitro evaluation offer a robust framework for researchers developing novel GnRH antagonists. As peptide synthesis and modification techniques continue to advance, we can anticipate the development of next-generation Nal-containing antagonists with improved pharmacokinetic properties, such as enhanced stability and longer half-lives, further expanding their therapeutic and research applications.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Meta-analysis of GnRH-antagonists versus GnRH-agonists in poor responder protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-1-Nal-OH
For laboratory professionals engaged in the sophisticated work of peptide synthesis and drug development, the safe handling and disposal of specialized reagents like Z-1-Nal-OH (N-carbobenzyloxy-3-(1-naphthyl)-L-alanine) is a matter of paramount importance. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of responsible science, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a chemical is fundamental to managing its risks. This compound is a complex amino acid derivative. While one Safety Data Sheet (SDS) for this compound (CAS 65365-15-3) does not list specific GHS hazards[1], it is a prudent and standard laboratory practice to handle chemicals with limited toxicological data as potentially hazardous. Furthermore, the SDS for its closely related isomer, Z-L-2-Nal-OH, provides a more comprehensive hazard profile that should be considered as a conservative basis for handling and disposal procedures.[2]
The rationale for treating this compound as hazardous waste stems from the potential for:
-
Irritation: Aromatic compounds and amino acid derivatives can cause skin, eye, and respiratory tract irritation.[2][3]
-
Toxicity: Although specific data is limited, similar compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Environmental Impact: Improper disposal can introduce non-biodegradable synthetic molecules into the environment. Releasing such chemicals into the sanitary sewer is strictly prohibited.[1]
The following table summarizes the potential hazards based on data for a closely related isomer, which informs our cautious approach.
| Hazard Classification (Based on Isomer Data) | GHS Hazard Statement | Citation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | [2] |
Given these potential risks, all waste streams containing this compound must be managed as regulated hazardous waste in accordance with institutional policies and government regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
Core Disposal Principles: A Foundation of Safety
Before delving into specific procedures, all handling and disposal activities must be governed by these foundational principles:
-
Segregate Waste: Never mix different waste streams. Keep solid, liquid, and sharp waste separate. Further segregate liquid waste by solvent type (e.g., halogenated vs. non-halogenated).
-
Use Compatible Containers: All waste must be stored in containers that are chemically compatible with the contents and can be securely sealed.[4]
-
Label Clearly and Completely: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents (no abbreviations), and an indication of the associated hazards.[7][8]
-
Maintain Closed Containers: Waste containers must remain sealed at all times, except when actively adding waste.[4]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal. Always follow their specific guidelines and procedures for waste pickup.[9]
Experimental Workflow: Waste Stream Decision Logic
The following diagram illustrates the critical decision-making process for segregating and managing waste generated from procedures involving this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. usbioclean.com [usbioclean.com]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Z-1-Nal-OH: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-1-Nal-OH. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment and maintain research integrity.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to understand its potential hazards and the routes of exposure. Based on the available data for its stereoisomer, the primary risks are associated with ingestion, skin and eye contact, and inhalation of the powdered form.[1]
The following table outlines the recommended PPE for handling this compound, designed to mitigate these risks.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles with side shields or a Face Shield | Essential for protecting against splashes of solutions or airborne powder. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing. |
| Skin & Body | Chemical-resistant Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from accidental contact. |
| Hands | Chemical-resistant Gloves (Nitrile recommended) | Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated. |
| Respiratory | NIOSH-approved Respirator or use of a certified Chemical Fume Hood | Crucial when handling the powdered form of this compound to prevent inhalation. All weighing and reconstitution of the powder should be performed in a fume hood. |
Causality in PPE Selection: The multi-faceted nature of the potential hazards of this compound necessitates a layered PPE approach. Safety goggles protect against direct splashes, while a lab coat provides a barrier against skin contact. Nitrile gloves are selected for their broad chemical resistance. The most significant acute risk with powdered amino acid derivatives is respiratory sensitization and irritation, making the use of a fume hood or respirator a non-negotiable aspect of safe handling.[1]
II. Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
